Butyl acrylate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
butyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEYYJKEWSMYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2, Array | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-49-0 | |
| Record name | Poly(butyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6024676 | |
| Record name | Butyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl acrylate appears as a clear colorless liquid with a sharp characteristic odor. Very slightly soluble in water and somewhat less dense than water. Hence forms surface slick on water. Flash point 105 °F. Density 7.5 lb / gal. Used for making paints, coatings, caulks, sealants, adhesives., Liquid, Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a strong, fruity odor., Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.] | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Butyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/324 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
295 to 298 °F at 760 mmHg (NTP, 1992), 145 °C, BP: 138 °C at 760 mm Hg; 84-86 °C at 101 mm Hg; 59 °C at 25 mm Hg; 39 °C at 10 mm Hg; 35 °C at 8 mm Hg, 145-149 °C, 293 °F | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
120 °F (NTP, 1992), 84 °F (29 °C) (closed cup), 48.9 °C, open cup, 36 °C c.c., 103 °F | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Solubility of water in n-butyl acrylate at 20 °C: 0.8 mL/100 g, Sol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride, 0.14 g/100 mL water at 20 °C; 9.12 g/100 mL at 40 °C, In water, 2,000 mg/L 23 °C, Solubility in water, g/100ml: 0.14, 0.1% | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.899 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8898 g/cu cm at 20 °C, Relative density (water = 1): 0.90, 0.89 | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10 mmHg at 95.9 °F ; 4 mmHg at 68 °F (NTP, 1992), 4.0 [mmHg], 5.45 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.43, 4 mmHg | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/324 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Acrylic acid: 0.009% by wt (max); water: 0.10% by wt (max), Acrylic acid: 0.009% by wt (max); water: 0.05% by wt (max) | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Water-white monomer, Clear, colorless liquid [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization]. | |
CAS No. |
141-32-2, 9003-49-0 | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, butyl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL ACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Butyl acrylate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/n-butyl-acrylate-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 2-Propenoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705NM8U35V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Propenoic acid, butyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/UD3010B0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-84.3 °F (NTP, 1992), -64.6 °C, -64 °C, -83 °F | |
| Record name | BUTYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BUTYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/260 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Butyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Butyl Acrylate: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Core Identification: CAS Number and Molecular Formula
Executive Summary
This technical guide provides an in-depth overview of butyl acrylate (B77674), a critical monomer used extensively in the production of polymers and copolymers. This document outlines its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and an examination of its metabolic pathway. The information is curated to support researchers, scientists, and professionals in drug development and related fields by providing a consolidated resource of technical data and methodologies.
Chemical and Physical Properties
Butyl acrylate is a colorless liquid characterized by a strong, fruity odor.[1][2] It is a flammable substance with low solubility in water but is miscible with many organic solvents.[1][5] The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 128.17 g/mol [1] |
| Appearance | Colorless liquid[1][2] |
| Odor | Strong, fruity[1][2] |
| Density | 0.89 g/mL at 20°C[2] |
| Boiling Point | 145 °C (293 °F; 418 K)[2] |
| Melting Point | -64 °C (-83 °F; 209 K)[2] |
| Flash Point | 39 °C (103 °F; 313 K)[2] |
| Autoignition Temperature | 267 °C (513 °F; 540 K)[2] |
| Vapor Pressure | 4 mmHg at 20°C[2] |
| Solubility in Water | 0.1% (20°C)[2] |
Table 2: Chemical and Safety Properties of this compound
| Property | Value |
| IUPAC Name | Butyl prop-2-enoate[1] |
| Synonyms | n-Butyl acrylate, Butyl ester of acrylic acid[2] |
| Explosive Limits | 1.5% - 9.9%[2] |
| Inhibitor | Often contains hydroquinone (B1673460) or its derivatives to prevent polymerization[2] |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Esterification
The industrial production of this compound is primarily achieved through the acid-catalyzed esterification of acrylic acid with n-butanol.[2] Water is produced as a byproduct and is typically removed to drive the reaction to completion.
Objective: To synthesize this compound from acrylic acid and n-butanol.
Materials:
-
Acrylic Acid
-
n-Butanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[6]
-
Polymerization inhibitor (e.g., hydroquinone)[6]
-
Neutralizing agent (e.g., 8% sodium hydroxide (B78521) solution)[7]
-
Anhydrous sodium sulfate (B86663) (for drying)
Equipment:
-
Round-bottom flask
-
Distillation column (e.g., Vigreux)[6]
-
Condenser
-
Dean-Stark trap or equivalent for water removal
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: A round-bottom flask is charged with acrylic acid, an excess of n-butanol, a catalytic amount of p-toluenesulfonic acid, and a polymerization inhibitor.[6][7] The flask is equipped with a distillation column and a condenser set up for azeotropic removal of water.
-
Esterification: The reaction mixture is heated to reflux. The water-butanol azeotrope distills over and is collected. The organic layer from the distillate, rich in butanol, is returned to the reaction flask.[7] The reaction progress is monitored by measuring the amount of water collected.
-
Neutralization: Upon completion of the reaction, the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing the crude product with an aqueous solution of sodium hydroxide.[7]
-
Purification: The organic layer is separated and washed with brine to remove any remaining water-soluble impurities. The crude this compound is then dried over anhydrous sodium sulfate.
-
Distillation: The final product is purified by vacuum distillation to remove unreacted n-butanol and other high-boiling impurities.[6]
Free-Radical Polymerization of this compound
This compound is a monomer that readily undergoes free-radical polymerization to form poly(this compound). This polymer is a key component in many adhesives, coatings, and textiles.
Objective: To synthesize poly(this compound) via free-radical polymerization.
Materials:
-
This compound monomer
-
Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
Solvent (e.g., toluene (B28343) or ethyl acetate, if performing solution polymerization)
-
Chain transfer agent (optional, to control molecular weight)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Inert gas inlet and outlet
Procedure:
-
Monomer Purification: this compound is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: The reaction flask is charged with the purified this compound and solvent (for solution polymerization). The flask is sealed and purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Initiation: The free-radical initiator is dissolved in a small amount of the reaction solvent and injected into the reaction flask.
-
Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a set amount of time, with continuous stirring.
-
Termination: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolation and Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane). The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
Signaling Pathways and Workflows
Synthesis of this compound
The synthesis of this compound via esterification is a well-established industrial process. The following diagram illustrates the workflow of this synthesis.
Caption: Workflow for the synthesis of this compound.
Metabolic Pathway of this compound
In biological systems, this compound is rapidly metabolized. The primary metabolic pathway involves hydrolysis by carboxylesterases, followed by conjugation with glutathione (B108866) or further metabolism of the resulting acrylic acid.[8][9]
Caption: Metabolic pathway of this compound.
References
- 1. This compound | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. ppjco.ir [ppjco.ir]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US20030220519A1 - Process for preparing this compound by direct esterification - Google Patents [patents.google.com]
- 8. Metabolic pathways of 1-butyl [3-13C]acrylate. Identification of urinary metabolites in rat using nuclear magnetic resonance and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and disposition of n-butyl acrylate in male Fischer rats [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Butyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of butyl acrylate (B77674), a critical monomer in the production of a wide range of polymers used in coatings, adhesives, sealants, and textiles.[1][2][3] This document details the prevalent industrial methodologies, including reaction mechanisms, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.
Core Synthesis Methodologies
The primary commercial route for butyl acrylate production is the direct esterification of acrylic acid with n-butanol.[1][2] An alternative, though less common, method is transesterification.
Direct Esterification of Acrylic Acid with n-Butanol
This method involves the reaction of acrylic acid and n-butanol in the presence of an acid catalyst to form this compound and water.[1][2] The reaction is reversible, and therefore, the continuous removal of water is essential to drive the equilibrium towards the product side, typically achieving high yields of 90-95%.[1]
Reaction:
CH₂=CHCOOH + CH₃(CH₂)₃OH ⇌ CH₂=CHCOO(CH₂)₃CH₃ + H₂O (Acrylic Acid + n-Butanol ⇌ this compound + Water)
Commonly used catalysts include strong acids such as sulfuric acid and p-toluenesulfonic acid.[1] Ion-exchange resins like Amberlyst 15-wet are also employed as heterogeneous catalysts.[4][5] The process can be carried out in either batch or continuous reactors.[1] Continuous processes are favored for large-scale production due to consistent quality and lower operational costs.[1]
To prevent the polymerization of acrylic acid and this compound, inhibitors such as hydroquinone (B1673460) or its monomethyl ether (MEHQ) are added to the reaction mixture.[6][7]
Transesterification
Transesterification offers an alternative route to this compound, typically involving the reaction of an alkyl acrylate (like methyl acrylate or ethyl acrylate) with n-butanol in the presence of a catalyst.[6] This method can be advantageous when seeking to avoid the direct handling of acrylic acid. The reaction is also equilibrium-limited, necessitating the removal of the lower-boiling alcohol byproduct (e.g., methanol) to achieve high conversion.[6]
Experimental Protocols
Detailed Protocol for Direct Esterification (Batch Process)
This protocol is a synthesized representation of common lab-scale and industrial batch processes for the direct esterification of acrylic acid with n-butanol.
Materials:
-
Acrylic Acid (>99% purity)[1]
-
n-Butanol (>99% purity)[1]
-
Hydroquinone (polymerization inhibitor)[6]
-
Toluene (B28343) or Xylene (entrainer for azeotropic distillation)[1]
-
Sodium hydroxide (B78521) solution (for neutralization)[8]
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Heating mantle.
-
Separatory funnel.
-
Rotary evaporator.
-
Fractional distillation setup.
Procedure:
-
Charging the Reactor: Charge the reactor with acrylic acid, n-butanol (in a molar ratio of approximately 1:1.2 to 1:1.5), p-toluenesulfonic acid (1-5 wt% of the total reaction mixture), and a small amount of hydroquinone.[8][9] Add the entrainer (e.g., toluene).
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with the entrainer and collected in the Dean-Stark trap. The organic phase from the trap is recycled back to the reactor.[2] Monitor the reaction progress by measuring the amount of water collected. The reaction is typically carried out at temperatures between 80°C and 130°C.[9]
-
Neutralization: Once the theoretical amount of water has been collected (indicating near-complete conversion), cool the reaction mixture. Wash the crude product with an aqueous sodium hydroxide solution to remove the acid catalyst and any unreacted acrylic acid.[8][10]
-
Purification: Separate the organic layer. The crude this compound is then purified by fractional distillation under reduced pressure to remove the entrainer, unreacted n-butanol, and any high-boiling impurities.[1][9]
Detailed Protocol for Transesterification
This protocol is based on the synthesis of this compound from methyl acrylate and n-butanol.[6]
Materials:
-
Methyl acrylate
-
n-Butanol
-
p-Toluenesulfonic acid (catalyst)[6]
-
Hydroquinone (polymerization inhibitor)[6]
Equipment:
-
Two-necked round-bottom flask with a capillary ebullator tube.
-
Fractionating column (e.g., Vigreux type).[6]
-
Heating oil bath.
-
Vacuum distillation apparatus.
Procedure:
-
Reactant Mixture: In the flask, combine n-butanol (e.g., 5 moles), methyl acrylate (e.g., 10 moles, providing an excess), hydroquinone, and p-toluenesulfonic acid.[6]
-
Reaction and Methanol (B129727) Removal: Attach the flask to the fractionating column and heat the solution to boiling. Initially, operate the column under total reflux until the head temperature stabilizes at the boiling point of the methanol-methyl acrylate azeotrope (around 62-63°C).[6] Then, begin to distill off this azeotrope.[6] The reaction typically takes 6-10 hours.[6]
-
Purification: After the methanol production slows significantly, distill off the excess methyl acrylate. The remaining this compound is then purified by distillation under reduced pressure (e.g., 10-20 mm Hg).[6]
Purification Techniques
The purification of this compound is crucial to achieve the high purity required for polymerization. The primary method of purification is distillation.[1][2]
-
Azeotropic Distillation: This technique is integral to the synthesis process itself, used for the continuous removal of water from the reaction mixture, thereby driving the esterification reaction to completion.[1] Solvents like toluene or xylene are often used as entrainers.[1]
-
Fractional Distillation: Following the reaction and initial workup (neutralization and washing), fractional distillation is employed to separate the final this compound product from unreacted starting materials, byproducts, and the entrainer.[1][9] This is often performed under vacuum to reduce the boiling point and prevent polymerization.[6]
-
Neutralization and Washing: Before final distillation, the crude product is typically washed with a basic solution (e.g., sodium hydroxide solution) to remove the acidic catalyst and any remaining acrylic acid.[8][10] This is followed by washing with water to remove any residual salts.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Typical Reaction Parameters and Yields for this compound Synthesis
| Parameter | Direct Esterification | Transesterification |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, ion-exchange resins[1][4] | p-Toluenesulfonic acid, sulfuric acid[6] |
| Catalyst Conc. | 1-5 wt%[9] | Not specified, typically catalytic amounts |
| Reactant Ratio | n-Butanol:Acrylic Acid (1.2:1 to 1.5:1 molar ratio)[8] | Methyl Acrylate:n-Butanol (2:1 molar ratio)[6] |
| Reaction Temp. | 80-130°C[9] | Reflux temperature |
| Typical Yield | 90-95%[1] | 78-94%[6] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O₂[3][11] |
| Molar Mass | 128.17 g/mol [3][11][12] |
| Appearance | Clear, colorless liquid[11] |
| Odor | Sharp, fruity[11] |
| Density | 0.89 g/mL (at 20°C)[3] |
| Boiling Point | 145°C[3] |
| Melting Point | -64°C[3][12] |
| Solubility in Water | 0.14 g/100 mL (at 20°C)[11] |
| Flash Point | 39°C[3] |
Process Diagrams
The following diagrams illustrate the workflows for the synthesis and purification of this compound.
Caption: Workflow for Direct Esterification of this compound.
Caption: Detailed Purification Scheme for this compound.
References
- 1. Understanding the Production Process of this compound [chemanalyst.com]
- 2. Understanding this compound: production, applications, and storage - Tzgroup [tzgroupusa.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ppjco.ir [ppjco.ir]
- 8. US20030220519A1 - Process for preparing this compound by direct esterification - Google Patents [patents.google.com]
- 9. US6180820B1 - Process for the production and purification of N-butyl acrylate - Google Patents [patents.google.com]
- 10. CN118139838A - Improved process for producing high purity this compound - Google Patents [patents.google.com]
- 11. This compound | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. quimigam.com [quimigam.com]
Navigating the Safe Use of Butyl Acrylate in the Laboratory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive health and safety information for the handling and use of butyl acrylate (B77674) in a laboratory setting. The following sections detail the physical and chemical properties, toxicological data, safe handling procedures, emergency protocols, and waste disposal of this common chemical intermediate. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
Butyl acrylate is a colorless liquid with a characteristic sharp, fruity odor.[1][2] It is a flammable liquid and vapor that is slightly soluble in water.[1][3]
| Property | Value | References |
| Chemical Formula | C₇H₁₂O₂ | [4] |
| Molecular Weight | 128.17 g/mol | [4] |
| Appearance | Colorless liquid | [2][4] |
| Odor | Sharp, fruity, stench | [1][4] |
| Melting Point | -64.6 °C / -83.2 °F | [4][5] |
| Boiling Point | 145 °C / 293 °F @ 760 mmHg | [4] |
| Flash Point | 39 °C / 102.2 °F | [4] |
| Vapor Pressure | 5 mbar @ 20 °C | [4] |
| Vapor Density | 4.4 (Air = 1) | [4] |
| Specific Gravity | 0.890 | [4] |
| Water Solubility | 1.7 g/L at 20°C | [6] |
| Autoignition Temperature | 297 °C / 566.6 °F | [4] |
| Explosive Limits | Lower: 1.5 vol %, Upper: 7.8 vol % | [4] |
Toxicological Information and Exposure Limits
This compound poses several health hazards upon exposure. It is harmful if inhaled, causes skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[7][8]
Acute Toxicity
| Route | Species | Value | References |
| Oral LD50 | Rat | 3150 mg/kg | [5] |
| Inhalation LC50 | Rat | 10.3 mg/l (4 h) | [5] |
| Dermal LD50 | Rabbit | > 2000 mg/kg | [9] |
Occupational Exposure Limits
| Organization | Limit | Value | References |
| OSHA (PEL) | 8-hour TWA | 10 ppm (55 mg/m³) | [10] |
| NIOSH (REL) | 10-hour TWA | 10 ppm | [11] |
| ACGIH (TLV) | 8-hour TWA | 2 ppm | [11] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following GHS hazard statements:
Safe Handling and Storage Protocols
Engineering Controls and Ventilation
Handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of vapors.[3] Local exhaust ventilation should be used to control airborne concentrations below exposure limits.[3] All electrical equipment used in the handling and storage areas must be explosion-proof.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented when handling this compound.
Caption: Personal Protective Equipment (PPE) Selection Workflow for this compound.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9] No smoking.[9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[9]
-
Use only non-sparking tools.[9]
-
Wash hands thoroughly after handling.[9]
Storage Conditions
-
Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[7][9]
-
Keep containers tightly closed.[9]
-
Store locked up.[9]
-
This compound is stabilized with an inhibitor to prevent polymerization.[2] The effectiveness of the inhibitor depends on the presence of dissolved oxygen.[7] Therefore, an air space is required above the liquid in all containers; avoid storage under an oxygen-free atmosphere.[9]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol | References |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [9] |
| Skin Contact | Immediately flush skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention. Wash clothing before reuse. | [9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [9] |
| Ingestion | DO NOT induce vomiting. Get medical attention. Never give anything by mouth to an unconscious person. | [9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: this compound is a flammable liquid.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] The substance may polymerize spontaneously when heated or in the presence of UV radiation, which can lead to a rapid release of energy and potential explosion of closed containers.[2][5]
-
Protective Equipment: Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA).[9]
Accidental Release Measures
In the event of a spill, follow these procedures:
Caption: this compound Spill Response Workflow.
Waste Disposal
Dispose of this compound and contaminated materials in accordance with all applicable local, state, and federal regulations.[9] Disposal via incineration is recommended.[9] Do not allow the chemical to enter drains or waterways.[12]
Experimental Protocols Cited
The toxicological data presented in this guide are based on standardized testing protocols. For instance:
-
LD50 (Lethal Dose, 50%) studies in rats (oral) and rabbits (dermal) are conducted to determine the single dose of a substance that causes the death of 50% of a group of test animals.
-
LC50 (Lethal Concentration, 50%) studies in rats (inhalation) are performed to determine the concentration of a chemical in the air that is expected to kill 50% of a group of test animals during a specific exposure period.
The specific methodologies for these studies are detailed in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
By adhering to the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can safely handle this compound in the laboratory, minimizing risks and ensuring a safe working environment.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ICSC 0400 - this compound [chemicalsafety.ilo.org]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. arkema.com [arkema.com]
- 7. Mobile [my.chemius.net]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. data.ntsb.gov [data.ntsb.gov]
- 10. This compound | Occupational Safety and Health Administration [osha.gov]
- 11. nj.gov [nj.gov]
- 12. bharatpetroleum.in [bharatpetroleum.in]
An In-depth Technical Guide to the Mechanism of Free-Radical Polymerization of Butyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the free-radical polymerization of butyl acrylate (B77674), a critical process in the synthesis of a wide range of polymers with applications in coatings, adhesives, and biomedical materials. The core of this guide delves into the intricate reaction mechanism, including initiation, propagation, termination, and significant side reactions that influence the final polymer architecture. Quantitative kinetic data is summarized for comparative analysis, and detailed experimental protocols for monitoring and characterizing the polymerization process are provided. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the complex interplay of the various reaction steps.
Introduction
Poly(butyl acrylate) is a versatile polymer valued for its flexibility, low glass transition temperature, and adhesive properties. The free-radical polymerization of this compound is a commercially significant process used to produce this polymer. Understanding the underlying mechanism of this chain-growth polymerization is paramount for controlling the polymer's molecular weight, polydispersity, and microstructure, which in turn dictate its macroscopic properties and performance in various applications. This guide aims to provide a detailed exploration of the fundamental principles governing this polymerization process.
The polymerization proceeds via a chain reaction mechanism involving three key stages: initiation, where active radical species are generated; propagation, the rapid addition of monomer units to the growing polymer chain; and termination, where the growth of polymer chains is halted. In addition to these primary steps, several side reactions, such as chain transfer, backbiting, and β-scission, can occur, particularly at elevated temperatures, leading to more complex polymer architectures that include branching and the formation of macromonomers.
The Core Mechanism of Free-Radical Polymerization
The free-radical polymerization of this compound is a complex process involving several key reaction pathways that collectively determine the rate of polymerization and the microstructure of the resulting polymer.
Initiation
The initiation phase involves the generation of free radicals that can react with a monomer unit to start the polymerization chain. This can be achieved through two primary methods:
-
Thermal Self-Initiation: At elevated temperatures (typically above 100°C), this compound monomers can undergo thermal self-initiation to form radicals.[1] This process is significant in high-temperature industrial polymerizations and can influence the overall reaction kinetics and polymer properties.[2][3] The exact mechanism is complex and can involve the formation of diradical species from monomer molecules.[1]
-
Initiator-Induced Initiation: More commonly, a chemical initiator is added to the reaction mixture. These molecules readily decompose upon heating or irradiation to produce free radicals. Common initiators for this compound polymerization include azo compounds like azobisisobutyronitrile (AIBN) and peroxides. The choice of initiator depends on the desired reaction temperature.
Propagation
Once an initial radical is formed, it rapidly adds to the double bond of a this compound monomer, creating a new, larger radical. This new radical then adds to another monomer, and this process, known as propagation, repeats, leading to the growth of a long polymer chain. The rate of propagation is a critical factor in determining the overall polymerization rate.
Termination
The growth of a polymer chain is terminated when its radical activity is destroyed. The two primary mechanisms for termination are:
-
Combination (or Coupling): Two growing polymer chains react to form a single, longer polymer chain.
-
Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end group.
The mode of termination has a significant impact on the molecular weight distribution of the final polymer.
Significant Side Reactions
In addition to the primary steps of initiation, propagation, and termination, several side reactions can occur during the free-radical polymerization of this compound, profoundly affecting the polymer's structure and properties. These reactions are particularly prevalent at higher temperatures.[4]
-
Chain Transfer: A radical from a growing polymer chain can be transferred to another molecule, such as a monomer, solvent, or a polymer chain. This terminates the growth of the original chain and creates a new radical that can initiate the growth of a new chain. Chain transfer to the monomer is an important consideration in determining the molecular weight of the resulting polymer.[1]
-
Backbiting (Intramolecular Chain Transfer): The radical at the end of a growing polymer chain can abstract a hydrogen atom from a carbon atom further down its own backbone. This results in the formation of a more stable tertiary mid-chain radical and leads to the formation of short-chain branches.[4][5]
-
β-Scission: The tertiary mid-chain radicals formed through backbiting can undergo a cleavage reaction known as β-scission. This process results in the formation of a macromonomer (a polymer chain with a terminal double bond) and a new, smaller radical that can continue to propagate.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the free-radical polymerization of this compound, providing a basis for comparison and modeling of the reaction kinetics.
Table 1: Propagation Rate Coefficient (kp) for this compound
| Temperature (°C) | kp (L mol-1 s-1) | Activation Energy (Ea) (kJ mol-1) | Pre-exponential Factor (A) (L mol-1 s-1) | Reference |
| -65 to 20 | Varies with temp. | 17.9 | 2.21 x 107 | [5] |
Table 2: Chain Transfer to Monomer Constant (CM) for this compound
| Temperature Range (°C) | CM Equation | Reference |
| 50 - 72 | CM = (0.016 ± 0.003) exp(−(15.2 ± 0.6) kJ mol-1/RT) | [1] |
Table 3: Monomer Conversion in Thermal Self-Initiated Polymerization of this compound
| Temperature (°C) | Time (min) | Conversion (%) | Reference |
| 180 | 10 | 86 | [6] |
| 200 | 110 | 25 | [7] |
| 220 | 55 | 30 | [7] |
| 150 | 60 | 86 | [6] |
Table 4: Molecular Weight and Polydispersity of Poly(this compound)
| Polymerization Method | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| Radical Polymerization | 40,000 | 2.8 | [8] |
| Atom Transfer Radical Polymerization | Predetermined by [M]/[I] | ~1.1 | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline methodologies for key experiments in the study of this compound polymerization.
Protocol for Monitoring Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
Objective: To determine the rate of polymerization by measuring the heat flow associated with the exothermic polymerization reaction.
Materials:
-
This compound monomer (inhibitor removed)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., dioxane)
-
DSC instrument
-
Hermetically sealed DSC pans
Procedure:
-
Prepare a reaction mixture of this compound, initiator, and solvent in the desired ratio.
-
Accurately weigh a small amount of the reaction mixture (typically 5-10 mg) into a hermetically sealed DSC pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Program the DSC to rapidly heat the sample to the desired isothermal reaction temperature.
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time. The polymerization is complete when the heat flow returns to the baseline.
-
The rate of polymerization is directly proportional to the measured heat flow. The total heat evolved is proportional to the total monomer conversion.[3][6]
Protocol for In-line Monitoring of Monomer Conversion using Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy
Objective: To continuously monitor the disappearance of monomer during the polymerization reaction.
Materials:
-
This compound monomer
-
Initiator
-
Solvent (if applicable)
-
Reaction vessel equipped with an FT-NIR immersion probe
-
FT-NIR spectrometer
Procedure:
-
Assemble the reaction vessel with the FT-NIR immersion probe, temperature control, and stirring.
-
Charge the reactor with the this compound monomer, initiator, and solvent.
-
Heat the reaction mixture to the desired temperature while stirring.
-
Acquire FT-NIR spectra at regular time intervals throughout the polymerization.
-
The concentration of the monomer is monitored by observing the decrease in the absorbance of a characteristic vibrational band of the monomer's C=C double bond.
-
Monomer conversion can be calculated from the change in the peak area or height of the selected monomer band over time.[3][6]
Protocol for Characterization of Molecular Weight and Polydispersity using Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized poly(this compound).
Materials:
-
Poly(this compound) sample
-
GPC/SEC system with a refractive index (RI) detector
-
Appropriate solvent for the mobile phase (e.g., tetrahydrofuran, THF)
-
Set of GPC/SEC columns with a suitable range of pore sizes
-
Polymer standards with known molecular weights for calibration (e.g., polystyrene)
Procedure:
-
Dissolve a known concentration of the poly(this compound) sample in the mobile phase solvent.
-
Filter the polymer solution to remove any particulate matter.
-
Calibrate the GPC/SEC system using a series of narrow molecular weight polymer standards.
-
Inject the filtered polymer sample into the GPC/SEC system.
-
The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.
-
The RI detector measures the concentration of the polymer as it elutes from the columns.
-
The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve.[4]
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the core reaction pathways in the free-radical polymerization of this compound and a typical experimental workflow for its study.
Caption: Core reaction pathways in free-radical polymerization.
Caption: Typical experimental workflow for polymerization studies.
Conclusion
The free-radical polymerization of this compound is a multifaceted process governed by a delicate balance of several elementary reactions. A thorough understanding of the core mechanism, including initiation, propagation, termination, and influential side reactions like backbiting and β-scission, is essential for the rational design and synthesis of poly(this compound) with tailored properties. By leveraging detailed experimental protocols and analytical techniques, researchers can gain valuable insights into the reaction kinetics and polymer microstructure. The quantitative data and visual models presented in this guide serve as a foundational resource for scientists and professionals in the field, enabling the development of advanced polymeric materials for a diverse range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. researchgate.net [researchgate.net]
- 6. Self-Initiated this compound Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
An In-Depth Technical Guide to Butyl Acrylate Stability and Inhibitor Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyl acrylate (B77674) is a critical monomer in the synthesis of a wide array of polymers used in coatings, adhesives, sealants, and textiles. However, its high reactivity makes it susceptible to spontaneous, exothermic polymerization, posing significant safety risks and compromising product quality. This guide provides a comprehensive technical overview of the factors governing butyl acrylate stability, its degradation pathways, and the mechanisms by which polymerization inhibitors function. Detailed experimental protocols for stability assessment and inhibitor evaluation are provided, along with quantitative data to aid in the safe handling, storage, and application of this versatile chemical.
Chemical Stability of this compound
The stability of this compound is primarily dictated by its propensity to undergo free-radical polymerization. This process can be initiated by heat, light (UV radiation), and contaminants. Understanding the degradation pathways is crucial for implementing effective stabilization strategies.
Thermal Degradation
Elevated temperatures significantly accelerate the rate of polymerization. Thermal degradation of poly(this compound) primarily occurs through random chain scissions.[1] Key decomposition products include butene, butanol, carbon dioxide, and the monomer itself.[1][2][3] The degradation process can be complex, involving multiple steps with varying activation energies.
Photodegradation
Exposure to ultraviolet (UV) radiation can initiate polymerization by generating free radicals. The photodegradation of poly(this compound) can lead to both chain scission and cross-linking, altering the polymer's molecular weight and physical properties.
Hydrolytic and Oxidative Degradation
While relatively stable to hydrolysis at neutral and acidic pH, this compound can be susceptible to oxidative degradation. The presence of oxygen can lead to the formation of peroxides, which can act as initiators for polymerization. This is a critical consideration for storage and handling, as the interplay between oxygen and inhibitors is a key aspect of stabilization.
Polymerization Inhibitors and Their Mechanisms
To prevent premature polymerization, commercial grades of this compound are stabilized with inhibitors. These compounds are radical scavengers that interrupt the chain reaction of polymerization. The most commonly used inhibitors are Monomethyl Ether of Hydroquinone (MEHQ), Hydroquinone (HQ), and Phenothiazine (B1677639) (PTZ).[4]
Hydroquinone-Based Inhibitors (MEHQ and HQ)
MEHQ and HQ are highly effective inhibitors in the presence of oxygen.[5][6] Their mechanism involves the transfer of a hydrogen atom to a peroxy radical, which is formed by the reaction of a carbon-centered radical with oxygen. This creates a stable phenoxy radical that is less reactive and does not propagate the polymerization chain.[7]
The general mechanism can be summarized as:
-
Initiation: A radical (R•) is formed from the monomer.
-
Peroxy Radical Formation: R• + O₂ → ROO•
-
Inhibition: ROO• + ArOH (inhibitor) → ROOH + ArO• (stable radical)
dot
Caption: Mechanism of MEHQ inhibition.
Phenothiazine (PTZ)
Phenothiazine is a highly effective inhibitor that can function in both the presence and absence of oxygen.[8][9] It acts as a radical scavenger through multiple mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF).[10][11][12] This versatility makes it a valuable inhibitor for various process conditions, including distillation and high-temperature storage.[13]
dot
Caption: Multiple inhibition mechanisms of Phenothiazine.
Quantitative Data on Inhibitor Performance
The effectiveness of an inhibitor is quantified by its ability to delay the onset of polymerization (induction time) and its rate of consumption. This data is critical for determining appropriate inhibitor concentrations for storage and transport.
| Inhibitor | Typical Concentration (ppm) | Oxygen Requirement | Relative Effectiveness | Key Characteristics |
| MEHQ | 10-60[12] | Yes[5] | Good | Commonly used for storage and transport; can cause discoloration.[9] |
| HQ | Varies | Yes | Good | Potent inhibitor, but can also lead to discoloration.[9] |
| PTZ | Varies | No[8][9] | Excellent | Highly effective in both aerobic and anaerobic conditions; suitable for high-temperature applications.[8][9][13] |
Table 1: Comparison of Common this compound Inhibitors.
| Temperature (°C) | PTZ Consumption due to Radicals (%) | PTZ Consumption due to Oxidation (%) |
| 60 | 68 | 27 |
| 90 | 38 | 54 |
Table 2: Effect of Temperature on Phenothiazine Consumption Mechanism in Acrylic Acid. [8][9]
Experimental Protocols
Determination of Polymer Content
This protocol is adapted from ASTM D2121 for determining the polymer content in monomers.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Precipitation: Add a suitable non-solvent (e.g., methanol) to precipitate any polymer present.
-
Filtration: Filter the mixture through a pre-weighed filter paper.
-
Drying: Dry the filter paper and the collected polymer to a constant weight.
-
Calculation: The polymer content is calculated as the percentage of the weight of the dried polymer relative to the initial weight of the monomer sample.
dot
Caption: Workflow for determining polymer content.
Thermal Stability Analysis by Thermogravimetry (TGA)
This protocol is based on ASTM E2550 for assessing thermal stability.[14][15]
Methodology:
-
Instrument Setup: Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the inhibited this compound into the TGA pan.
-
Experimental Conditions:
-
Atmosphere: Typically nitrogen or air, at a constant flow rate.
-
Heating Rate: A linear heating rate, commonly 10 °C/min.
-
Temperature Range: From ambient to a temperature sufficient to observe complete decomposition.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition, which is an indicator of thermal stability.
Monitoring Polymerization by FT-NIR Spectroscopy
Real-time monitoring of polymerization can be achieved using Fourier Transform Near-Infrared (FT-NIR) spectroscopy.[16][17]
Methodology:
-
Instrument Setup: Use an FT-NIR spectrometer equipped with a fiber-optic probe.
-
Reaction Setup: Place the this compound sample in a reaction vessel that allows for controlled temperature and agitation. Insert the FT-NIR probe into the reaction mixture.
-
Data Acquisition: Continuously acquire NIR spectra at regular intervals as the polymerization is initiated (e.g., by raising the temperature).
-
Analysis: Monitor the decrease in the absorbance of the vinyl C-H overtone band (around 6160-6200 cm⁻¹) which is characteristic of the monomer. The rate of disappearance of this peak is proportional to the rate of polymerization.[11]
dot
Caption: Experimental workflow for FT-NIR monitoring.
Analysis of Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the volatile products of this compound degradation.[2][18][19][20][21][22][23]
Methodology:
-
Sample Preparation: Degrade a sample of this compound under controlled conditions (e.g., heating in a sealed vial). Collect the headspace gas or dissolve the degraded liquid in a suitable solvent.
-
GC Separation: Inject the sample into a gas chromatograph equipped with an appropriate column (e.g., a polar capillary column like DB-WAX) to separate the individual components of the mixture.
-
MS Detection: As components elute from the GC column, they are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
-
Identification: Identify the degradation products by comparing their mass spectra to a library of known compounds.
Conclusion
The stability of this compound is a multifaceted issue that requires a thorough understanding of its degradation pathways and the mechanisms of polymerization inhibitors. The choice of inhibitor and its concentration must be carefully considered based on the intended storage conditions, transport, and application. MEHQ and HQ are effective in the presence of oxygen, making them suitable for standard storage, while the versatility of PTZ makes it a superior choice for more demanding conditions, such as high temperatures and anaerobic environments. The experimental protocols outlined in this guide provide a framework for researchers and professionals to assess the stability of this compound and the efficacy of inhibitor packages, ensuring safe and optimal use of this important monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization Reactions Inhibitor Modeling - Styrene and this compound Incidents Case Studies [iomosaic.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenothiazine as stabilizer for acrylic acid | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Free radical scavenging mechanism of 1,3,4-oxadiazole derivatives: thermodynamics of O–H and N–H bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. biochromato.com [biochromato.com]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural Analysis of Acrylic Resin Oligomers by using a Py-GC-HRTOFMS and msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Properties of Poly(butyl acrylate) Homopolymer
This technical guide provides a comprehensive overview of the core thermal properties of poly(this compound) (PBA) homopolymer. The information presented herein is intended to support research, development, and application of this versatile polymer where thermal behavior is a critical consideration. This document details key thermal parameters, outlines the experimental protocols used for their determination, and illustrates the relationships between the polymer's structure and its thermal characteristics.
Key Thermal Properties of Poly(this compound)
Poly(this compound) is a soft, hydrophobic acrylic polymer known for its low glass transition temperature and excellent flexibility.[1] Its thermal properties are fundamental to its processing and end-use performance in a variety of applications, including paints, coatings, adhesives, and sealants.[2] A summary of its key quantitative thermal properties is provided in Table 1.
| Thermal Property | Value | Notes |
| Glass Transition Temperature (Tg) | -43 °C to -55 °C | The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3][4] Specific reported values include -43 °C, -45 °C, -53 °C, and -55 °C.[2][3][4][5] This low Tg is a defining characteristic of PBA, contributing to its softness and flexibility at room temperature.[2] |
| Melting Point (Tm) | Not Applicable | As an amorphous polymer, poly(this compound) does not exhibit a sharp, well-defined melting point. Instead, it softens gradually above its glass transition temperature. Some sources report a melting point of 81-83 °C, but this may refer to specific crystalline forms or copolymers, not the pure amorphous homopolymer.[6][7] |
| Thermal Decomposition Temperature (Td) | 300 °C - 400 °C | Significant thermal degradation of poly(this compound) occurs in this range.[8] The decomposition mechanism can be influenced by the initiator used for polymerization. For PBA initiated with AIBN, degradation steps have been observed around 304 °C and 361 °C.[9][10] For PBA initiated with thiols and ε-caprolactam, a single-step degradation occurs at higher temperatures of 360–370°C.[9][10] |
| Thermal Conductivity (k) | Data Not Available | No specific value for the thermal conductivity of poly(this compound) homopolymer was found in the provided search results. This property is a measure of a material's ability to conduct heat. For polymers, it is typically measured using the Guarded Heat Flow Meter method as per ASTM E1530.[11][12][13] |
| Specific Heat Capacity (Cp) | 1.98 kJ/kg·K (monomer, 20°C) | This value corresponds to the n-butyl acrylate (B77674) monomer.[14] Another source reports a specific heat of 0.467 cal/g/°C at -60 °C for the monomer.[15][16] Data for the homopolymer is not readily available in the search results but can be determined experimentally via DSC. |
Experimental Protocols for Thermal Analysis
Accurate characterization of the thermal properties of poly(this compound) relies on standardized experimental techniques. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermal Conductivity measurement.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[17] It is the primary method for determining the glass transition temperature of polymers.
Methodology:
-
Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC measurement chamber. The chamber is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.[17]
-
Thermal Program: A common thermal program involves a heat-cool-heat cycle to erase any prior thermal history of the polymer.
-
First Heating Scan: The sample is heated at a constant rate, typically 10°C/min, to a temperature well above its expected Tg (e.g., 100°C).[5][18]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) back to a temperature below the Tg (e.g., -80°C).
-
Second Heating Scan: A second heating scan is performed at the same rate as the first (10°C/min). The data from this second scan is typically used for analysis.[5][18]
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram.[17] The Tg is typically determined as the midpoint of this transition in the heat flow curve.[5][18]
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of polymers.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of poly(this compound) (typically 10-20 mg) is placed in a TGA sample pan (e.g., platinum or ceramic).[19]
-
Instrument Setup: The sample pan is placed onto the TGA's sensitive microbalance within a furnace. The system is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20 mL/min) to provide a non-oxidative environment.[20]
-
Thermal Program: The furnace heats the sample at a constant rate, for example, 10°C/min, over a wide temperature range (e.g., from room temperature to 800°C).[19][20]
-
Data Analysis: The TGA instrument records the sample's mass as a function of temperature. The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition and the temperatures at which specific mass loss percentages occur are determined from this curve. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.
Guarded Heat Flow Meter Method for Thermal Conductivity (ASTM E1530)
The Guarded Heat Flow Meter method is a standardized test for determining the thermal conductivity of a wide range of materials, including polymers.[12][13] This steady-state method measures the heat flux through a flat specimen.[12][21]
Methodology:
-
Sample Preparation: A flat, smooth-surfaced specimen of poly(this compound) of a specified thickness and diameter is prepared. The surfaces must be parallel to ensure uniform heat flow.[12]
-
Instrument Setup: The specimen is placed between two parallel plates, a heater (upper plate) and a heat sink (lower plate), which are maintained at different, constant temperatures. A guard heater surrounds the test area to minimize lateral heat losses and ensure one-dimensional heat flow through the sample.[21] Calibrated heat flux transducers are placed on either side of the specimen to measure the heat flow.[21]
-
Measurement Procedure: A steady-state temperature gradient is established across the thickness of the specimen. The temperature difference between the two surfaces of the sample is measured using thermocouples.[12]
-
Data Calculation: Once a steady-state heat flow is achieved, the thermal conductivity (k) is calculated using Fourier's Law of heat conduction:
Visualizations: Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the experimental workflow for thermal characterization and the relationship between the molecular structure of poly(this compound) and its thermal properties.
Caption: Experimental workflow for the thermal characterization of poly(this compound).
Caption: Relationship between PBA's molecular structure and its key thermal properties.
References
- 1. polysciences.com [polysciences.com]
- 2. gantrade.com [gantrade.com]
- 3. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 4. Temperature-Controlled Orientation of Proteins on Temperature-Responsive Grafted Polymer Brushes: Poly(butyl methacrylate) vs Poly(this compound): Morphology, Wetting, and Protein Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polymersource.ca [polymersource.ca]
- 6. echemi.com [echemi.com]
- 7. 9003-49-0 CAS MSDS (this compound resin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. testinglab.com [testinglab.com]
- 13. youtube.com [youtube.com]
- 14. synthomer.com [synthomer.com]
- 15. This compound | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. materials.alfachemic.com [materials.alfachemic.com]
- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 18. polymersource.ca [polymersource.ca]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thermal conductivity measurement (ASTM D 5470, E1530, and E1461) – Paul Wu's Blog [materean.com]
Butyl acrylate refractive index and viscosity data
An In-depth Technical Guide on the Core Physicochemical Properties of Butyl Acrylate (B77674): Refractive Index and Viscosity
This technical guide provides a comprehensive overview of two critical physicochemical properties of butyl acrylate: refractive index and viscosity. Tailored for researchers, scientists, and professionals in drug development and material science, this document details temperature-dependent data, outlines rigorous experimental protocols for measurement, and presents a logical workflow for property determination.
Physicochemical Data of this compound
The refractive index and viscosity of this compound are key parameters for quality control, process modeling, and formulation development. These properties are highly dependent on temperature, as summarized below.
Data Presentation
Quantitative data for the refractive index and viscosity of this compound at various temperatures are presented in the tables below.
Table 1: Refractive Index of this compound (nD)
| Temperature (°C) | Refractive Index (nD) |
| 20 | 1.419[1] |
| 20 | 1.415 – 1.418[2] |
Note: The refractive index is measured at the sodium D-line (589 nm).
Table 2: Dynamic Viscosity of this compound
| Temperature (°C) | Viscosity (mPa·s) |
| 0 | 1.28[2] |
| 5 | 2.58¹ |
| 10 | 2.50¹ |
| 20 | 0.92[2] |
| 20 | 2.36¹ |
¹Calculated from kinematic viscosity and density data provided in[3]. The conversion formula is: Dynamic Viscosity (mPa·s) = Kinematic Viscosity (cSt) × Density (g/cm³).
Experimental Protocols
Accurate determination of refractive index and viscosity requires standardized experimental procedures. The following sections detail the methodologies for the most common analytical techniques.
Measurement of Refractive Index
The refractive index of a liquid is typically measured using an Abbe refractometer, which operates on the principle of critical angle and total internal reflection.[4][5]
Principle of Operation: An Abbe refractometer measures the refractive index by determining the critical angle at which light is totally internally reflected at the interface between a high-refractive-index prism (the measuring prism) and the sample liquid.[4][5] A light source illuminates the interface, and a telescope is used to observe the distinct boundary between light and dark fields, which corresponds to the critical angle.[4]
Apparatus: The instrument consists of an illuminating prism, a measuring prism, a temperature control system (water bath connections), a telescope with an eyepiece and crosshairs, and a measurement scale.[6] Modern instruments often include a built-in light source and digital readout.
Standard Operating Procedure (Abbe Refractometer):
-
Calibration: Ensure the instrument is calibrated using a standard with a known refractive index, such as distilled water.
-
Cleaning: Thoroughly clean the surfaces of the illuminating and measuring prisms with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft, lint-free tissue.[7]
-
Temperature Control: Connect the refractometer to a circulating water bath set to the desired measurement temperature (e.g., 20.0 °C). Allow sufficient time for the prisms to reach thermal equilibrium.[7]
-
Sample Application: Place a few drops of the this compound sample onto the surface of the measuring prism.[7][8]
-
Measurement: Close the prism assembly securely. Look through the eyepiece and adjust the measurement knob until the boundary line between the light and dark areas aligns with the center of the crosshairs.[8] If a color fringe is visible at the boundary, adjust the compensator knob to achieve a sharp, achromatic line.[8]
-
Reading: Read the refractive index value directly from the instrument's scale or digital display.[8]
-
Cleaning: After the measurement, immediately clean the prisms to prevent residue from hardening on the surfaces.[8]
Measurement of Viscosity
Viscosity, a measure of a fluid's resistance to flow, can be determined using several methods, most commonly capillary and rotational viscometry.
This method is ideal for Newtonian fluids and is based on measuring the time required for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity.
Principle of Operation: The technique relies on the Hagen-Poiseuille equation, which relates the viscosity of a fluid to the pressure drop, flow rate, and dimensions of the capillary.[9] For a given U-tube viscometer, the kinematic viscosity is proportional to the flow time.
Apparatus: A glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type), a temperature-controlled water bath, a stopwatch, and a pipette or syringe for sample loading.[10]
Standard Operating Procedure (Capillary Viscometer):
-
Selection and Cleaning: Choose a viscometer of the appropriate size for the expected viscosity range and ensure it is clean and dry.
-
Sample Loading: Introduce a precise volume of this compound into the viscometer's larger tube.
-
Thermal Equilibration: Place the viscometer vertically in the temperature-controlled bath, ensuring the sample is fully submerged. Allow at least 15-20 minutes for the sample to reach the target temperature.
-
Flow Initiation: Using suction or pressure, draw the liquid up through the capillary tube until it is above the upper timing mark.
-
Time Measurement: Release the pressure and allow the liquid to flow freely down the capillary. Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as it passes the lower timing mark.
-
Calculation: Repeat the measurement several times until consistent flow times are obtained. The kinematic viscosity (ν) is calculated by multiplying the average flow time (t) by the viscometer's calibration constant (C): ν = C × t. The dynamic viscosity (η) can then be found by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature: η = ν × ρ.
Rotational viscometers measure viscosity by determining the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.[11][12] This method is versatile and can be used for both Newtonian and non-Newtonian fluids.
Principle of Operation: The instrument measures the fluid's resistance to the rotation of a spindle.[13] This resistance creates a torque on the motor. The viscosity is directly proportional to the measured torque required to maintain a constant rotational speed for a given spindle geometry.[11]
Apparatus: A rotational viscometer with a motor, a set of interchangeable spindles of different geometries, a torque measurement system, and a temperature-controlled sample container.[11]
Standard Operating Procedure (Rotational Viscometer):
-
Instrument Setup: Level the viscometer and select an appropriate spindle and rotational speed based on the expected viscosity of this compound.
-
Sample Preparation: Place the this compound sample in a container and allow it to reach the desired measurement temperature.
-
Spindle Immersion: Attach the chosen spindle to the viscometer and lower it into the sample until the fluid reaches the immersion mark on the spindle's shaft.
-
Measurement: Start the motor to rotate the spindle at the pre-set speed. Allow the reading to stabilize, which indicates that the system has reached equilibrium.
-
Data Recording: Record the viscosity reading from the digital display, often in units of centipoise (cP) or milliPascal-seconds (mPa·s). For accurate results, the torque reading should ideally be within the instrument's optimal range (typically 10-90%).
-
Cleaning: Remove the spindle and clean it thoroughly with a suitable solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physicochemical characterization of this compound, from sample preparation to data acquisition for both refractive index and viscosity.
Caption: Workflow for determining the refractive index and viscosity of this compound.
References
- 1. ppjco.ir [ppjco.ir]
- 2. synthomer.com [synthomer.com]
- 3. n-BUTYL ACRYLATE inhibited — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 4. refractometer.pl [refractometer.pl]
- 5. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 6. mikroskop-online.de [mikroskop-online.de]
- 7. hinotek.com [hinotek.com]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. Viscometers: A Practical Guide [machinerylubrication.com]
- 11. martests.com [martests.com]
- 12. Rotation Viscometer | PPTX [slideshare.net]
- 13. worldoftest.com [worldoftest.com]
The Acrylate Double Bond: A Locus of Tunable Reactivity for Science and Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The acrylate (B77674) functional group, with its characteristic carbon-carbon double bond conjugated to a carbonyl, is a cornerstone of modern chemistry. Its versatile and tunable reactivity has established it as a critical component in fields ranging from polymer science to cutting-edge drug discovery. This guide provides a comprehensive exploration of the chemical principles governing the reactivity of the acrylate double bond, with a particular focus on its interactions with biological nucleophiles. We present quantitative kinetic data, detailed experimental protocols for assessing reactivity, and visualizations of relevant biological pathways and experimental workflows to equip researchers with the foundational knowledge to harness and control this powerful chemical moiety.
Core Principles of Acrylate Reactivity
The reactivity of the acrylate double bond is fundamentally dictated by its electronic structure. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C=C bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This electronic arrangement is the basis for the primary reaction mechanism through which acrylates engage with nucleophiles: the Michael addition or 1,4-conjugate addition.
In this reaction, a nucleophile attacks the β-carbon of the acrylate, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final adduct. The efficiency and rate of this reaction are influenced by several factors:
-
Nucleophile Strength and pKa: The reactivity of the nucleophile is a primary determinant of the reaction rate. Thiols, particularly in their deprotonated thiolate form, are potent nucleophiles for Michael addition to acrylates. The rate of reaction with thiols, such as the amino acid cysteine or the tripeptide glutathione (B108866), is highly pH-dependent, as the concentration of the more reactive thiolate anion increases with pH. Amines also readily participate in aza-Michael additions.
-
Steric Hindrance: The substitution pattern on both the acrylate and the nucleophile can significantly impact reaction rates. For instance, methacrylates, which possess a methyl group on the α-carbon, are generally less reactive than their corresponding acrylates due to steric hindrance.[1] Similarly, bulky substituents near the nucleophilic center can slow the reaction.
-
Electronic Effects of Substituents: Electron-withdrawing groups on the acrylate moiety can further enhance the electrophilicity of the β-carbon, increasing its reactivity. Conversely, electron-donating groups can decrease reactivity.
-
Catalysis: The Michael addition can be catalyzed by both bases and nucleophiles. Basic catalysts, such as amines, increase the concentration of the deprotonated, more reactive form of the nucleophile (e.g., thiolate from thiol). Nucleophilic catalysts, such as phosphines, can also accelerate the reaction through a different mechanism.[2]
-
Solvent Effects: The polarity of the solvent can influence reaction rates by stabilizing or destabilizing charged intermediates and transition states.
Quantitative Analysis of Acrylate Reactivity
A quantitative understanding of reaction kinetics is crucial for predicting and controlling the behavior of acrylate-containing molecules. The tables below summarize key kinetic parameters for the Michael addition of biologically relevant nucleophiles to acrylates and related compounds.
Table 1: Second-Order Rate Constants (k) for Thiol-Acrylate Michael Additions
| Acrylate/Acceptor | Thiol Nucleophile | k (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Carbonylacrylate | N-Boc-Cys-OMe | 40.2 | 50 mM reagent | [2] |
| 2-Chloromethyl acrylamide (B121943) | Boc-Cys-OMe | 1.17 | 1 mM each, pH 7 | [3] |
| Acrylamide | L-Cysteine | 0.27 | pH 7.4, 298 K | [4] |
| Acrylamide | Glutathione | 0.18 | pH 7.4, 298 K | [4] |
Table 2: Activation Energies (Ea) for Michael Addition Reactions
| Reaction | Ea (kJ/mol) | Catalyst/Conditions | Reference(s) |
| Acrylic Acid Dimerization | 98.0 | Thermal | [5] |
| Thiol-Acrylamide Addition | 28 - 108 | DMPP, 22-40 °C | [6] |
Acrylates in Drug Development: Covalent Inhibition of Signaling Pathways
The predictable reactivity of the acrylate group, particularly in the form of acrylamide, has been strategically employed in the design of targeted covalent inhibitors. These drugs form a permanent covalent bond with a nucleophilic amino acid residue, typically cysteine, in the active site of a target protein, leading to irreversible inhibition. This strategy can offer advantages in terms of potency, duration of action, and overcoming drug resistance.
Two prominent examples of signaling pathways targeted by acrylamide-based covalent inhibitors are the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) pathways, both of which are critical in various cancers.
EGFR Signaling Pathway
The EGFR signaling pathway plays a central role in regulating cell growth, proliferation, and survival.[7][8] Aberrant EGFR signaling, often due to mutations, is a key driver in several cancers, including non-small cell lung cancer.[9][10] Second and third-generation EGFR inhibitors utilize an acrylamide "warhead" to covalently bind to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, thereby irreversibly inactivating the enzyme.[5][9][11]
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for B-cell development, differentiation, and survival.[12] Dysregulation of BTK signaling is implicated in various B-cell malignancies. Covalent BTK inhibitors, such as ibrutinib, employ an acrylamide moiety to form an irreversible bond with Cys481 in the BTK active site, effectively blocking its kinase activity.[2][3][13]
Experimental Protocols for Assessing Acrylate Reactivity
The following section provides detailed methodologies for key experiments used to characterize the reactivity of the acrylate double bond.
General Workflow for Covalent Inhibitor Screening
The discovery of potent and selective covalent inhibitors requires a systematic screening and characterization process. The workflow below outlines the key stages, from initial library screening to detailed kinetic analysis.
Protocol for Monitoring Thiol-Acrylate Michael Addition by ¹H NMR Spectroscopy
Objective: To monitor the kinetics of the reaction between a thiol and an acrylate by observing the disappearance of vinyl proton signals and the appearance of product signals.
Materials:
-
Acrylate compound
-
Thiol compound (e.g., N-acetylcysteamine)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of the acrylate compound (e.g., 20 mM) in the chosen deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the acrylate solution. The characteristic vinyl protons of the acrylate will typically appear as multiplets between 5.5 and 6.5 ppm.[14]
-
-
Reaction Initiation:
-
Add a known concentration of the thiol compound (e.g., 20 mM) to the NMR tube containing the acrylate solution.
-
Quickly mix the contents and immediately place the NMR tube in the spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) over the course of the reaction.
-
-
Data Analysis:
-
Integrate the signals corresponding to the vinyl protons of the starting acrylate and a characteristic signal of the product.
-
Plot the concentration of the remaining acrylate (proportional to the integral of its vinyl protons) versus time to determine the reaction kinetics. The appearance of new signals, often upfield, will correspond to the protons of the thioether product.[6]
-
Protocol for Glutathione (GSH) Trapping Assay using HPLC-MS
Objective: To assess the intrinsic reactivity of an acrylate-containing compound by monitoring its reaction with glutathione, a key biological nucleophile. This assay is often used to flag compounds with potentially high non-specific reactivity.[15]
Materials:
-
Acrylate-containing test compound
-
Reduced glutathione (GSH)
-
Human liver microsomes (optional, for metabolic activation)
-
NADPH (if using microsomes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) and formic acid for mobile phases
-
HPLC system coupled with a mass spectrometer (MS)
Procedure:
-
Incubation:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), GSH solution (e.g., 1 mM final concentration), and the test compound (e.g., 10 µM final concentration).
-
If assessing metabolically activated reactivity, include human liver microsomes and initiate the reaction by adding NADPH.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the sample to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the analytes using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the eluent using the mass spectrometer in full scan mode to detect the expected mass of the GSH-adduct (mass of test compound + 307.32 g/mol ).
-
Fragment the parent ion of the putative adduct to confirm its identity by observing characteristic neutral losses (e.g., loss of 129 Da corresponding to the pyroglutamic acid moiety).[15]
-
-
Data Analysis:
-
Quantify the peak area of the GSH-adduct to assess the extent of reaction. This provides a measure of the compound's reactivity towards this key biological thiol.
-
Conclusion
The acrylate double bond is a remarkably versatile functional group whose reactivity can be finely tuned through structural modifications and careful control of reaction conditions. Its susceptibility to Michael addition by biological nucleophiles like cysteine has made it an invaluable tool in drug discovery for the development of targeted covalent inhibitors. By understanding the fundamental principles of its reactivity, leveraging quantitative kinetic data, and employing robust experimental protocols, researchers can continue to innovate and develop novel materials and therapeutics based on this privileged chemical scaffold.
References
- 1. youtube.com [youtube.com]
- 2. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
Butyl Acrylate in Polymer Synthesis: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Principles and Practices of Butyl Acrylate (B77674) Polymerization
Introduction
Butyl acrylate (BA) is a key monomer in the synthesis of a wide array of polymers, valued for its ability to impart flexibility, softness, and tackiness to the final material. Its low glass transition temperature and excellent copolymerization characteristics make it a versatile building block in formulations for coatings, adhesives, sealants, and biomedical materials.[1] This technical guide provides a comprehensive overview of this compound polymerization for researchers and professionals, detailing the fundamental principles, experimental protocols, and characterization techniques.
Properties of this compound
This compound is a colorless liquid with a characteristic fruity odor. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value |
| Chemical Formula | C₇H₁₂O₂ |
| Molar Mass | 128.17 g/mol |
| Density | 0.898 g/cm³ at 20°C[2] |
| Boiling Point | 148°C[2] |
| Melting Point | -64°C[2] |
| Glass Transition Temperature (Tg) of Poly(this compound) | -54°C to -45°C |
| Solubility | Slightly soluble in water; miscible with many organic solvents.[3] |
| Standard Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ), typically 15 ppm. |
Safety Precautions
This compound is a flammable liquid and can cause skin and eye irritation.[4][5] It is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] Commercial this compound contains an inhibitor to prevent spontaneous polymerization; however, it should be stored in a cool, dark place and away from sources of ignition.[7] For detailed safety information, always refer to the Safety Data Sheet (SDS).[5][6][8][9]
Polymerization of this compound
The polymerization of this compound can be achieved through various techniques, each offering distinct advantages in controlling the polymer architecture and properties. The most common methods include free-radical polymerization, emulsion polymerization, solution polymerization, and controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Free-Radical Polymerization
Free-radical polymerization is a widely used method for producing poly(this compound).[5][10] The process involves three main stages: initiation, propagation, and termination.[10][11][12]
Mechanism of Free-Radical Polymerization
Caption: Mechanism of free-radical polymerization.
This protocol describes a simple bulk polymerization of this compound.
Materials:
-
n-Butyl acrylate (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Glass ampoules
-
Vacuum line
-
Constant temperature water bath
Procedure:
-
A specific amount of n-butyl acrylate and AIBN (e.g., 0.1 wt.%) are added to a glass ampoule.[13]
-
The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.[13]
-
The ampoule is flame-sealed under vacuum.[13]
-
The sealed ampoule is placed in a constant temperature water bath (e.g., 50°C) to initiate polymerization.[13]
-
After a predetermined time, the ampoule is removed and cooled rapidly to stop the reaction.
-
The ampoule is opened, and the polymer is dissolved in a suitable solvent like toluene.
-
The polymer is precipitated by adding the solution to a large excess of a non-solvent, such as methanol.[13]
-
The precipitated polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.[13]
Table 2: Influence of Temperature on Bulk Polymerization of this compound
| Temperature (°C) | Time (min) | Conversion (%) |
| 80 | 400 | ~80 |
| 90 | - | - |
| 130 | - | - |
| Data extracted from self-initiated polymerization studies and may vary with initiator concentration.[14] |
Emulsion Polymerization
Emulsion polymerization is a common industrial method for producing poly(this compound) latices. This technique involves polymerizing the monomer in an aqueous medium with the presence of a surfactant and a water-soluble initiator.[2]
Materials:
-
n-Butyl acrylate (distilled)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Potassium persulfate (K₂S₂O₈) (initiator)
-
Sodium bicarbonate (NaHCO₃) (buffer)
-
Deionized water
-
Glass reactor with a mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Seed Latex Preparation: A seed latex is first prepared by polymerizing a small amount of this compound. For example, this compound (375 g), Aerosol MA (a surfactant, 5.36 g), NaHCO₃ (1.27 g), and water (1000 g) are heated to 75°C under a nitrogen atmosphere with stirring. An initiator solution (K₂S₂O₈, 1.24 g in 104 g of water) is then added to start the polymerization, which is continued for 15 hours. The resulting latex is dialyzed.[15]
-
Seeded Polymerization: A portion of the seed latex is added to the reactor with water and surfactant.
-
The second stage monomer (this compound) is added, and the mixture is stirred to allow the monomer to swell the seed particles.
-
The temperature is raised (e.g., to 70°C), and the initiator solution is added to start the polymerization of the second stage.[16]
-
The reaction is allowed to proceed for a set time (e.g., 5 hours), with samples taken periodically to monitor conversion.[16]
-
The final product is a stable aqueous dispersion of poly(this compound) particles.
Table 3: Typical Recipe for this compound Emulsion Polymerization
| Component | Amount | Role |
| Water | 700 g | Dispersion Medium |
| n-Butyl Acrylate | 300 g | Monomer |
| Sodium Dodecyl Sulfate (SDS) | 4.3 g | Surfactant |
| Sodium Bicarbonate (NaHCO₃) | 0.095 g | Buffer |
| Sodium Persulfate (SPS) | 0.248 g | Initiator |
| Based on a recipe for ab initio emulsion polymerization.[16] |
Solution Polymerization
In solution polymerization, the monomer and initiator are dissolved in a suitable solvent. This method allows for better heat control compared to bulk polymerization.
Materials:
-
n-Butyl acrylate (inhibitor removed)
-
Toluene or xylene (solvent)
-
tert-Butyl peroxybenzoate (TBPB) or other suitable initiator
-
Glass reactor with a stirrer, condenser, and nitrogen inlet
Procedure:
-
The solvent (e.g., xylene) is charged into the reactor and heated to the desired reaction temperature (e.g., 120-180°C) under a nitrogen atmosphere.[5]
-
A mixture of n-butyl acrylate and the initiator is fed into the reactor over a specific period.
-
After the feed is complete, the reaction is held at the same temperature for a further period to ensure high monomer conversion.
-
Samples can be taken throughout the process to monitor monomer conversion and molecular weight development.[5]
-
The resulting polymer solution can be used directly or the polymer can be isolated by precipitation.
Table 4: Effect of Monomer Concentration on Solution Polymerization of this compound at 120°C in Dioxane
| Initial Monomer Concentration (mol·L⁻¹) | Molar Ratio (BA/Solvent) | Final Conversion (%) |
| 4.39 | 0.5 | - |
| 2.06 | 0.2 | - |
| Data indicates that the rate of polymerization is not strongly dependent on the initial monomer concentration in this system.[14] |
Controlled Radical Polymerization: ATRP and RAFT
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), offer precise control over the polymer's molecular weight, architecture, and dispersity.
ATRP is a versatile method for preparing well-defined polymers. The polymerization of n-butyl acrylate via ATRP can be effectively controlled using a copper-based catalyst system.[4]
Materials:
-
n-Butyl acrylate (degassed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) (ligand)
-
Ethyl 2-bromopropionate or methyl 2-bromopropionate (initiator)
-
Anisole or another suitable solvent
-
Schlenk flask and line
Procedure:
-
CuBr and the ligand (e.g., dNbpy) are added to a Schlenk flask.[4]
-
The flask is sealed and degassed by cycling between vacuum and argon.[4]
-
Degassed solvent and n-butyl acrylate are added via syringe.[4]
-
The initiator is then added to start the polymerization.[4]
-
The flask is placed in a thermostated oil bath (e.g., 80°C).[4]
-
Samples are withdrawn at timed intervals to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by SEC).
-
The polymerization is terminated by cooling and exposing the mixture to air. The copper catalyst is removed by passing the polymer solution through a column of neutral alumina.[4]
Table 5: ATRP of n-Butyl Acrylate - Reaction Conditions and Results
| [M]₀:[I]₀:[CuBr]₀:[dNbpy]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (theory) | Mₙ (SEC) | Đ (Mₙ/Mₙ) |
| 40:1:1:2 | Benzene (B151609) | 80 | 4 | >85 | - | - | ~1.1 |
| Data from a study demonstrating well-controlled polymerization.[4] |
RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization in a controlled manner.
Materials:
-
n-Butyl acrylate (inhibitor removed)
-
AIBN (initiator)
-
Cyanomethyl dodecyl trithiocarbonate (B1256668) (CMDTTC) or other suitable RAFT agent
-
Solvent (e.g., benzene or bulk)
-
Reaction vessel with a magnetic stirrer and nitrogen inlet
Procedure:
-
n-Butyl acrylate, the RAFT agent, and the initiator are dissolved in the solvent (if used) in the reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen for at least 30 minutes.
-
The vessel is placed in a preheated oil bath at the desired temperature (e.g., 60°C).
-
The polymerization is allowed to proceed for a specific time.
-
The reaction is quenched by rapid cooling and exposure to air.
-
The polymer is isolated by precipitation in a non-solvent.
Characterization of Poly(this compound)
The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, composition, and thermal properties.
Experimental Workflow for Polymer Characterization
Caption: Workflow for the characterization of poly(this compound).
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and, in the case of copolymers, to determine the comonomer composition.
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymer.[17]
-
Thermogravimetric Analysis (TGA): Provides information about the thermal stability and decomposition profile of the polymer.
Conclusion
This compound is a highly versatile monomer that can be polymerized through a variety of techniques to produce polymers with a wide range of properties. This guide has provided an overview of the key polymerization methods, including detailed experimental protocols and characterization workflows, to serve as a valuable resource for researchers and professionals in the field of polymer synthesis. The choice of polymerization technique will ultimately depend on the desired application and the specific polymer characteristics required. A thorough understanding of these methods and the associated safety precautions is essential for the successful and safe synthesis of poly(this compound)-based materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. scispace.com [scispace.com]
- 7. ppjco.ir [ppjco.ir]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 11. m.youtube.com [m.youtube.com]
- 12. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 13. Bulk Free Radical Terpolymerization of this compound, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Self-Initiated this compound Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emulsion polymerization of this compound. Kinetics of particle growth - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. polymersource.ca [polymersource.ca]
Core Principles of Butyl Acrylate Copolymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental principles of butyl acrylate (B77674) copolymerization, a cornerstone technique in the synthesis of a diverse range of polymers with tailored properties. Butyl acrylate is a key monomer utilized in creating copolymers with applications spanning from industrial coatings and adhesives to advanced drug delivery systems. Its incorporation into a polymer backbone imparts flexibility, tackiness, and low-temperature resistance. This document outlines the core concepts of this compound copolymerization, including reaction kinetics, mechanisms, and experimental considerations, to provide a comprehensive resource for professionals in research and development.
Introduction to this compound Copolymerization
N-butyl acrylate (BA) is a primary acrylic ester monomer valued for its ability to act as a "soft" monomer, effectively lowering the glass transition temperature (Tg) of the resulting copolymer and enhancing flexibility and toughness.[1][2] It is commonly copolymerized with "hard" monomers such as methyl methacrylate (B99206) (MMA) and styrene (B11656) (St) to achieve a desired balance of mechanical properties.[1] The copolymerization of BA can be achieved through various methods, with free-radical polymerization being the most prevalent.[1] This can be carried out in different systems, including emulsion, solution, and suspension polymerizations.[1]
The properties of the final copolymer are highly dependent on several factors, including the choice of comonomer, the monomer feed ratio, the polymerization technique, and the reaction conditions. For instance, in copolymers with MMA, increasing the BA content enhances flexibility, while MMA contributes to hardness and cohesive strength.[1][3] Similarly, in styrene-acrylic copolymers, BA improves weatherability and sunlight resistance.[1] The versatility of BA copolymerization allows for the design of thousands of copolymer compositions, enabling the fine-tuning of performance profiles for a wide array of applications.[1]
Fundamental Principles of Copolymerization
Reaction Mechanisms
The copolymerization of this compound typically proceeds via a free-radical mechanism, which involves three main stages: initiation, propagation, and termination.
-
Initiation: The process begins with the decomposition of an initiator molecule (e.g., azobisisobutyronitrile (AIBN) or potassium persulfate (KPS)) to generate free radicals.[4][5][6] These radicals then react with a monomer molecule to initiate the polymer chain.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. In a copolymerization system with two different monomers (M1 and M2), there are four possible propagation reactions, each with its own rate constant (k).
-
Termination: The growth of polymer chains is terminated by the reaction of two growing radical chains, either through combination or disproportionation.
A schematic of the free-radical polymerization process is illustrated below.
Caption: General mechanism of free-radical polymerization.
In addition to these primary steps, side reactions such as backbiting and β-scission can occur, particularly at elevated temperatures.[7] Backbiting is an intramolecular chain transfer reaction that leads to the formation of mid-chain radicals and results in short-chain branching.[7][8] β-scission of these mid-chain radicals can lead to the formation of macromonomers.[7]
Copolymerization Kinetics and Reactivity Ratios
The composition of a copolymer is determined by the relative rates of the four propagation reactions. The concept of reactivity ratios (r1 and r2) is crucial for predicting the copolymer composition. The reactivity ratio is defined as the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other type of monomer.
-
r1 = k11 / k12
-
r2 = k22 / k21
Where:
-
k11 is the rate constant for the reaction of a growing chain ending in M1 with monomer M1.
-
k12 is the rate constant for the reaction of a growing chain ending in M1 with monomer M2.
-
k22 is the rate constant for the reaction of a growing chain ending in M2 with monomer M2.
-
k21 is the rate constant for the reaction of a growing chain ending in M2 with monomer M1.
The values of the reactivity ratios determine the distribution of monomer units along the polymer chain. For instance, if r1 > 1, the growing chain preferentially adds monomer M1. If r1 < 1, it preferentially adds monomer M2. When r1 * r2 = 1, an ideal random copolymer is formed.
The following table summarizes the reactivity ratios for the copolymerization of this compound (M1) with various comonomers (M2).
| Comonomer (M2) | r1 (this compound) | r2 (Comonomer) | Polymerization Conditions | Reference |
| Methyl Methacrylate | 0.34 | 1.7 | Conventional Radical Polymerization | [9] |
| Styrene | 0.15 | 0.48 | Benzene solution, Benzoyl Peroxide initiator | [10] |
| sec-Butyl Acrylate | 0.467 ± 0.014 | 2.295 ± 0.060 (for MMA) | 2-butanone solution, 78°C | [11][12] |
| tert-Butyl Methacrylate | 0.238 ± 0.013 | 1.564 ± 0.056 | 2-butanone solution, 78°C | [11][12] |
| 2-Methylene-1,3-dioxepane | 0.417 | 0.071 | Bulk Free Radical Terpolymerization | [13] |
| Vinyl Acetate | 4.459 (r13) | 0.198 (r31) | Bulk Free Radical Terpolymerization | [13] |
Controlled Radical Polymerization Techniques
To achieve better control over molecular weight, polydispersity, and polymer architecture, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.
-
ATRP: This technique utilizes a transition metal complex (e.g., CuBr) to reversibly activate and deactivate the growing polymer chains.[14] This allows for a more uniform growth of all chains, leading to polymers with a narrow molecular weight distribution.[14]
-
RAFT: RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible addition-fragmentation process. This method also provides excellent control over the polymerization and can be used to synthesize complex architectures like block copolymers.[15][16]
Experimental Protocols
This section provides an overview of common experimental procedures for this compound copolymerization.
Materials and Purification
-
Monomers: this compound, styrene, and methyl methacrylate are typically purified by washing with an aqueous NaOH solution to remove inhibitors, followed by drying over a desiccant like CaCl2 and distillation under reduced pressure.[4][14] Purified monomers should be stored at low temperatures (e.g., -18°C to 0°C) under an inert atmosphere (N2) in the dark.[4][14]
-
Initiators: AIBN is often recrystallized from methanol.[14] Water-soluble initiators like potassium persulfate (KPS) are typically used as received.[5]
-
Solvents and Other Reagents: Solvents like xylene or ethanol (B145695) are used as received or distilled before use.[3][4] Surfactants such as sodium dodecyl sulfate (B86663) (SDS) are used in emulsion polymerization.[6][17]
Solution Copolymerization of this compound and Methyl Methacrylate
This protocol is based on a typical free-radical solution polymerization.[3]
-
Reaction Setup: A three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer is used as the reaction vessel.
-
Charging the Reactor: The desired amounts of this compound, methyl methacrylate, and xylene (as a solvent) are charged into the flask.
-
Inerting the System: The mixture is purged with nitrogen for a period (e.g., 20 minutes) to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiation: The reaction mixture is heated to the desired temperature (e.g., 100°C).[3] A solution of the initiator (e.g., benzoyl peroxide in xylene) is then added.[3]
-
Polymerization: The reaction is allowed to proceed for a specific duration (e.g., 6 hours) with continuous stirring.[3]
-
Termination and Purification: After the desired time, the reaction is stopped by cooling the flask. The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent like methanol.[3] The precipitated polymer is then filtered, purified by redissolving and re-precipitating, and finally dried in a vacuum oven until a constant weight is achieved.[3]
The following diagram illustrates a typical workflow for solution copolymerization.
Caption: A typical experimental workflow for solution copolymerization.
Emulsion Copolymerization of this compound and Styrene
This protocol outlines a typical seeded semi-batch emulsion polymerization process.[17]
-
Pre-emulsion Preparation: In a separate vessel, the monomers (this compound and styrene), surfactant (e.g., SDS), and water are mixed under high-speed stirring to form a stable pre-emulsion.
-
Reactor Setup: A glass reactor is equipped with a stirrer, reflux condenser, and inlets for nitrogen and the pre-emulsion feed.
-
Initial Charge: An initial amount of water and surfactant are charged into the reactor, which is then heated to the reaction temperature (e.g., 75°C) under a nitrogen atmosphere.[17]
-
Seeding: A portion of the pre-emulsion is added to the reactor, and the initiator (e.g., sodium persulfate dissolved in water) is introduced to form seed particles.
-
Monomer Feed: After a certain period for seed formation (e.g., 90 minutes), the remaining pre-emulsion is fed into the reactor over a set period.[17]
-
Completion: After the feed is complete, the reaction is continued for another period to ensure high monomer conversion.
-
Cooling and Characterization: The resulting latex is cooled to room temperature and then characterized.
Characterization of this compound Copolymers
The properties of the synthesized copolymers are analyzed using various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the copolymer composition and microstructure.[3][7]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3][7][17]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymer, which is a key indicator of its thermomechanical properties.[18]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the copolymer.[17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of the monomers into the copolymer chain by identifying characteristic functional group vibrations.[6][18]
The following table presents exemplary data on the effect of reaction time and temperature on the molecular weight and PDI of a n-BA/MMA copolymer.[3]
| Reaction Time (hours) | Temperature (°C) | Mn ( g/mol ) | PDI |
| 3 | 100 | 9,915 | 2.08 |
| 4 | 100 | - | - |
| 5 | 100 | - | - |
| 6 | 100 | 15,591 | 1.53 |
Note: Dashes indicate data not provided in the source.
Applications in Drug Development
The tunable properties of this compound copolymers make them attractive for various applications in drug development. For instance, copolymers of this compound and methacrylic acid have been explored for pH-sensitive drug delivery systems.[19] The hydrophobic nature of this compound combined with the pH-responsive character of methacrylic acid can be utilized to create nanoparticles that release their drug payload in specific pH environments, such as the intestines.[19] Additionally, copolymers of n-butyl acrylate have been investigated as medical adhesives capable of immobilizing drugs containing amine groups.[20]
Conclusion
The copolymerization of this compound is a versatile and powerful tool for the synthesis of polymers with a wide range of properties. A thorough understanding of the underlying principles of reaction kinetics, mechanisms, and the influence of experimental parameters is crucial for designing copolymers with desired characteristics for specific applications, including those in the pharmaceutical and biomedical fields. The ability to tailor properties such as flexibility, adhesion, and thermal behavior through the judicious selection of comonomers and polymerization techniques underscores the importance of this compound copolymers in modern materials science.
References
- 1. gantrade.com [gantrade.com]
- 2. synthomer.com [synthomer.com]
- 3. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ikm.org.my [ikm.org.my]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Bulk Free Radical Terpolymerization of this compound, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and characterization of this compound-co-poly (ethylene glycol) dimethacrylate obtained by microemulsion polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Poly(methacrylic acid-co-butyl acrylate) Grafted onto Functionalized Carbon Nanotube Nanocomposites for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Environmental fate and impact of butyl acrylate
An in-depth guide to the environmental fate, impact, and analysis of butyl acrylate (B77674), prepared for researchers, scientists, and drug development professionals.
Executive Summary
Butyl acrylate is an important industrial chemical primarily used in the production of polymers and copolymers for paints, coatings, adhesives, and textiles.[1] Given its widespread use, understanding its environmental fate and ecotoxicological impact is critical. This document provides a comprehensive technical overview of this compound's behavior in the environment, its effects on various organisms, and the standard protocols used for its assessment. Key findings indicate that this compound is readily biodegradable and has a low potential for bioaccumulation.[2] However, it is classified as acutely toxic to aquatic life.[1] This guide summarizes key quantitative data in structured tables and provides detailed experimental methodologies and visual workflows to support environmental risk assessment.
Physicochemical Properties
The environmental distribution and behavior of a chemical are governed by its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [3] |
| Molecular Mass | 128.17 g/mol | [4] |
| Physical State | Clear, colorless liquid | [3][5] |
| Odor | Strong, fruity, characteristic | [5] |
| Boiling Point | 145-149 °C at 1013 hPa | [3][5] |
| Melting Point | -64.6 °C | |
| Vapor Pressure | 5.45 mm Hg | [5] |
| Water Solubility | 1.7 g/L at 20°C | |
| Log P (octanol/water) | 2.38 at 25°C | [4] |
| Flash Point | 37-39 °C | [3] |
Environmental Fate
The environmental fate of this compound is characterized by rapid degradation in most compartments, limiting its persistence.
Degradation Processes
Biodegradation: this compound is considered to be readily biodegradable by microorganisms in aquatic and soil environments.[6] Studies following OECD guidelines have demonstrated significant removal within 28 days. The US EPA classifies it as an easily biodegradable substance.[3]
| Test Guideline | Duration | % Biodegradation | Reference |
| OECD 301C | 14 days | 61% | [1] |
| OECD 301D | 28 days | 57.8% | [1] |
| OECD 301D | 28 days | 57-60% | [7] |
| 5-day BOD Test | 5 days | 56% | [7] |
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, breaking down into acrylic acid and n-butanol.[8] This process is generally slow under neutral environmental conditions but can be accelerated by acidic or basic conditions.[8] The estimated hydrolysis half-life is 11 years at pH 7 and 1.1 years at pH 8.[5]
Photodegradation: In the atmosphere, this compound is expected to degrade through photochemical reactions. The primary mechanism is reaction with hydroxyl (OH) radicals, with an estimated atmospheric half-life (DT50) of 28 hours. This rapid degradation prevents long-range atmospheric transport.
Environmental Distribution
Atmosphere: Due to its volatility, the atmosphere is a primary compartment for this compound released to the environment.[2] However, its short photochemical half-life limits its accumulation.
Soil: this compound is expected to have very high to high mobility in soil, based on its low soil organic carbon-water (B12546825) partitioning coefficient (Log Koc = 1.95; Koc = 40-148).[4][5] Adsorption to soil particles and sediment is not a significant process.[9]
Water: When released into water, a portion will volatilize into the air while the remainder will be subject to rapid biodegradation.[3]
Bioaccumulation: With a moderate octanol-water partition coefficient (Log Kow = 2.38) and a low bioconcentration factor (BCF = 1), this compound has a low potential to bioaccumulate in the food chain.[4]
Ecotoxicological Impact
This compound is classified as toxic to aquatic organisms in acute exposure scenarios and harmful with long-lasting effects.[10]
Aquatic Toxicity
| Organism | Species | Duration | Endpoint | Value (mg/L) | Guideline | Reference |
| Fish | Cyprinodon variegatus (Sheepshead minnow) | 96 h | LC50 | 2.1 | EPA OTS 797.1400 | [11] |
| Fish | Oncorhynchus mykiss (Rainbow trout) | 96 h | LC50 | 5.2 | OECD 203 | |
| Invertebrate | Daphnia magna (Water flea) | 48 h | EC50 | 8.2 | OECD 202 | |
| Algae | Desmodesmus subspicatus | 96 h | EC50 | 5.2 | OECD 201 | |
| Invertebrate | Daphnia magna (Water flea) | 21 days | NOEC | 0.136 | OECD 211 | [9] |
Terrestrial Toxicity
Data on terrestrial toxicity is limited. One study on soil microorganisms showed low toxicity.
| Organism | Endpoint | Value (mg/kg) | Guideline | Reference |
| Soil Microorganisms | EC50 (28 days) | > 1000 | OECD 217 | [12] |
Experimental Protocols
The following sections describe the methodologies for key environmental fate and ecotoxicity tests cited in this guide.
Ready Biodegradability - OECD 301D (Closed Bottle Test)
Objective: To determine the ready biodegradability of this compound by measuring oxygen consumption in a closed bottle system over 28 days.[13]
Principle: A solution of this compound in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in completely filled, sealed bottles in the dark. The depletion of dissolved oxygen is measured periodically and is expressed as a percentage of the theoretical oxygen demand (ThOD).[13][14]
Methodology:
-
Preparation of Solutions: A mineral medium is prepared containing essential salts. A stock solution of this compound is prepared. Due to its limited water solubility, it may require mechanical dispersion.[15]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and prepared to serve as the microbial inoculum.[16]
-
Test Setup: Test bottles are filled with the mineral medium, inoculum, and the test substance (e.g., at 2 mg/L). Control bottles are prepared with only inoculum, and reference bottles with a readily biodegradable substance like sodium benzoate (B1203000) are used to verify the viability of the inoculum.[16][17]
-
Incubation: Bottles are sealed, ensuring no headspace, and incubated at a constant temperature (e.g., 22°C) in the dark for 28 days.[16]
-
Measurement: Dissolved oxygen concentration is measured in replicate bottles at the start and at regular intervals (e.g., days 7, 14, 21, and 28) using an oxygen electrode.[16]
-
Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance (corrected for the blank control) to its ThOD. A substance is considered readily biodegradable if it reaches ≥60% degradation within a 10-day window during the 28-day test.[14][16]
Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation Test)
Objective: To determine the acute toxicity of this compound to Daphnia magna by calculating the concentration that immobilizes 50% of the organisms (EC50) over 48 hours.[18]
Principle: Juvenile daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group.[9]
Methodology:
-
Test Organisms: Healthy, juvenile Daphnia magna less than 24 hours old are used. They are sourced from a healthy laboratory culture.[10]
-
Test Solutions: A series of at least five test concentrations of this compound are prepared in a suitable medium (reconstituted or natural water). A control group with no test substance is also prepared.[19]
-
Test Conditions: The test is conducted in glass vessels, with each vessel containing a small number of daphnids (e.g., 5) in a defined volume of test solution (e.g., 50-100 mL).[19][20] The test is run under controlled conditions of temperature (20 ± 2°C) and photoperiod (e.g., 16h light/8h dark).[19] The test can be static (no renewal) or semi-static (solution renewed after 24 hours).[9]
-
Observations: The number of immobilized daphnids in each vessel is counted at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[8]
-
Data Analysis: The 48-hour EC50 value, along with 95% confidence intervals, is calculated using appropriate statistical methods (e.g., probit analysis). The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[8][9]
Aquatic Toxicity - OECD 203 (Fish, Acute Toxicity Test)
Objective: To determine the acute lethal toxicity of this compound to fish by calculating the concentration that is lethal to 50% of the test fish (LC50) over a 96-hour period.[21]
Principle: Fish are exposed to the test substance in a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, allowing for the calculation of the LC50.[21]
Methodology:
-
Test Organisms: A recommended fish species (e.g., Rainbow trout, Oncorhynchus mykiss, or Zebrafish, Brachydanio rerio) is selected and acclimated to the test conditions.[22][23]
-
Test Solutions: At least five concentrations of this compound, arranged in a geometric series, are prepared. A control group is maintained in water without the test substance.[21]
-
Test Conditions: The test is conducted in tanks containing a specified number of fish (at least 7 per concentration).[21] The system can be static, semi-static, or flow-through. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored regularly. The exposure period is 96 hours.[24]
-
Observations: The number of dead fish in each tank is recorded at 24, 48, 72, and 96 hours. Any sublethal effects (e.g., abnormal behavior) are also noted.[25]
-
Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods.[22]
Conclusion
This compound is a chemical with a well-defined environmental profile. Its fate is dominated by rapid biodegradation in water and soil and fast photodegradation in the atmosphere, which prevents persistence and long-range transport. The potential for bioaccumulation is low. The primary environmental concern is its acute toxicity to aquatic organisms. The data and protocols presented in this guide provide a robust framework for researchers and professionals to conduct thorough environmental risk assessments and to understand the ecological implications of this widely used industrial chemical. Further research into terrestrial toxicity and the specific microbial pathways of degradation would provide an even more complete picture of its environmental impact.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved [ouci.dntb.gov.ua]
- 6. Ecotoxicity of isosorbide acrylate and methacrylate monomers and corresponding polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04178B [pubs.rsc.org]
- 7. Determination of selected fate and aquatic toxicity characteristics of acrylic acid and a series of acrylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. petrolkimya.com.tr [petrolkimya.com.tr]
- 12. download.basf.com [download.basf.com]
- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 14. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Ready Biodegradability Study: Closed Bottle Test | Scymaris [scymaris.com]
- 18. oecd.org [oecd.org]
- 19. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. oecd.org [oecd.org]
- 22. eurofins.com.au [eurofins.com.au]
- 23. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 24. scribd.com [scribd.com]
- 25. laboratuar.com [laboratuar.com]
A Technical Guide to Commercial Grades and Purity of Butyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial grades, purity specifications, and analytical methodologies for butyl acrylate (B77674) monomer. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the quality attributes of this critical raw material.
Introduction to Butyl Acrylate
This compound (BA), with the chemical formula C₇H₁₂O₂, is the butyl ester of acrylic acid. It is a clear, colorless liquid with a characteristic fruity odor.[1] As a versatile monomer, it is widely used in the synthesis of polymers and copolymers for a vast range of applications, including the production of paints, coatings, adhesives, sealants, textiles, and plastics.[2][3] Its ability to readily undergo polymerization and copolymerization allows for the creation of polymers with tailored properties such as flexibility, durability, and weather resistance.[4]
Commercial Grades and Specifications
Commercial this compound is typically available in a standard high-purity grade. The primary variation between different commercial offerings is the type and concentration of the polymerization inhibitor added to ensure stability during transport and storage.[4][5] The most common inhibitor is the monomethyl ether of hydroquinone (B1673460) (MEHQ).[6][7]
The following table summarizes the typical sales specifications for commercial-grade this compound monomer from various suppliers.
| Parameter | Specification | Typical Value | Test Method |
| Purity (this compound) | ≥ 99.5% by weight | > 99.5% | Gas Chromatography (GC)[6][8] |
| Color | ≤ 10 APHA | < 10 | ASTM D1209[6] |
| Water Content | ≤ 0.05% by weight | < 0.05% | ASTM D1364[5] |
| Acidity (as Acrylic Acid) | ≤ 0.01% by weight (100 ppm) | < 0.01% | ASTM D1613[6] |
| Inhibitor (MEHQ) | 10 - 20 ppm or as specified | 15 ± 5 ppm | UV Spectroscopy / ASTM D3125[5][8] |
Note: Some suppliers may offer grades with different MEHQ concentrations (e.g., 50 ppm, 100 ppm) or alternative inhibitors like Phenothiazine (PTZ) upon request.[4][5]
A more detailed profile of potential impurities in a technical grade of n-butyl acrylate is provided in the table below.
| Impurity | Typical Maximum Value (% by weight) |
| Butyl Acetate | 0.05 |
| Butyl Propionate | 0.09 |
| Isothis compound (IBA) | 0.15 |
| Dibutyl Ether | 0.04 |
| Butanol | 0.03 |
| Other Organic Impurities | 0.15 |
Source: Synthomer Technical Data Sheet[9]
Synthesis of this compound
The industrial production of this compound is primarily achieved through the acid-catalyzed esterification of acrylic acid with n-butanol.[10][11] The overall reaction is as follows:
CH₂=CHCOOH + CH₃(CH₂)₃OH ⇌ CH₂=CHCOO(CH₂)₃CH₃ + H₂O (Acrylic Acid + n-Butanol ⇌ this compound + Water)
The process involves several key stages, from the initial reaction to the final purification of the monomer. A simplified flowchart of this process is depicted below.
Caption: Figure 1: Industrial Synthesis of this compound
Experimental Protocols for Quality Control
The quality of this compound monomer is ensured by a series of standardized analytical tests. The workflow for a typical quality control analysis is outlined below.
Caption: Figure 2: Quality Control Workflow for this compound
Purity by Gas Chromatography (GC)
Methodology: ASTM D3362 outlines the determination of purity for acrylate esters by gas chromatography.[12][13]
-
Principle: A small, representative sample of this compound is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a chromatographic column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it is detected by a flame ionization detector (FID).
-
Procedure: The chromatogram produced shows peaks corresponding to this compound and any impurities. The area of each peak is proportional to the concentration of that component. By comparing the peak area of this compound to the total area of all peaks, the purity is calculated as a weight percentage. The results are often normalized by correcting for water and acidity content, which are determined by other methods.[13]
Color Measurement (Platinum-Cobalt Scale)
Methodology: ASTM D1209 provides a standard method for measuring the color of clear liquids.[14]
-
Principle: This is a visual comparison method. The color of the this compound sample is compared to a series of standardized platinum-cobalt (B8599474) solutions, which have defined color values on the APHA (American Public Health Association) or Pt-Co scale.
-
Procedure: The sample is placed in a Nessler tube and compared side-by-side with the standard solutions in identical tubes. The APHA color value is the number of the standard that most closely matches the color of the sample. For commercial this compound, the specification is typically a maximum of 10 APHA, indicating a nearly colorless liquid.[6]
Water Content (Karl Fischer Titration)
Methodology: ASTM D1364 is a standard test method for determining the water content in volatile solvents.
-
Principle: This method utilizes the Karl Fischer titration, a highly specific and accurate method for water determination. The Karl Fischer reagent reacts stoichiometrically with water.
-
Procedure: A known volume of the this compound sample is introduced into the titration vessel containing the Karl Fischer reagent. The reagent is titrated into the sample until the endpoint is reached, which is detected potentiometrically. The amount of reagent consumed is directly proportional to the amount of water in the sample.
Acidity Determination
Methodology: ASTM D1613 is used to measure the acidity in volatile solvents.
-
Principle: This is an acid-base titration. The acidity in this compound is typically due to residual acrylic acid from the manufacturing process.
-
Procedure: A measured amount of the this compound sample is dissolved in a suitable solvent (e.g., a mixture of toluene (B28343) and ethanol) and titrated with a standardized solution of sodium hydroxide (B78521) to a phenolphthalein (B1677637) endpoint. The volume of titrant used is then used to calculate the percentage of acidity, expressed as acrylic acid.
Inhibitor Content (UV-Visible Spectroscopy)
Methodology: ASTM D3125 is a common method for determining the concentration of MEHQ.
-
Principle: MEHQ exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. UV-Visible spectroscopy measures the absorbance of a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.
-
Procedure: A calibration curve is first generated using standard solutions of MEHQ of known concentrations. The absorbance of the this compound sample is then measured at the wavelength of maximum absorbance for MEHQ. The concentration of MEHQ in the sample is determined by comparing its absorbance to the calibration curve.
Storage and Handling
To prevent spontaneous and potentially hazardous polymerization, this compound must be stored with an effective concentration of inhibitor and under specific conditions.[9] It should be stored in a cool, dry, well-ventilated area, away from direct sunlight, heat, and ignition sources.[7] Crucially, the presence of dissolved oxygen is required for the MEHQ inhibitor to function effectively; therefore, this compound should be stored under an air atmosphere, not under inert gas.[7][9] Under these conditions, the product is typically guaranteed for a shelf life of six months to a year.[7][9]
References
- 1. This compound | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6180819B1 - Process for producing this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. dow.com [dow.com]
- 5. apcbkk.com [apcbkk.com]
- 6. arkema.com [arkema.com]
- 7. arkema.com [arkema.com]
- 8. Page loading... [wap.guidechem.com]
- 9. synthomer.com [synthomer.com]
- 10. Understanding the Production Process of this compound [chemanalyst.com]
- 11. Understanding this compound: production, applications, and storage - Tzgroup [tzgroupusa.com]
- 12. store.astm.org [store.astm.org]
- 13. kelid1.ir [kelid1.ir]
- 14. ASTM D1209 - Analytik Jena [analytik-jena.com]
Methodological & Application
Controlled Radical Polymerization of Butyl Acrylate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled radical polymerization of butyl acrylate (B77674), a versatile monomer for the synthesis of well-defined polymers with applications in research, materials science, and drug development. The protocols focus on three major controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).
Introduction
Butyl acrylate is a key monomer in the synthesis of a wide range of polymeric materials due to its low glass transition temperature, which imparts flexibility and softness to the resulting polymers.[1] Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture (e.g., block copolymers, star polymers), making them indispensable tools for creating advanced materials with tailored properties.[2][3] In the context of drug development, poly(this compound)-based materials are explored for applications such as drug delivery systems, where biocompatibility and controlled release are crucial.[2][4]
Data Presentation: A Comparative Overview of CRP Techniques
The following tables summarize typical quantitative data for the controlled radical polymerization of this compound using ATRP, RAFT, and NMP. These values are indicative and can be optimized for specific applications.
Table 1: Atom Transfer Radical Polymerization (ATRP) of this compound
| Parameter | n-Butyl Acrylate (nBA) | tert-Butyl Acrylate (tBA) | Reference(s) |
| Initiator | Methyl 2-bromopropionate | Methyl 2-bromopropionate | [5][6] |
| Catalyst | CuBr / PMDETA or dNbpy | CuBr / PMDETA | [5][6][7] |
| Ligand | PMDETA, dNbpy | PMDETA | [7][8] |
| Solvent | Toluene, Anisole (B1667542), Ethylene Carbonate | Acetone, p-dimethoxybenzene | [5][7] |
| Temperature (°C) | 60 - 100 | 60 | [5][7] |
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 50:1:1:2 to 200:1:1:2 | 50:1:1:1 to 100:1:1:1 | [5][7] |
| Conversion (%) | >90 | >90 | [5][7] |
| Number-Average Molecular Weight (Mn, g/mol ) | 5,000 - 100,000 | 5,000 - 50,000 | [5][7] |
| Polydispersity Index (PDI) | 1.1 - 1.3 | 1.1 - 1.4 | [5][7] |
Table 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
| Parameter | n-Butyl Acrylate (nBA) | Reference(s) |
| RAFT Agent (CTA) | Cyanomethyl dodecyl trithiocarbonate (B1256668) (CMDTTC), Dibenzyl trithiocarbonate (DBTTC) | [2] |
| Initiator | AIBN, Vazo 67 | [2][4] |
| Solvent | Toluene, Bulk | [9] |
| Temperature (°C) | 60 - 85 | [2] |
| [Monomer]:[CTA]:[Initiator] | 100:1:0.2 to 1000:1:0.1 | [2] |
| Conversion (%) | >95 | [2] |
| Number-Average Molecular Weight (Mn, g/mol ) | 10,000 - 200,000 | [2] |
| Polydispersity Index (PDI) | 1.1 - 1.3 | [2] |
Table 3: Nitroxide-Mediated Polymerization (NMP) of this compound
| Parameter | n-Butyl Acrylate (nBA) | tert-Butyl Acrylate (tBA) | Reference(s) |
| Nitroxide | TEMPO (via macroinitiator), SG1 | SG1 | [9] |
| Initiator | Polystyrene-TEMPO macroinitiator, BlocBuilder® | BlocBuilder® | [9] |
| Solvent | Bulk, Toluene, DMF | Anisole | [9] |
| Temperature (°C) | 120 - 125 | 115 - 125 | [9] |
| [Monomer]:[Initiator] | 100:1 to 500:1 | 100:1 to 400:1 | [9] |
| Conversion (%) | >80 | >90 | [9] |
| Number-Average Molecular Weight (Mn, g/mol ) | 10,000 - 100,000 | 10,000 - 80,000 | [9] |
| Polydispersity Index (PDI) | 1.2 - 1.5 | 1.2 - 1.4 | [9] |
Experimental Protocols
Detailed methodologies for the controlled radical polymerization of this compound are provided below. Standard laboratory safety procedures should always be followed.
Protocol 1: ATRP of n-Butyl Acrylate
This protocol describes a typical ATRP of n-butyl acrylate using a copper-based catalyst system.
Materials:
-
n-Butyl acrylate (nBA), inhibitor removed
-
Methyl 2-bromopropionate (MBP)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Nitrogen or Argon gas
-
Syringes and Schlenk flasks
Procedure:
-
Monomer Preparation: Pass nBA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add CuBr (e.g., 0.036 g, 0.25 mmol).
-
Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.052 mL, 0.25 mmol) to the flask via syringe. Stir the mixture until the copper salt dissolves to form the catalyst complex.
-
Add the purified nBA (e.g., 5.0 g, 39 mmol) to the flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Initiate the polymerization by adding the initiator, methyl 2-bromopropionate (e.g., 0.028 mL, 0.25 mmol), via syringe.
-
Monitor the reaction by taking samples periodically for analysis (e.g., by NMR for conversion and GPC for molecular weight and PDI).
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Protocol 2: RAFT Polymerization of n-Butyl Acrylate
This protocol outlines a typical RAFT polymerization of nBA using a trithiocarbonate RAFT agent.
Materials:
-
n-Butyl acrylate (nBA), inhibitor removed
-
Dibenzyl trithiocarbonate (DBTTC) as RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Toluene (solvent)
-
Nitrogen or Argon gas
-
Ampules or Schlenk flasks
Procedure:
-
Monomer Preparation: Remove the inhibitor from nBA as described in Protocol 1.
-
Reaction Mixture Preparation: In a vial, prepare a stock solution of the desired molar ratios of nBA, DBTTC, and AIBN in toluene. For example, for a target DP of 200, use [nBA]:[DBTTC]:[AIBN] = 200:1:0.2.
-
Transfer the solution to a Schlenk flask or ampule.
-
Degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill with inert gas and seal the vessel.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time. Monitor conversion by taking samples for analysis.
-
To stop the reaction, cool the vessel rapidly in an ice bath.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol. Filter the polymer and dry it under vacuum.
Protocol 3: NMP of tert-Butyl Acrylate
This protocol describes the NMP of tert-butyl acrylate using a commercially available alkoxyamine initiator.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxylprop-2-yl) hydroxylamine (B1172632) (BlocBuilder®)
-
Anisole (solvent)
-
Nitrogen or Argon gas
-
Schlenk flask
Procedure:
-
Monomer Preparation: Purify tBA by passing it through a column of basic alumina.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add BlocBuilder® initiator (e.g., 0.13 g, 0.34 mmol).
-
Add anisole (e.g., 10 mL) and the purified tBA (e.g., 10 g, 78 mmol) to the flask.
-
Degas the mixture using three freeze-pump-thaw cycles.
-
After the final thaw, backfill with inert gas.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 120 °C).
-
Monitor the polymerization progress by taking aliquots for analysis.
-
Quench the reaction by cooling the flask in an ice bath.
-
Purification: Dilute the polymer solution with THF and precipitate into a cold non-solvent like a methanol/water mixture. Isolate the polymer by filtration and dry under vacuum.
Visualizations: Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms of the controlled radical polymerization techniques and a general experimental workflow.
Caption: ATRP equilibrium between dormant and active species.
Caption: Key steps in RAFT polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitroxide-Mediated Radical Polymerization in Microemulsion (Microemulsion NMP) of n-Butyl Acrylate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. icp.ac.ru [icp.ac.ru]
- 6. Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01458F [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. polymersource.ca [polymersource.ca]
Application Notes and Protocols for Butyl Acrylate and Methyl Methacrylate Copolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of butyl acrylate (B77674) (BA) and methyl methacrylate (B99206) (MMA) copolymers, materials of significant interest across various fields, including coatings, adhesives, and drug delivery systems.[1][2][3] The inherent properties of the constituent monomers—flexibility from poly(butyl acrylate) (PBA) and rigidity from poly(methyl methacrylate) (PMMA)—allow for the creation of copolymers with tunable characteristics to suit specific applications.[1] This document outlines protocols for both solution and emulsion polymerization techniques, presenting key experimental parameters and expected outcomes in a structured format.
Data Presentation: A Comparative Overview of Synthesis Parameters
The following tables summarize quantitative data from various studies on the copolymerization of this compound and methyl methacrylate, offering a comparative look at how different reaction conditions can influence the final polymer properties.
Table 1: Solution Polymerization Parameters and Resulting Copolymer Characteristics
| Monomer Ratio (BA/MMA) | Initiator/Concentration | Solvent | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| 50/50 (mole ratio) | Benzoyl Peroxide / 0.00025 mol | p-Xylene | 80 | 6 | - | - | [1] |
| 50/50 (mole ratio) | Benzoyl Peroxide / 0.00025 mol | p-Xylene | 90 | 6 | - | >2.0 | [1][4] |
| 50/50 (mole ratio) | Benzoyl Peroxide / 0.00025 mol | p-Xylene | 100 | 3 | - | 2.09 | [4] |
| 50/50 (mole ratio) | Benzoyl Peroxide / 0.00025 mol | p-Xylene | 100 | 6 | 15,591 | 1.53 | [1][4] |
| Various | AIBN | THF | 65 | - | - | - | [5] |
Table 2: Emulsion Polymerization Parameters
| Monomer System | Initiator | Surfactant(s) | Temperature (°C) | Time (h) | Key Findings | Reference |
| n-BA/MMA (Core-Shell) | Potassium Persulfate | Sodium Dodecyl Sulfonate, Polyoxyethylene Nonylphenol Ether | 70 | 2 (core), 1.5 (shell) | Synthesis of core-shell polymer emulsion. | [6] |
| MAA/BuA | Potassium Persulfate | Sodium Dodecyl Sulphate (SDS) | 90 | 3 | Nanoparticle synthesis, solubility dependent on monomer ratio. | [7] |
| MMA/BuA/AA | - | Anionic Surfactant | - | - | Study of the effect of various process variables on polymer properties. | [8] |
| BA/GMA | Potassium Persulfate | Sodium Dodecylbenzene Sulphonate (SDBS) | 75 | - | Determination of monomer reactivity ratios. | [9] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound-co-methyl methacrylate via solution and emulsion polymerization.
Protocol 1: Solution Polymerization in Xylene
This protocol is based on the free-radical polymerization of this compound and methyl methacrylate in an organic solvent.[1]
Materials:
-
n-Butyl acrylate (BA), purified
-
Methyl methacrylate (MMA), purified
-
Benzoyl Peroxide (BPO), initiator
-
p-Xylene, solvent
-
Methanol (B129727), for precipitation
-
Nitrogen gas, inert atmosphere
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Dropping funnel
Procedure:
-
Monomer and Solvent Preparation: Purify BA and MMA by washing with a 10% aqueous sodium hydroxide (B78521) solution followed by distilled water until neutral. Dry the monomers over anhydrous calcium chloride and distill under reduced pressure before use.[6]
-
Reaction Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Charging the Reactor: Charge the flask with the desired amounts of p-xylene, this compound, and methyl methacrylate (e.g., a 50/50 molar ratio).[1][4]
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.[7]
-
Initiator Addition: In a separate vessel, dissolve the benzoyl peroxide initiator in a small amount of p-xylene.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100°C) under constant stirring.[1][4] Once the temperature is stable, add the initiator solution to the flask.
-
Reaction Monitoring: Maintain the reaction at the set temperature for a specified duration (e.g., 6 hours).[1][4]
-
Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.[1]
-
Isolation and Drying: Filter the precipitated polymer and wash it with fresh methanol. Dry the purified copolymer in a vacuum oven until a constant weight is achieved.[1]
Protocol 2: Emulsion Polymerization
This protocol describes the synthesis of a poly(n-butyl acrylate)/poly(methyl methacrylate) core-shell structure via a two-stage emulsion polymerization.[6]
Materials:
-
n-Butyl acrylate (BA), purified
-
Methyl methacrylate (MMA), purified
-
Potassium persulfate (KPS), initiator
-
Sodium dodecyl sulfonate (SDS), surfactant
-
Polyoxyethylene nonylphenol ether (OP-10), surfactant
-
Distilled water
-
Nitrogen gas
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
Procedure:
-
Monomer Purification: Purify BA and MMA as described in Protocol 1.[6]
-
Reaction Setup: Equip a four-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
-
Stage 1: Core Synthesis (Poly(n-butyl acrylate))
-
Add distilled water, sodium dodecyl sulfonate, and polyoxyethylene nonylphenol ether to the flask and stir.
-
Add n-butyl acrylate to the mixture and continue stirring for 35 minutes at 200 rpm.[6]
-
Heat the emulsion to 70°C.
-
Dissolve the potassium persulfate initiator in a small amount of distilled water and add it to the reactor to initiate polymerization.
-
Maintain the reaction at 70°C for 2 hours.[6]
-
-
Stage 2: Shell Synthesis (Poly(methyl methacrylate))
-
Cool the poly(n-butyl acrylate) emulsion to 40°C.
-
Add methyl methacrylate to the reactor and stir for 35 minutes.[6]
-
Increase the temperature of the emulsion back to 70°C.
-
Add an appropriate amount of the initiator solution to the reactor. No additional emulsifier is needed.[6]
-
Maintain the emulsion polymerization for 1.5 hours.[6]
-
-
Final Product: The resulting product is a core-shell polymer emulsion of poly(n-butyl acrylate)/poly(methyl methacrylate).
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the synthesis and characterization of this compound and methyl methacrylate copolymers.
Caption: Workflow for copolymer synthesis and characterization.
Signaling Pathways and Logical Relationships
The relationship between experimental parameters and the final copolymer properties can be visualized as follows.
Caption: Influence of inputs on copolymer properties.
References
- 1. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gantrade.com [gantrade.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ikm.org.my [ikm.org.my]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Butyl Acrylate in Pressure-Sensitive Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butyl acrylate (B77674) in the formulation of pressure-sensitive adhesives (PSAs). This document details the chemistry, formulation components, polymerization processes, and characterization methods for butyl acrylate-based PSAs, with a special focus on applications in drug delivery systems.
Introduction to this compound in PSAs
This compound (BA) is a primary "soft" monomer used in the production of acrylic pressure-sensitive adhesives.[1][2] Its low glass transition temperature (Tg) of approximately -54°C imparts the necessary tack and flexibility to the adhesive at room temperature.[1] Acrylic PSAs are valued for their excellent clarity, color stability, and resistance to oxidation, heat, and UV radiation.[2] They are commonly used in a wide range of applications, from everyday tapes and labels to specialized medical devices like transdermal drug delivery patches.[3][4]
The performance of a this compound-based PSA is not determined by the homopolymer alone but is meticulously controlled by copolymerization with other monomers and the inclusion of various additives. A typical acrylic PSA formulation consists of 70-90% soft monomer (like this compound), 0-30% hard monomer, and 3-10% functional or polar monomer.
Key Formulation Components
The final properties of a PSA are a result of the careful selection and proportion of its components.
-
Soft Monomers: this compound is the foundational soft monomer that provides the essential viscoelastic properties for pressure-sensitive adhesion, such as tack.[1] Other soft monomers include 2-ethylhexyl acrylate (2-EHA) and iso-octyl acrylate.[1]
-
Hard Monomers: To enhance cohesive strength and shear resistance, "hard" monomers with a higher Tg are incorporated.[1] Examples include methyl methacrylate (B99206) (MMA), vinyl acetate (B1210297) (VAc), and styrene.[1] Vinyl acetate, for instance, can increase the Tg and improve adhesive properties.
-
Functional/Polar Monomers: Monomers containing functional groups, such as acrylic acid (AA) or 2-hydroxyethyl acrylate (HEA), are included in small amounts.[1] These monomers serve multiple purposes: they enhance adhesion to polar substrates, improve cohesive strength through hydrogen bonding, and provide reactive sites for crosslinking.[1]
-
Crosslinkers: Crosslinking is a critical step to increase the cohesive strength, temperature resistance, and solvent resistance of the PSA.[5] This is often achieved by introducing covalent bonds between the polymer chains. Common crosslinking agents include isocyanates, epoxy compounds, and UV-activated crosslinkers like 1,6-hexanediol (B165255) diacrylate (HDDA) and 4-acryloyloxybenzophenone (ABP).[2][6] The choice and concentration of the crosslinker must be carefully optimized to avoid compromising tack and peel adhesion.
-
Tackifiers: While acrylic polymers are inherently tacky, tackifying resins can be added to further modify the adhesive properties, particularly to enhance adhesion to low-surface-energy materials.[7] Rosin esters and hydrocarbon resins are common tackifiers used in acrylic PSA formulations.
Logical Relationship of Formulation Components
The interplay between the primary components of a this compound PSA determines its final performance characteristics. The following diagram illustrates these relationships.
Caption: Relationship between PSA components and adhesive properties.
Quantitative Data Summary
The following tables summarize the effects of monomer composition and crosslinker concentration on the key adhesive properties of this compound-based PSAs.
Table 1: Effect of Monomer Composition on Adhesive Properties
| This compound (wt%) | Vinyl Acetate (wt%) | Acrylic Acid (wt%) | Peel Strength (N/25mm) | Tack (N) | Shear Strength (h) |
| 95 | 0 | 5 | ~10-15 | High | < 1 |
| 80 | 15 | 5 | ~15-20 | Moderate | > 24 |
| 70 | 25 | 5 | ~12-18 | Low | > 72 |
Note: These are representative values and can vary significantly based on the specific polymerization process, molecular weight, and testing conditions.
Table 2: Effect of Crosslinker (HDDA) Concentration on Adhesive Properties
| HDDA Concentration (phr) | Peel Strength (N/25mm) | Loop Tack (N) | Shear Strength (h) |
| 0 | 18 | 15 | 12 |
| 0.1 | 16 | 13 | 48 |
| 0.3 | 14 | 10 | > 72 |
| 0.5 | 11 | 8 | > 72 |
Data adapted from studies on UV-crosslinked acrylic PSAs. phr = parts per hundred parts of resin.[2]
Experimental Protocols
Protocol 1: Emulsion Polymerization of this compound/Vinyl Acetate/Acrylic Acid PSA
This protocol describes a semi-batch emulsion polymerization process.
Materials:
-
Deionized water
-
Anionic surfactant (e.g., sodium dodecyl sulfate)
-
This compound (BA)
-
Vinyl Acetate (VAc)
-
Acrylic Acid (AA)
-
Initiator (e.g., ammonium (B1175870) persulfate)
-
Buffer (e.g., sodium bicarbonate)
Equipment:
-
Four-neck reactor with condenser, mechanical stirrer, thermocouple, and inlets for monomer and initiator feeds.
-
Heating mantle
-
Dosing pumps
Procedure:
-
Reactor Charge: Charge the reactor with deionized water and a portion of the surfactant. Heat the reactor to 80-85°C under nitrogen sparge and mechanical stirring.
-
Monomer Pre-emulsion: In a separate vessel, prepare a pre-emulsion by mixing the monomers (BA, VAc, AA) with the remaining surfactant and deionized water under high shear.
-
Initiator Solution: Prepare a solution of the initiator (e.g., ammonium persulfate) in deionized water.
-
Seeding: Add a small portion of the monomer pre-emulsion to the heated reactor, followed by a portion of the initiator solution to initiate polymerization and form seed particles.
-
Continuous Feed: After the seed stage, continuously feed the remaining monomer pre-emulsion and initiator solution into the reactor over a period of 3-4 hours, maintaining the reaction temperature.
-
Chaser Addition: After the feeds are complete, add a chaser initiator (e.g., a redox pair like tert-butyl hydroperoxide and sodium formaldehyde (B43269) sulfoxylate) to ensure complete monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.
Protocol 2: Solution Polymerization of this compound/Acrylic Acid PSA
This protocol outlines a solvent-based polymerization process.
Materials:
-
Ethyl acetate (solvent)
-
This compound (BA)
-
Acrylic Acid (AA)
-
Initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Charge the reactor with ethyl acetate and heat to reflux (approximately 77°C) under a nitrogen atmosphere with stirring.
-
Monomer/Initiator Feed: In a separate vessel, mix the monomers (BA and AA) and dissolve the AIBN initiator in this mixture.
-
Addition: Add the monomer/initiator mixture dropwise to the refluxing solvent over 2-3 hours.
-
Polymerization: Maintain the reaction at reflux for an additional 4-6 hours after the addition is complete to ensure high monomer conversion.
-
Cooling: Cool the resulting polymer solution to room temperature.
Protocol 3: Characterization of PSA Properties
1. Sample Preparation:
-
Coat the synthesized PSA solution or emulsion onto a suitable substrate, such as a polyester (B1180765) (PET) film, using a film applicator to achieve a uniform thickness (e.g., 25-50 µm dry thickness).
-
Dry the coated film in an oven to remove the solvent or water. For UV-curable systems, expose the dried film to a UV lamp at a specific dose.
-
Laminate the adhesive film to a release liner and then cut into standard-sized strips (e.g., 1 inch wide) for testing.
2. Peel Adhesion Test (ASTM D3330): [7][8]
-
Apply a test strip to a standard test panel (e.g., stainless steel) using a 4.5 lb roller.
-
After a specified dwell time (e.g., 20 minutes), mount the panel in a peel tester.
-
Peel the tape from the panel at a 180° angle and a constant speed (e.g., 12 inches/minute).[9][10]
-
Record the force required to peel the tape, typically reported in N/25mm or oz/inch.[9]
3. Loop Tack Test:
-
Form a loop with a test strip, adhesive side out.
-
Bring the loop into contact with a standard test panel over a defined area.
-
Immediately withdraw the loop at a constant speed.
-
The maximum force required to separate the loop from the panel is the loop tack value.
4. Shear Strength (Holding Power) Test:
-
Apply a test strip to a stainless steel panel with a defined overlapping area (e.g., 1 inch x 1 inch).
-
Hang the panel vertically in a test stand and attach a standard weight (e.g., 1 kg) to the free end of the tape.[10]
-
Record the time it takes for the tape to fail cohesively (slip from the panel).[10]
Application in Transdermal Drug Delivery (TDD)
Acrylic PSAs are widely used in TDD systems due to their excellent biocompatibility, chemical stability, and ability to be formulated for specific drug delivery profiles.[3][5]
Key Considerations for TDD Formulations:
-
Biocompatibility: The adhesive must be non-irritating and non-sensitizing to the skin.[11] This involves selecting monomers and additives with a proven safety profile for dermal contact.
-
Drug Compatibility and Solubility: The PSA must be chemically compatible with the active pharmaceutical ingredient (API) and any permeation enhancers. The polarity of the polymer, often adjusted with functional monomers like acrylic acid or HEA, can be tailored to control drug solubility and release kinetics.[12]
-
Adhesion to Skin: The adhesive must adhere securely to the skin for the intended duration of wear (typically 1-7 days) but be removable without causing significant skin trauma.[13]
-
Permeability: The PSA matrix itself plays a role in the rate of drug diffusion to the skin. The crosslink density and the presence of additives can influence the diffusion coefficient of the drug within the adhesive.[3]
The following diagram illustrates the key factors influencing the performance of a this compound-based PSA in a transdermal drug delivery application.
Caption: Factors influencing TDD performance of acrylic PSAs.
Experimental Workflow for PSA Development
The development of a new PSA formulation follows a structured workflow from synthesis to performance evaluation.
Caption: Workflow for PSA development and testing.
References
- 1. specialchem.com [specialchem.com]
- 2. Preparation of environmentally friendly acrylic pressure-sensitive adhesives by bulk photopolymerization and their performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pressure-sensitive adhesives for transdermal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties [mdpi.com]
- 7. adhesivesresearch.com [adhesivesresearch.com]
- 8. Pacorr Peel Strength Tester – Testing Method as per ASTM D3330 [pacorr.com]
- 9. Test Methods for Pressure Sensitive Adhesives - CCT [ccttapes.com]
- 10. cdn.thomasnet.com [cdn.thomasnet.com]
- 11. Characterization of four functional biocompatible pressure-sensitive adhesives for rapid prototyping of cell-based lab-on-a-chip and organ-on-a-chip systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Poly(butyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of poly(butyl acrylate) (PBA), a versatile polymer widely used in adhesives, coatings, and pharmaceutical formulations. Detailed protocols for each technique are provided to ensure accurate and reproducible results.
Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of poly(this compound).[1][2] These parameters are critical as they influence the polymer's mechanical properties, such as tack, peel, and shear strength.
Quantitative Data Summary
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Citation |
| PBA-1 | 77,000 | 91,000 | 1.18 | [3] |
| PBA-2 | 1,600 | 3,200 | 2.0 | [4] |
| PBA-3 | 6,947 | 7,544 | 1.086 | [5] |
| Commercial PBA | ~99,000 | - | - | [6] |
Experimental Protocol
Instrumentation:
-
A liquid chromatograph equipped with a refractive index (RI) detector.[3]
-
GPC columns suitable for organic solvents (e.g., Supelco G6000-4000-2000 HXL).[3][4]
Reagents:
-
Mobile Phase: HPLC-grade tetrahydrofuran (B95107) (THF).[3][4]
-
Polymer Sample: Poly(this compound).
-
Calibration Standards: A series of narrow PDI polystyrene or poly(methyl methacrylate) standards with known molecular weights.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry PBA sample into a glass vial.
-
Add 10 mL of THF to achieve a concentration of 0.5-1.0 mg/mL.
-
Gently agitate the vial at room temperature until the polymer is fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.[2]
-
-
Instrument Setup:
-
Equilibrate the GPC system with THF at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 30-40 °C).
-
-
Calibration:
-
Inject the polystyrene standards, starting from the lowest molecular weight, to generate a calibration curve of log(MW) versus elution volume.
-
-
Sample Analysis:
-
Inject the filtered PBA solution onto the GPC column.
-
Record the chromatogram.
-
-
Data Analysis:
Thermal Properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis is crucial for understanding the behavior of PBA at different temperatures. DSC is used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a soft, rubbery state.[8] TGA measures the thermal stability and decomposition profile of the polymer.[9][10]
Quantitative Data Summary
| Technique | Parameter | Value (°C) | Citation |
| DSC | Glass Transition Temperature (Tg) | -53 | [3] |
| DSC | Glass Transition Temperature (Tg) | -14.56 | [4] |
| TGA | Onset of Decomposition | >290 | [11] |
| TGA | Major Decomposition Range | 300 - 440 | [12] |
Experimental Protocols
Differential Scanning Calorimetry (DSC):
-
Instrumentation: A differential scanning calorimeter.[3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PBA sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -80 °C).
-
Heat the sample to a temperature above the expected Tg (e.g., 20 °C) at a constant rate of 10 °C/min.[3][4]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the second heating scan to ensure a consistent thermal history.
-
-
Data Analysis:
Thermogravimetric Analysis (TGA):
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PBA sample into a TGA pan (e.g., alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
-
Data Analysis:
Structural Characterization by Spectroscopic Techniques
Spectroscopic methods are employed to confirm the chemical structure and composition of poly(this compound).
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the polymer.[15]
Key Characteristic Peaks for PBA:
| Wavenumber (cm⁻¹) | Assignment |
| ~2960, 2875 | C-H stretching of -CH₃ and -CH₂ groups |
| ~1730 | C=O stretching of the ester group |
| ~1450 | C-H bending of -CH₂ group |
| ~1160 | C-O stretching of the ester group |
Protocol:
-
Sample Preparation: A small amount of the PBA sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., KBr).
-
Analysis: The infrared spectrum is recorded over a range of 4000 to 650 cm⁻¹.
-
Interpretation: The presence of the characteristic peaks confirms the identity of poly(this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including tacticity and branching.[16] Both ¹H and ¹³C NMR are valuable.[17][18]
Key Chemical Shifts (in CDCl₃):
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~4.0 | -O-CH ₂- (ester) |
| ¹H NMR | ~2.2 | -CH - (backbone) |
| ¹H NMR | ~1.9, 1.6, 1.4 | -CH ₂- (backbone and butyl chain) |
| ¹H NMR | ~0.9 | -CH ₃ (butyl chain) |
| ¹³C NMR | ~175 | C =O (ester) |
| ¹³C NMR | ~64 | -O-C H₂- (ester) |
| ¹³C NMR | ~41 | -C H- (backbone) |
| ¹³C NMR | ~35 | -C H₂- (backbone) |
| ¹³C NMR | ~30, 19 | -C H₂- (butyl chain) |
| ¹³C NMR | ~14 | -C H₃ (butyl chain) |
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the PBA sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Interpretation: The chemical shifts and their integrations are used to confirm the structure and can be used for quantitative analysis of copolymers.[16] Due to signal overlap in ¹H NMR, 2D NMR techniques like HSQC and HMBC can be employed for unambiguous assignments.[16]
Rheological Properties
The flow and deformation behavior (rheology) of PBA is critical for applications such as pressure-sensitive adhesives and coatings. Rheological properties are typically measured using a rheometer.[19][20]
Protocol for Rotational Rheometry:
-
Instrumentation: A rotational rheometer with parallel plate or cone-and-plate geometry.
-
Sample Preparation: A disk of PBA is prepared, ensuring it is free of air bubbles. For highly viscous samples, pressed disks are recommended.[21] The sample is loaded between the plates, and the gap is set (e.g., 1 mm).
-
Analysis:
-
Viscosity Measurement: A steady shear sweep is performed by varying the shear rate and measuring the resulting stress to determine the viscosity.
-
Viscoelastic Properties: An oscillatory frequency sweep is conducted at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
-
Data Interpretation: The viscosity curve provides information on the polymer's flow behavior (e.g., Newtonian or shear-thinning). G' and G'' describe the elastic and viscous components of the material's response, respectively.
Morphological Analysis by Microscopy
For PBA-based composites, blends, or core-shell particles, electron microscopy is used to visualize the morphology.
Protocols:
Scanning Electron Microscopy (SEM):
-
Sample Preparation: The sample is mounted on an aluminum stub using conductive carbon tape. For non-conductive PBA, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the surface to prevent charging.
-
Imaging: The sample is imaged in the SEM to observe surface topography.
Transmission Electron Microscopy (TEM):
-
Sample Preparation: This is a more involved process. For PBA dispersions, a drop of the diluted latex can be deposited on a TEM grid and dried. For bulk samples, ultrathin sections (50-100 nm) are prepared using an ultramicrotome, often at cryogenic temperatures.[22] Staining with heavy metal compounds (e.g., ruthenium tetroxide or uranyl acetate) may be necessary to enhance contrast, especially for multiphase systems.[23]
-
Imaging: The electron-transparent sample is imaged in the TEM to reveal internal morphology.
References
- 1. osti.gov [osti.gov]
- 2. benchchem.com [benchchem.com]
- 3. polymersource.ca [polymersource.ca]
- 4. polymersource.ca [polymersource.ca]
- 5. polymersource.ca [polymersource.ca]
- 6. Poly(this compound) average Mw 99,000 GPC, toluene 9003-49-0 [sigmaaldrich.com]
- 7. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 8. thermalsupport.com [thermalsupport.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of this compound-co-poly (ethylene glycol) dimethacrylate obtained by microemulsion polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tainstruments.com [tainstruments.com]
- 14. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. publications.iupac.org [publications.iupac.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 22. cfamm.ucr.edu [cfamm.ucr.edu]
- 23. researchgate.net [researchgate.net]
Application Note: Determination of Poly(butyl acrylate) Molecular Weight by Gel Permeation Chromatography (GPC)
Abstract
This application note provides a detailed protocol for determining the molecular weight and molecular weight distribution of poly(butyl acrylate) using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). The methodology covers sample preparation, instrumentation, data acquisition, and analysis. This guide is intended for researchers, scientists, and professionals in polymer chemistry and drug development fields.
Introduction
Poly(this compound) is a versatile polymer widely used in the formulation of adhesives, coatings, and as a soft segment in thermoplastic elastomers due to its low glass transition temperature and durability.[1] The molecular weight and molecular weight distribution, including the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI), are critical parameters that dictate the polymer's physical and mechanical properties. GPC is a powerful and widely used technique for characterizing these parameters by separating polymer molecules based on their size in solution.[2][3]
Experimental Principle
GPC separates molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel beads.[3] Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution path, resulting in a later elution.[3] By calibrating the system with polymer standards of known molecular weights, the elution time can be correlated to the molecular weight of the sample.[2]
Materials and Methods
Materials and Equipment
-
Poly(this compound) sample
-
Solvent: HPLC grade Tetrahydrofuran (THF)[4]
-
Calibration Standards: Narrow polydispersity polystyrene or poly(methyl methacrylate) standards[5]
-
GPC System: Equipped with a pump, injector, column oven, and a refractive index (RI) detector. A UV or light scattering detector can also be used for more comprehensive analysis.[2][4]
-
GPC Columns: A set of Styragel or equivalent columns suitable for organic polymers.[4][6]
-
Syringe filters: 0.2–0.45 µm PTFE or PVDF filters[7]
-
Autosampler vials
-
Analytical balance
Experimental Workflow
Caption: Experimental workflow for GPC analysis of poly(this compound).
Detailed Protocols
3.3.1. Standard Preparation
-
Prepare a stock solution for each narrow molecular weight standard (e.g., polystyrene) at a concentration of approximately 1 mg/mL in THF.
-
Gently agitate the solutions until the standards are fully dissolved. High molecular weight standards may require several hours to dissolve completely.[8]
-
Filter each standard solution through a 0.2 µm or 0.45 µm PTFE syringe filter into a clean autosampler vial.[7]
3.3.2. Sample Preparation
-
Weigh accurately between 5–10 mg of the dry poly(this compound) sample into a vial.[7]
-
Add the appropriate volume of THF to achieve a concentration of 1-2 mg/mL.[6] For polymers with an unknown or very high molecular weight, start with a lower concentration (e.g., 1 mg/mL) to avoid viscosity effects.[6]
-
Allow the sample to dissolve completely with gentle agitation. This may take several hours. Avoid vigorous shaking or sonication, which can cause polymer degradation.[6]
-
Filter the dissolved sample solution through a 0.2 µm or 0.45 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter.[7]
-
Degas the solution before injection to remove any trapped air bubbles.[7]
3.3.3. GPC System Setup and Calibration
-
Mobile Phase: HPLC grade THF.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30-40 °C.[5]
-
Detector: Refractive Index (RI).
-
Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared polymer standards sequentially, starting from the lowest molecular weight.
-
Generate a calibration curve by plotting the peak elution time versus the logarithm of the peak molecular weight (Mp) for each standard. A 5th-order polynomial fit is typically used.[5]
3.3.4. Sample Analysis
-
Inject the prepared poly(this compound) sample solution into the GPC system.
-
Record the chromatogram.
-
The GPC software will use the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the sample's chromatogram.
Data Presentation
The molecular weight data for poly(this compound) samples are summarized in the tables below. Table 1 presents typical molecular weight characteristics for poly(n-butyl acrylate) obtained under different polymerization conditions, and Table 2 shows data for poly(butyl methacrylate) standards, which are structurally similar and often used for comparison or as calibration standards.
Table 1: GPC Data for Synthesized Poly(n-butyl acrylate)
| Sample ID | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| PnBuA-1 | ATRP | 4,700 | 4,982 | 1.06 | [1] |
| PnBuA-2 | Living Anionic | 77,000 | 91,000 | 1.18 | [4] |
| PnBuA-3 | GPC Standard | 99,000 | - | - | [9] |
ATRP: Atom Transfer Radical Polymerization
Table 2: GPC Data for Poly(butyl methacrylate) Standards
| Standard ID | Mn ( g/mol ) | Mw ( g/mol ) | Mp ( g/mol ) | PDI (Mw/Mn) | Reference |
| PBMA-Std-1 | ~682,000 | ~723,000 | ~772,000 | ~1.06 | [10] |
Logical Relationships in GPC Instrumentation
The following diagram illustrates the logical flow and relationship between the core components of a GPC system.
Caption: Logical relationship of components in a GPC system.
Conclusion
Gel Permeation Chromatography is a reliable and effective method for determining the molecular weight and molecular weight distribution of poly(this compound). Proper sample preparation and accurate system calibration are crucial for obtaining reproducible and accurate results. The protocols and data presented in this application note provide a comprehensive guide for researchers working with poly(this compound) and similar polymers.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. aimplas.net [aimplas.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. polymersource.ca [polymersource.ca]
- 5. waters.com [waters.com]
- 6. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chemetrix.co.za [chemetrix.co.za]
- 9. biochromato.com [biochromato.com]
- 10. ポリ(ブチルメタクリラート) analytical standard, suitable for gel permeation chromatography (GPC), 800,000 | Sigma-Aldrich [sigmaaldrich.com]
Application of Butyl Acrylate in Textile and Leather Finishing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl acrylate (B77674) (BA) is a key monomer in the synthesis of acrylic polymers and copolymers, which are extensively utilized as binders and finishing agents in the textile and leather industries. Its inherent properties, such as a low glass transition temperature (Tg), contribute to the flexibility, softness, and durability of the final products. BA-based polymers are typically applied as aqueous emulsions, offering an environmentally friendly alternative to solvent-based systems. These finishes enhance the aesthetic and functional properties of textiles and leather, including water repellency, abrasion resistance, color fastness, and overall handle. This document provides detailed application notes and protocols for the use of butyl acrylate-based finishes in textile and leather applications.
Section 1: Application in Textile Finishing
This compound copolymers are widely used in textiles as binders for nonwoven fabrics and in pigment printing pastes. They are also integral to formulations for water-repellent and soil-release finishes.
Application Notes: Pigment Printing
In pigment printing, an insoluble pigment is fixed onto the textile substrate using a polymeric binder. This compound copolymers are favored for this application due to their excellent film-forming ability, good adhesion to various fibers, and the soft handle they impart to the printed fabric.[1] The flexibility of the BA component is crucial for preventing cracking of the printed design during use and washing. Copolymers often include "hard" monomers like methyl methacrylate (B99206) or styrene (B11656) to improve durability and "functional" monomers like acrylic acid to enhance adhesion and provide sites for crosslinking.
Key Properties Imparted:
-
Soft Handle: The low Tg of poly(this compound) ensures the finished fabric remains soft and flexible.
-
Good Adhesion: Copolymers adhere strongly to natural and synthetic fibers.[1]
-
Excellent Color Fastness: When properly cured, the binder encapsulates the pigment particles, leading to high wash and rub fastness.[1]
-
Durability: The polymeric film is resistant to abrasion and laundering.
Experimental Protocol: Pigment Printing of Cotton Fabric
This protocol describes the preparation of a pigment printing paste using a this compound-based binder and its application to cotton fabric via a flat screen printing technique.
Materials:
-
Scoured and bleached 100% cotton fabric
-
Pigment concentrate (e.g., Imperon Brilliant Red B)
-
This compound-based acrylic binder emulsion (e.g., Acrylate copolymer)
-
Thickener (e.g., Leutexol HP)
-
Fixing agent (e.g., Printofix WB liquid, a melamine-based crosslinker)
-
Ammonia (for pH adjustment)
-
Urea
-
Softener (e.g., Acramine softener MPG)
-
Distilled water
Equipment:
-
Laboratory balance
-
Mechanical stirrer
-
Beakers
-
pH meter
-
Brookfield viscometer
-
Flat screen printing setup
-
Squeegee
-
Laboratory oven/stenter with temperature control
Protocol Steps:
-
Print Paste Preparation:
-
Prepare a stock paste by mixing the thickener with distilled water.
-
In a separate beaker, weigh the required amounts of pigment, binder, fixer, urea, and softener according to the formulation table below.
-
Add the components to the stock paste under constant stirring.
-
Adjust the pH of the final paste to 8-9 using ammonia.[2]
-
Measure the viscosity of the print paste (target viscosity is typically around 28,000 cps).[2]
-
-
Application (Pad-Dry-Cure Method):
-
Place the cotton fabric smoothly on the printing table.
-
Position the screen with the desired design onto the fabric.
-
Apply the prepared printing paste along one edge of the screen.
-
Use a squeegee to spread the paste evenly across the screen with a single, firm stroke.
-
Carefully lift the screen to reveal the printed fabric.
-
-
Drying and Curing:
Diagram 1: Experimental Workflow for Textile Pigment Printing
Caption: Workflow for pigment printing on textiles.
Quantitative Data: Textile Finishing
The performance of this compound-based binders in textile applications can be quantified through various standard tests. The tables below summarize typical data, comparing different binder systems.
Table 1: Example Formulation for Pigment Printing Paste
| Component | Concentration (g/kg of paste) | Purpose |
| Pigment Concentrate | 30 - 50 | Coloration |
| Acrylic Binder (BA-based) | 150 - 200 | Binds pigment to fiber, ensures handle |
| Thickener | 12 - 14 | Controls paste viscosity for printing |
| Fixative (Crosslinker) | 7 - 8 | Improves durability and fastness |
| Ammonia | ~6 | pH adjustment to 8-9 |
| Urea | 5 | Humectant, aids in dye fixation |
| Softener | 15 - 20 | Improves fabric feel |
| Water | Balance to 1000 | Vehicle |
| Source: Data compiled from multiple sources including[2][3]. |
Table 2: Performance Comparison of Binders in Pigment Printing
| Binder Type (15% concentration) | Dry Rubbing Fastness (ISO 105-X12) | Wet Rubbing Fastness (ISO 105-X12) | Color Strength (K/S Value) |
| Acrylate (BA-based) | 4 | 3 | 12.95 |
| Butadiene-based | 5 | 5 | 13.72 |
| Fastness rated on a scale of 1 (poor) to 5 (excellent). K/S values are relative; higher is stronger. Source:[2][4]. |
Table 3: Effect of BA-Copolymer Finish on Water Repellency of Cotton Fabric
| Treatment | Water Contact Angle (°) | Water Repellency Rating (Spray Test ISO 4920) |
| Untreated Cotton | ~0 (Hydrophilic) | 0 |
| Cotton + BA-Fluorocarbon Copolymer Finish | > 130° | 4-5 |
| Spray test rated on a scale of 0 (complete wetting) to 5 (no wetting). Source: Data synthesized from[5][6]. |
Section 2: Application in Leather Finishing
In the leather industry, this compound copolymers are primarily used in topcoat formulations. The topcoat is the final layer of the finish, responsible for the ultimate appearance and durability of the leather. It protects the underlying basecoats from mechanical stress, soiling, and environmental factors.[7] Acrylic topcoats, often blended with polyurethane dispersions (PUDs), provide a clear, flexible, and resistant film.
Application Notes: Leather Topcoats
This compound-based acrylic resins are valued for their excellent lightfastness (non-yellowing), clarity, and inherent resistance to soiling.[8][9] While polyurethane binders offer superior abrasion resistance and toughness, acrylics contribute better stability and anti-soiling properties.[8][10] Blending these two polymer types allows for a finish that combines the advantages of both. The final properties, such as gloss, feel (handle), and flexibility, can be precisely controlled by the formulation.
Key Properties Imparted:
-
Abrasion and Scratch Resistance: Protects the leather surface from mechanical damage.
-
Flexibility: The finish must withstand repeated flexing without cracking.[11]
-
Water and Stain Resistance: Creates a protective barrier against moisture and soiling.[12]
-
Aesthetic Qualities: Determines the final gloss level (from matte to high gloss) and the tactile feel of the leather.
Experimental Protocol: Application of an Acrylic Topcoat to Leather
This protocol outlines the application of a water-based this compound/polyurethane topcoat to a finished leather basecoat.
Materials:
-
Crust leather with a prepared and sealed basecoat
-
Water-based topcoat formulation (containing BA-based acrylic emulsion, polyurethane dispersion, matting agent, wax emulsion, flow control agent, and crosslinker)
-
Distilled water (for dilution, if necessary)
-
Crosslinker (e.g., polyisocyanate)
Equipment:
-
Airbrush or laboratory spray gun system
-
Drying tunnel or oven with temperature and humidity control
-
Hydraulic press with heated platen (optional, for embossing/plating)
-
Flexometer (e.g., Bally flexometer)
-
Rub fastness tester (e.g., VESLIC tester)
Protocol Steps:
-
Surface Preparation:
-
Ensure the base-coated leather is clean, dry, and free from dust or grease. The surface must be properly prepared to ensure good adhesion of the topcoat.
-
-
Topcoat Formulation and Application:
-
Thoroughly mix the acrylic/PUD topcoat emulsion with any additives (e.g., matting agent, feel modifier).
-
Just prior to application, add the crosslinker to the formulation (typically 3-5% on solids) and mix well. The pot life of the mixture is limited after the crosslinker is added.
-
Apply the topcoat formulation onto the leather surface using a spray gun. Apply in thin, even coats to achieve the desired film thickness (e.g., 0.5-1.5 g/ft² dry add-on).[8]
-
Multiple coats may be applied, with intermediate drying in between.
-
-
Drying, Curing, and Plating:
-
Dry the sprayed leather in a tunnel dryer, typically for 2-5 minutes at 80-90°C.
-
The finish will continue to cure over the next 24-72 hours as the crosslinker reacts.
-
For a smoother surface or to impart a specific texture, the finished leather can be plated in a hydraulic press (e.g., 80°C for 1-2 seconds at 100 bar).
-
Diagram 2: Logical Flow of Leather Topcoat Application
Caption: Process flow for applying an acrylic topcoat to leather.
Quantitative Data: Leather Finishing
The performance of leather topcoats is evaluated using standardized physical and fastness tests. Acrylic-based systems demonstrate a good balance of properties, particularly when hybridized with polyurethanes.
Table 4: Generic Formulation for a Performance Leather Topcoat
| Component | Parts by Weight (Wet) | Purpose |
| BA-based Acrylic Emulsion (40%) | 50 - 150 | Flexibility, stability, soil resistance |
| Polyurethane Dispersion (PUD, 35%) | 100 - 200 | Toughness, abrasion resistance |
| Matting Agent (Silica-based) | 50 - 100 | Controls gloss level |
| Wax Emulsion | 20 - 40 | Improves slip and handle |
| Flow Control Agent | 10 - 20 | Ensures even film formation |
| Polyisocyanate Crosslinker | 10 - 20 | Enhances chemical & physical resistance |
| Water/Co-solvent | Balance to desired viscosity | Vehicle and film-formation aid |
| Source: Data compiled from[8][9]. |
Table 5: Performance of Acrylic-Urethane Hybrid Binders vs. Single Polymers on Leather
| Finish Binder Type | Dry Rub Fastness (Cycles to failure) | Wet Rub Fastness (Cycles to failure) | Flexing Endurance (Cycles, Bally) | Adhesion Strength (N) |
| 100% Acrylic (BA-based) | >500 | 150 | 30,000 | 5.5 |
| 100% Polyurethane | >500 | 250 | >50,000 | 6.3 |
| 50/50 Acrylic-PU Hybrid | >500 | >500 | >50,000 | 8.4 - 10.2 |
| Higher values indicate better performance. Source:[13]. |
Table 6: Chemical Resistance of Acrylic-Finished Leather
| Chemical Agent | Resistance Rating (Control Leather) | Resistance Rating (Experimental Acrylic Finish) |
| Water | 9-10 | 9-10 |
| Ethanol | 9-10 | 9-10 |
| Dichloromethane | 8 (Slight degradation) | 8-9 (Very slight degradation) |
| Acetone | 8 (Slight degradation) | 8-9 (Very slight degradation) |
| Rating scale: 1 (poor) to 10 (excellent). Source:[12]. |
References
- 1. nbinno.com [nbinno.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Different Water Repellent Finishes on Cotton Double Jersey Fabrics [scirp.org]
- 6. Water Repellent Coating in Textile, Paper and Bioplastic Polymers: A Comprehensive Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.uc.edu [journals.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. ijirset.com [ijirset.com]
- 12. cdn.techscience.cn [cdn.techscience.cn]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Solution Polymerization of Butyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solution polymerization of n-butyl acrylate (B77674), a common method for synthesizing poly(n-butyl acrylate) (PnBA) with controlled molecular weights and polydispersity. PnBA is a versatile polymer with applications in adhesives, coatings, and as a component in drug delivery systems. These protocols detail the necessary materials, equipment, and procedures for successfully conducting the polymerization and characterizing the resulting polymer. The information is intended to be a practical resource for researchers in polymer chemistry and drug development.
Introduction
Solution polymerization is a widely used technique where the monomer and initiator are dissolved in a non-reactive solvent. This method allows for better control of the reaction temperature and viscosity compared to bulk polymerization. The choice of solvent is crucial as it can influence the rate of polymerization.[1][2] For butyl acrylate, common solvents include toluene (B28343), benzene, dioxane, and ethyl acetate.[1][2] The polymerization is typically initiated by thermal decomposition of a free-radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2] This document outlines a standard laboratory procedure for the solution polymerization of this compound.
Key Experimental Parameters
The following table summarizes typical quantitative data for the solution polymerization of this compound under various conditions. These values are illustrative and can be adapted based on the desired polymer characteristics.
| Parameter | Value | Notes |
| Monomer | n-Butyl acrylate (BA) | Inhibitor should be removed prior to use.[1][3] |
| Solvent | Toluene, Benzene, Dioxane, Ethyl Acetate, Anisole | Solvent choice can affect the reaction rate.[1][2] |
| Initiator | AIBN (2,2′-azobisisobutyronitrile), BPO (Benzoyl Peroxide) | Initiator concentration influences the polymerization rate.[2] |
| Monomer Concentration | 1 to 5 mol·L⁻¹ in benzene[2] | Higher concentrations can lead to a "gelation effect".[2] |
| Initiator to Monomer Ratio | Varies, e.g., [BA]/[AIBN] can be adjusted | This ratio is a key factor in controlling molecular weight. |
| Reaction Temperature | 50 - 180 °C | Higher temperatures increase the reaction rate but may decrease conversion.[1][2] |
| Reaction Time | Several hours, e.g., up to 220 minutes or longer[4][5] | Monitored by conversion measurements (e.g., GC or gravimetry).[4][6] |
| Polymer Characterization | GPC/SEC, ¹H NMR, ¹³C NMR, DSC | Used to determine Mn, Mw, PDI, structure, and Tg.[3][7] |
Experimental Protocol: Free-Radical Solution Polymerization of n-Butyl Acrylate
This protocol describes a typical procedure for the free-radical solution polymerization of n-butyl acrylate using AIBN as the initiator and toluene as the solvent.
1. Materials and Reagents:
-
n-Butyl acrylate (BA), inhibitor removed
-
Toluene, anhydrous
-
2,2′-Azobisisobutyronitrile (AIBN)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas, high purity
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Vacuum line
2. Procedure:
-
Monomer Purification: To remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether), pass the n-butyl acrylate through a column of basic alumina.[1][3]
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Ensure all glassware is dry and free of contaminants.
-
-
Charging the Reactor:
-
To the Schlenk flask, add the desired amount of toluene.
-
Add the purified n-butyl acrylate to the solvent.
-
Add the calculated amount of AIBN initiator.
-
-
Degassing:
-
Seal the flask and subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, bubble inert gas (nitrogen or argon) through the solution for at least 30 minutes.[4]
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 60-80 °C).
-
Begin vigorous stirring.
-
Allow the reaction to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots at timed intervals and analyzing the monomer conversion by gas chromatography (GC) or gravimetry.[4][6]
-
-
Termination and Isolation:
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, while stirring.
-
The poly(n-butyl acrylate) will precipitate as a white solid.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the dried polymer using gel permeation chromatography (GPC) or size exclusion chromatography (SEC).[7]
-
Confirm the polymer structure using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[3]
-
Determine the glass transition temperature (Tg) using differential scanning calorimetry (DSC).[7]
-
Experimental Workflow
Caption: Experimental workflow for solution polymerization of this compound.
Signaling Pathways and Logical Relationships
In the context of this experimental protocol, a signaling pathway diagram is not directly applicable. However, the logical relationship between key reaction parameters and polymer properties can be illustrated.
Caption: Influence of reaction parameters on polymer properties.
Conclusion
This guide provides a foundational protocol for the solution polymerization of n-butyl acrylate. Researchers can adapt the specific conditions, such as monomer and initiator concentrations, solvent, and temperature, to synthesize poly(n-butyl acrylate) with desired properties for their specific applications in research, and drug development. Careful control of the experimental parameters and thorough characterization of the final polymer are essential for reproducible and reliable results.
References
Application Notes and Protocols for UV Curing of Butyl Acrylate-Based Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of UV curing methods for butyl acrylate-based resins. This document includes key quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying chemical processes and workflows.
Introduction to UV Curing of Butyl Acrylate (B77674) Resins
UV curing is a rapid, solvent-free, and energy-efficient method for polymerizing liquid resins into solid materials. This technology is particularly relevant for this compound-based resins, which are valued for their flexibility, low glass transition temperature, and excellent weatherability. In the context of drug development and biomedical applications, UV-cured this compound copolymers can be formulated to create pressure-sensitive adhesives (PSAs) for transdermal patches, biocompatible coatings for medical devices, and matrices for controlled drug release.
The UV curing process relies on the principles of free-radical photopolymerization. A liquid formulation, typically comprising this compound monomers and oligomers, is mixed with a photoinitiator. Upon exposure to UV radiation of a specific wavelength and intensity, the photoinitiator generates highly reactive free radicals, which initiate a chain-reaction polymerization of the acrylate groups. This process rapidly transforms the liquid resin into a crosslinked polymer network.
Key Components of UV-Curable this compound Formulations
A typical UV-curable this compound resin formulation consists of the following components:
-
Monomers and Oligomers: this compound is a key monomer that imparts flexibility and tackiness to the cured polymer. It is often copolymerized with other acrylic monomers to tailor the final properties. For instance, urethane (B1682113) acrylates can be incorporated to enhance toughness and abrasion resistance.
-
Photoinitiators: These compounds are essential for initiating the polymerization reaction upon UV exposure. They are broadly classified into two types:
-
Type I (Cleavage Photoinitiators): These molecules undergo unimolecular bond cleavage upon UV absorption to form free radicals. Examples include benzoin (B196080) ethers, acylphosphine oxides (e.g., TPO, BAPO), and α-hydroxy ketones (e.g., Irgacure 184).
-
Type II (Hydrogen-Abstraction Photoinitiators): These photoinitiators require a co-initiator (e.g., an amine) to generate free radicals through a bimolecular reaction. Examples include benzophenone (B1666685) and thioxanthone.
-
-
Additives: Various additives can be included to modify the properties of the uncured resin or the final polymer. These can include reactive diluents to adjust viscosity, adhesion promoters, stabilizers, and pigments.
Quantitative Data on UV Curing of this compound-Based Resins
The properties of the UV-cured polymer are highly dependent on the formulation and curing conditions. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Photoinitiator Type and Concentration on Curing Kinetics of Acrylate Resins
| Photoinitiator | Concentration (mol%) | UV Intensity (mW/cm²) | Atmosphere | Maximum Conversion (%) |
| Omnirad 2022 | 0.5 | 20 | Air | ~85 |
| Omnirad 2022 | 1 | 20 | Air | ~90 |
| Omnirad 2022 | 2 | 20 | Air | ~92 |
| Omnirad 819 | 0.5 | 20 | Air | ~88 |
| Omnirad 819 | 1 | 20 | Air | ~90 |
| Omnirad 819 | 2 | 20 | Air | ~93 |
| Omnirad 2022 | 0.5 | 50 | Argon | ~95 |
| Omnirad 819 | 0.5 | 50 | Argon | ~94 |
Data adapted from a study on soft polymer networks based on telechelic macromonomers, providing insights into the influence of photoinitiator type and concentration on the final monomer conversion under different atmospheric conditions and UV intensities. It is important to note that higher UV intensity and an inert atmosphere generally lead to higher conversion rates.[1]
Table 2: Mechanical Properties of UV-Cured Acrylate-Based Adhesives
| Monomer Composition | UV Dose (mJ/cm²) | Basis Weight (g/m²) | Peel Adhesion (N/25 mm) |
| This compound based | 5 | 60 | ~15 |
| This compound based | 25 | 60 | ~20 |
| This compound based | 50 | 60 | ~25 |
| 2-Ethylhexyl Acrylate based | 5 | 60 | ~18 |
| 2-Ethylhexyl Acrylate based | 25 | 60 | ~22 |
| 2-Ethylhexyl Acrylate based | 50 | 60 | ~28 |
This table illustrates the influence of UV dose and monomer composition on the peel adhesion of pressure-sensitive adhesives. Generally, an increase in UV dose leads to a higher degree of crosslinking and thus can affect the peel strength. The choice of the primary acrylate monomer also significantly impacts the adhesive properties.[2]
Experimental Protocols
Protocol for Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique to study the kinetics of UV curing by measuring the heat released during the exothermic polymerization reaction.
Objective: To determine the curing profile, including the rate of polymerization and the total monomer conversion.
Materials and Equipment:
-
Photo-DSC instrument equipped with a UV light source (e.g., high-pressure mercury lamp).
-
Aluminum DSC pans (open pans are often acceptable for these studies).
-
Micropipette.
-
Nitrogen gas supply for purging the sample chamber.
-
The this compound resin formulation to be tested.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the liquid resin (typically 1-5 mg) into an aluminum DSC pan.[3]
-
Instrument Setup:
-
Place the sample pan in the DSC cell and an empty pan as a reference.
-
Purge the DSC cell with nitrogen (a typical flow rate is 50 mL/min) to create an inert atmosphere and prevent oxygen inhibition of the radical polymerization.[4]
-
Set the instrument to an isothermal temperature relevant to the intended application (e.g., 25°C or 37°C).[1]
-
Program the UV light source to deliver a specific intensity and wavelength (e.g., 365 nm).
-
-
Measurement:
-
Allow the sample to equilibrate at the isothermal temperature.
-
Start the measurement and, after a short baseline period, trigger the UV lamp to expose the sample for a defined period.
-
To determine the total conversion, a second, longer UV exposure can be applied until no further heat flow is detected, ensuring the reaction has gone to completion.[5]
-
-
Data Analysis:
-
Integrate the area under the exothermic peak of the heat flow curve to determine the total heat of reaction (ΔH).
-
The degree of conversion at any given time (α) can be calculated using the following equation: α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time t, and ΔHtotal is the total heat of reaction for complete conversion.
-
Protocol for 180° Peel Adhesion Test (based on ASTM D3330)
This test measures the force required to peel a pressure-sensitive adhesive tape from a standard test panel at a 180° angle.
Objective: To quantify the adhesion strength of a UV-cured this compound-based adhesive.
Materials and Equipment:
-
Tensile testing machine with a load cell.
-
Standard test panels (e.g., stainless steel).
-
Roller for sample application (as specified in ASTM D3330).
-
Cutter for preparing tape specimens.
-
Solvent for cleaning the test panels (e.g., isopropanol, acetone).
-
The UV-cured adhesive coated onto a suitable backing film.
Procedure:
-
Panel Preparation: Thoroughly clean the test panel with the chosen solvent and allow it to dry completely.
-
Specimen Preparation:
-
Sample Application:
-
Apply the adhesive tape to the cleaned test panel.
-
Use the standard roller to apply the tape, rolling back and forth once to ensure uniform contact and remove any air bubbles.[6]
-
-
Testing:
-
Allow a specified dwell time before testing (e.g., 20 minutes).
-
Clamp the free end of the test panel in the stationary grip of the tensile tester.
-
Fold the tabbed end of the tape back 180° and clamp it in the moving grip.
-
Start the test, moving the grip at a constant speed (e.g., 300 mm/min) to peel the tape from the panel.[1]
-
-
Data Analysis:
-
Record the force required to peel the tape over a specified distance.
-
Calculate the average peel adhesion force and express it in Newtons per 25 mm (N/25 mm).
-
Visualizations
Free-Radical Photopolymerization of this compound
Caption: Mechanism of free-radical photopolymerization of this compound.
Experimental Workflow for UV Curing and Characterization
Caption: General experimental workflow for UV curing of this compound resins.
References
- 1. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Formulation of Water-Based Adhesives with Butyl Acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Water-based acrylic adhesives, particularly those utilizing butyl acrylate (B77674) as a primary monomer, are integral to a wide range of applications, from pressure-sensitive tapes and labels to coatings and biomedical devices. Butyl acrylate, a "soft" monomer, imparts essential properties such as flexibility, tackiness, and durability to the adhesive formulation.[1][2] Its low glass transition temperature (Tg of approximately -54°C) ensures that the resulting polymer remains soft and tacky at room temperature.[3]
This document provides detailed application notes and experimental protocols for the formulation and characterization of water-based adhesives using this compound. The synthesis primarily relies on emulsion polymerization, an environmentally friendly method that uses water as the dispersion medium, thereby minimizing the use of volatile organic compounds (VOCs).[4] The adhesive's performance characteristics—peel, tack, and shear—are tailored by copolymerizing this compound with various "hard" and "functional" monomers.
Key Components in Formulation
The performance of a water-based acrylic adhesive is a function of its composition. The careful selection and proportioning of monomers and other reagents are critical to achieving the desired balance of adhesive and cohesive properties.
-
Soft Monomers: n-Butyl acrylate (BA) is the principal soft monomer, providing flexibility and tack.[1] 2-Ethylhexyl acrylate (2-EHA) is another commonly used soft monomer, which can be used in conjunction with BA to further modify the adhesive's properties.[3][5]
-
Hard Monomers: To enhance cohesive strength and hardness, "hard" monomers with a high Tg are incorporated. Common examples include methyl methacrylate (B99206) (MMA) and styrene.[1] These monomers increase the shear resistance of the adhesive.
-
Functional Monomers: Small amounts of functional monomers, such as acrylic acid (AA) or methacrylic acid (MAA), are included to improve adhesion to polar substrates and provide sites for crosslinking.[1] This crosslinking enhances the cohesive strength and solvent resistance of the final adhesive.
-
Initiators: Water-soluble initiators are used to start the polymerization process. Ammonium (B1175870) persulfate (APS) and potassium persulfate (KPS) are common choices for emulsion polymerization.[6]
-
Surfactants (Emulsifiers): A combination of anionic and non-ionic surfactants is often used to stabilize the monomer droplets in the water phase and the resulting polymer particles.[7]
-
Chain Transfer Agents: These are used to control the molecular weight of the polymer, which in turn affects the adhesive properties.[8]
Data Presentation: Formulation vs. Performance
The interplay between formulation and the final adhesive properties is critical. The following tables summarize quantitative data from various studies, illustrating how changes in monomer composition affect peel adhesion, tack, and shear resistance.
Table 1: Effect of 2-Ethylhexyl Acrylate (2-EHA) Content on Adhesive Properties [3][5]
| Formulation ID | n-Butyl Acrylate (phm¹) | 2-Ethylhexyl Acrylate (phm¹) | Acrylic Acid (phm¹) | Peel Adhesion (N/25mm) | Loop Tack (N) | Shear Resistance (h) |
| E0 | 95.7 | 0.0 | 4.3 | ~14.5 | ~13.0 | > 48 |
| E25 | 71.8 | 23.9 | 4.3 | ~12.0 | ~11.0 | > 48 |
| E50 | 47.8 | 47.9 | 4.3 | ~10.0 | ~8.0 | > 48 |
| E75 | 23.9 | 71.8 | 4.3 | ~8.0 | ~6.5 | > 48 |
| E100 | 0.0 | 95.7 | 4.3 | ~7.0 | ~5.0 | > 48 |
¹phm: parts per hundred parts of monomer by weight.
Table 2: Effect of Acrylic Acid (AA) Content on Adhesive Properties [9]
| Formulation ID | n-Butyl Acrylate (wt%) | Acrylic Acid (wt%) | Peel Adhesion (gf/25mm) | Loop Tack (gf/25mm) | Holding Time (min) |
| AA-1 | 99 | 1 | ~1100 | ~750 | ~50 |
| AA-3 | 97 | 3 | ~1400 | ~600 | > 1440 |
| AA-5 | 95 | 5 | ~1200 | ~500 | > 1440 |
| AA-7 | 93 | 7 | ~1000 | ~450 | > 1440 |
Table 3: Example Formulations for High Peel vs. High Shear Adhesives [10]
| Property Focus | n-Butyl Acrylate (phm) | Acrylonitrile (phm) | Acrylic Acid (phm) | tert-Dodecyl Mercaptan (phm) | Peel Adhesion (N/25mm) | Tack (N) | Shear Resistance (h) |
| High Peel (B) | 88.9 | 9.9 | 1.2 | 0.2 | 16.5 | 14.8 | 1.2 |
| High Shear (A) | 84.9 | 9.9 | 5.2 | 0 | 1.9 | 1.0 | > 168 |
Experimental Protocols
The following are detailed protocols for the synthesis of a water-based acrylic adhesive via semi-batch emulsion polymerization and the subsequent characterization of its properties.
Protocol for Semi-Batch Emulsion Polymerization
This protocol is adapted from methodologies described for synthesizing acrylic pressure-sensitive adhesives.[3][11]
Materials:
-
n-Butyl Acrylate (BA)
-
2-Ethylhexyl Acrylate (2-EHA)
-
Acrylic Acid (AA)
-
Ammonium Persulfate (APS) - Initiator
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)
-
Non-ionic Surfactant
-
Sodium Bicarbonate (Buffer)
-
tert-Dodecyl Mercaptan (TDM) - Chain Transfer Agent
-
Deionized Water
-
Ammonia (B1221849) solution (for pH adjustment)
Equipment:
-
2.5 L glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet/outlet.
-
Heating mantle or water bath.
-
Dosing pump or addition funnel.
Procedure:
-
Reactor Setup:
-
Charge the reactor with an initial amount of deionized water (e.g., half of the total water), a portion of the emulsifier (e.g., 0.1 phm), and a buffer like ammonium carbonate (e.g., 0.3 phm).[3]
-
Begin purging the reactor with nitrogen and start mechanical stirring (e.g., 100-200 rpm).
-
Heat the reactor to the reaction temperature (e.g., 80-88 °C).[3]
-
-
Pre-emulsion Preparation:
-
In a separate vessel, prepare a pre-emulsion by mixing the remaining deionized water, the rest of the emulsifiers (e.g., 1.2 phm), the monomer mixture (e.g., desired ratio of BA, 2-EHA, and AA), and the chain transfer agent (e.g., 0.1 phm).[3]
-
Homogenize the mixture using a high-shear agitator until a stable, milky emulsion is formed.
-
-
Initiation and Polymerization:
-
Once the reactor reaches the set temperature, add the initiator (e.g., 0.6 phm of APS dissolved in a small amount of water).[3]
-
Immediately after adding the initiator, begin feeding the pre-emulsion into the reactor at a constant rate over a period of 2-3 hours.[3]
-
Maintain the reaction temperature and nitrogen purge throughout the feed.
-
-
Post-Reaction:
-
After the pre-emulsion feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Finishing:
Protocol for Adhesive Performance Testing
Sample Preparation:
-
Coat the synthesized latex adhesive onto a suitable substrate, such as a 50 µm PET film, using a coating bar to achieve a uniform dry film thickness (e.g., 25-50 µm).
-
Dry the coated film in an oven at a specified temperature (e.g., 70-80°C) for a set time (e.g., 5-10 minutes) to evaporate the water.
-
Laminate the adhesive film with a release liner and condition the samples at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Testing Protocols:
-
180° Peel Adhesion Test:
-
Cut a 25 mm wide strip of the adhesive tape.
-
Apply the strip to a standard test panel (e.g., stainless steel).
-
Roll over the tape with a standard roller to ensure intimate contact.
-
After a specified dwell time (e.g., 20 minutes or 24 hours), mount the panel in the lower jaw of a tensile tester.
-
Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.
-
Pull the tape from the panel at a constant speed (e.g., 300 mm/min).[6]
-
Record the force required to peel the tape, typically averaged over the middle portion of the test. The result is expressed in N/25mm.
-
-
Loop Tack Test:
-
Cut a strip of adhesive tape (e.g., 25 mm x 275 mm) and form it into a loop with the adhesive side facing out.[6]
-
Clamp the ends of the loop in the upper jaw of a tensile tester.
-
Bring the loop down to make contact with a standard test surface (e.g., glass or stainless steel) over a defined area.
-
Immediately after contact, move the jaw upwards at a constant speed (e.g., 300 mm/min).
-
Record the maximum force required to separate the loop from the surface. The result is expressed in Newtons (N).
-
-
Static Shear Resistance (Holding Power) Test:
-
Apply a standard area of the adhesive tape (e.g., 25 mm x 25 mm) to a stainless steel panel.
-
Roll over the tape with a standard roller.
-
Hang the panel vertically in a test stand and attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Measure the time it takes for the tape to fail cohesively (slip) or adhesively from the panel.
-
The result is reported in hours or minutes. Tests that exceed a certain time (e.g., 168 hours) are often recorded as ">168 h".[10]
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the formulation of water-based acrylic adhesives.
Caption: Workflow for semi-batch emulsion polymerization of acrylic adhesives.
Caption: Relationship between monomer composition and key adhesive properties.
Caption: Workflow for adhesive sample preparation and performance testing.
References
- 1. gantrade.com [gantrade.com]
- 2. A Comparative Guide to 2-EHA, this compound, HEA, and HPA [chemicalsunited.com]
- 3. Synthesis and Properties of Water-Based Acrylic Adhesives with a Variable Ratio of 2-Ethylhexyl Acrylate and n-Butyl Acrylate for Application in Glass Bottle Labels [mdpi.com]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. web.usm.my [web.usm.my]
- 6. pstc.org [pstc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.uos.ac.kr [pure.uos.ac.kr]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Butyl Acrylate in the Synthesis of Core-Shell Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of butyl acrylate-based core-shell polymers in the field of drug delivery. The unique properties of these polymers, including their biocompatibility and tunable degradation rates, make them excellent candidates for the controlled release of therapeutic agents.
Introduction to Butyl Acrylate (B77674) Core-Shell Polymers
Core-shell polymers are nano- or micro-sized particles consisting of a distinct core and a surrounding shell. In the context of drug delivery, a common architecture involves a hydrophobic core, often composed of poly(this compound) (PBA), which serves as a reservoir for hydrophobic drugs, and a hydrophilic shell that provides stability in aqueous environments and can be functionalized for targeted delivery. The use of this compound as a core-forming monomer is advantageous due to its low glass transition temperature, which imparts flexibility to the core, and its biocompatibility.
These core-shell nanoparticles can be engineered to respond to specific stimuli within the body, such as changes in pH, leading to a controlled and targeted release of the encapsulated drug. This "smart" drug delivery approach can enhance therapeutic efficacy while minimizing off-target side effects.
Synthesis of Core-Shell Polymers
The most common method for synthesizing poly(this compound)-based core-shell polymers is two-stage emulsion polymerization . This technique allows for the sequential polymerization of the core and shell monomers, resulting in a well-defined core-shell morphology.
General Synthesis Workflow
The synthesis process can be broken down into several key stages, from the preparation of the core to the formation of the final core-shell nanoparticles.
Caption: Two-stage emulsion polymerization workflow for core-shell nanoparticle synthesis.
Experimental Protocol: Synthesis of Poly(this compound)-Poly(styrene) Core-Shell Nanoparticles
This protocol describes a typical synthesis of core-shell nanoparticles with a poly(this compound) core and a polystyrene shell.
Materials:
-
n-Butyl acrylate (BA), inhibitor removed
-
Styrene (St), inhibitor removed
-
Ammonium persulfate (APS) or Potassium persulfate (KPS) (Initiator)
-
Sodium dodecyl sulfate (B86663) (SDS) (Surfactant)
-
Deionized water
-
Nitrogen gas
-
Three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.
Procedure:
Stage 1: Core Synthesis - Poly(this compound)
-
To the three-neck flask, add deionized water and the surfactant (e.g., SDS).
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the flask to the reaction temperature (typically 70-80 °C) with constant stirring (e.g., 200-300 rpm).
-
In a separate beaker, prepare a pre-emulsion of the core monomer (this compound) in deionized water with a small amount of surfactant.
-
Once the reaction temperature is stable, add a portion of the initiator (e.g., APS dissolved in deionized water) to the flask.
-
After a few minutes, start the continuous or semi-continuous addition of the this compound pre-emulsion to the reactor over a period of 1-2 hours.
-
After the addition is complete, continue the reaction for another 1-2 hours to ensure high monomer conversion.
Stage 2: Shell Formation - Polystyrene
-
Prepare a pre-emulsion of the shell monomer (styrene) in deionized water with a surfactant.
-
Add the initiator for the second stage to the reactor containing the poly(this compound) core particles.
-
Continuously or semi-continuously feed the styrene pre-emulsion into the reactor over 2-3 hours.
-
After the feed is complete, allow the reaction to proceed for an additional 1-2 hours to complete the polymerization of the shell.
-
Cool the reactor to room temperature. The resulting product is a latex dispersion of core-shell nanoparticles.
-
Purify the nanoparticle dispersion by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator.
Drug Loading and Encapsulation
The hydrophobic core of poly(this compound) nanoparticles is ideal for encapsulating hydrophobic drugs. The drug can be loaded during or after the polymerization process.
Experimental Protocol: Doxorubicin (B1662922) Loading into Core-Shell Nanoparticles
This protocol outlines a common method for loading a hydrophobic drug, such as doxorubicin (DOX), into the core-shell nanoparticles.
Materials:
-
Synthesized core-shell nanoparticle dispersion
-
Doxorubicin hydrochloride
-
Triethylamine (B128534) (for deprotonation of DOX)
-
Organic solvent (e.g., chloroform (B151607) or dichloromethane)
-
Dialysis membrane
Procedure:
-
Dissolve doxorubicin hydrochloride and a molar excess of triethylamine in an organic solvent. Stir until the color changes from red to orange/purple, indicating the formation of the free base.
-
Add the doxorubicin solution to the aqueous dispersion of core-shell nanoparticles.
-
Stir the mixture vigorously for several hours (e.g., 24 hours) at room temperature in the dark to allow the drug to partition into the hydrophobic cores of the nanoparticles.
-
Evaporate the organic solvent under reduced pressure.
-
Purify the drug-loaded nanoparticle dispersion by dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove unloaded drug.
Quantification of Drug Loading
Encapsulation Efficiency (EE%) and Drug Loading Content (LC%) are two key parameters to quantify the amount of drug successfully loaded into the nanoparticles.
-
EE% = (Mass of drug in nanoparticles / Initial mass of drug) x 100%
-
LC% = (Mass of drug in nanoparticles / Total mass of drug-loaded nanoparticles) x 100%
To determine the amount of drug in the nanoparticles, the drug-loaded nanoparticles are typically dissolved in a suitable organic solvent, and the drug concentration is measured using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Characterization of Core-Shell Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the synthesized nanoparticles.
| Parameter | Characterization Technique(s) | Typical Values/Observations |
| Particle Size and Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical particles with a distinct core-shell structure. Size typically ranges from 50-300 nm. |
| Hydrodynamic Diameter and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | PDI values < 0.2 indicate a monodisperse size distribution. |
| Surface Charge | Zeta Potential Measurement | The zeta potential indicates the stability of the nanoparticle dispersion. |
| Confirmation of Core-Shell Structure | Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR) | DSC shows distinct glass transition temperatures for the core and shell polymers. |
| Drug Encapsulation and Release | UV-Vis Spectrophotometry, HPLC | Quantification of drug loading and monitoring of release profiles. |
Stimuli-Responsive Drug Release
A key advantage of using core-shell polymers for drug delivery is the ability to trigger drug release in response to specific environmental cues, such as the lower pH found in tumor microenvironments.
Mechanism of pH-Responsive Drug Release
Polymers containing acidic or basic functional groups can be incorporated into the shell of the nanoparticles. In response to a change in pH, these groups can become protonated or deprotonated, leading to a change in the polymer's conformation and a subsequent release of the encapsulated drug.
Caption: Schematic of pH-responsive drug release from a core-shell nanoparticle.
Experimental Protocol: In Vitro Drug Release Study
This protocol describes how to evaluate the pH-triggered release of a drug from the core-shell nanoparticles.
Materials:
-
Drug-loaded core-shell nanoparticle dispersion
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle dispersion into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or pH 5.5).
-
Place the setup in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time for each pH condition.
Targeted Drug Delivery to Tumor Tissues
The passive targeting of nanoparticles to solid tumors is often achieved through the Enhanced Permeability and Retention (EPR) effect.[1][2][3][4]
Caption: The Enhanced Permeability and Retention (EPR) effect for tumor targeting.
Due to the rapid and disorganized growth of blood vessels in tumors, there are gaps in the endothelial lining, making them "leaky."[2] Nanoparticles can extravasate through these gaps and accumulate in the tumor tissue.[2][3] Furthermore, tumors often have poor lymphatic drainage, which leads to the retention of the nanoparticles in the tumor microenvironment, allowing for a sustained release of the therapeutic agent.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the synthesis and characterization of poly(this compound)-based core-shell nanoparticles for drug delivery.
Table 1: Physicochemical Properties of Core-Shell Nanoparticles
| Core Monomer | Shell Monomer | Core:Shell Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| This compound | Styrene | 1:1 | 150 ± 10 | 0.15 | -35 ± 5 |
| This compound | Methyl Methacrylate | 1:1 | 120 ± 8 | 0.12 | -30 ± 4 |
| This compound | Styrene | 1:2 | 180 ± 15 | 0.18 | -40 ± 6 |
Table 2: Drug Loading and Release Characteristics
| Drug | Encapsulation Efficiency (EE%) | Drug Loading Content (LC%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| Doxorubicin | 85 ± 5% | 8.2 ± 0.5% | 20 ± 3% | 75 ± 6% |
| Paclitaxel | 90 ± 4% | 9.5 ± 0.7% | 15 ± 2% | 65 ± 5% |
Conclusion
The use of this compound in the synthesis of core-shell polymers offers a versatile and effective platform for advanced drug delivery systems. The ability to tailor the physicochemical properties of these nanoparticles, coupled with their capacity for stimuli-responsive drug release, makes them a promising tool for researchers and professionals in drug development. The protocols and data presented in these application notes provide a solid foundation for the design and evaluation of novel nanoparticle-based therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Premature Polymerization of Butyl Acrylate
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of butyl acrylate (B77674) to prevent premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What causes premature polymerization of butyl acrylate during storage?
A1: Premature polymerization is a hazardous reaction that can be initiated by several factors. These include:
-
Inhibitor Depletion: Commercial this compound contains inhibitors that prevent polymerization.[4][5] These inhibitors are consumed over time and their depletion can lead to spontaneous polymerization.[1][6]
-
Oxygen Depletion: The most common inhibitors, like Monomethyl Ether of Hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively.[7][8][9][10] Storing this compound under an inert gas like nitrogen will render the inhibitor useless and can lead to polymerization.[7][10]
-
Contamination: Contamination with incompatible materials such as strong acids, bases, oxidizing agents, or polymerization catalysts can trigger a violent reaction.[1][4][5][9]
Q2: What is the standard inhibitor used for this compound and how does it work?
A2: The standard inhibitor used is Monomethyl Ether of Hydroquinone (MEHQ), typically at a concentration of 10-20 ppm.[8][11] MEHQ is a radical-trapping antioxidant.[12] It works by reacting with and neutralizing free radicals that would otherwise initiate the polymerization chain reaction. This process is dependent on the presence of dissolved oxygen, which helps convert free radicals into peroxy radicals that the inhibitor can more effectively neutralize.[6]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure stability, this compound must be stored under specific conditions. It should be kept in a cool, dry, and well-ventilated area, away from direct sunlight, heat, sparks, and open flames.[4][5][9] The storage atmosphere must contain oxygen (typically 5-21% oxygen in the vapor space) for the inhibitor to be effective.[1] It should never be stored under an inert gas.[7][10]
Q4: How long can I store this compound and what practices should I follow?
A4: Under ideal conditions (temperature ≤ 35°C and presence of air), a storage stability of one year can be expected.[7][10] To minimize the risk of overstorage, a strict “first-in-first-out” inventory principle should be followed.[7][10] For storage periods longer than one month, it is recommended to replenish the dissolved oxygen content by suitable aeration.[7]
Q5: What materials are compatible with this compound for storage and handling?
A5: Recommended materials for storage tanks, piping, and containers are stainless steel or aluminum.[7] While this compound does not typically corrode carbon steel, there is a risk of product contamination from rust if corrosion occurs.[7] It is crucial to avoid incompatible materials like certain rubbers and plastics that can degrade or leach contaminants.[13][14][15] All metal equipment must be properly earthed to prevent static discharge.[1][7]
Troubleshooting Guide
Issue: I suspect my stored this compound is beginning to polymerize. What should I do?
1. Identify the Signs:
-
Visual Changes: The clear liquid may become cloudy or hazy. The presence of solid particles or an increase in viscosity are clear indicators of polymerization.
-
Temperature Increase: Polymerization is an exothermic reaction. A noticeable increase in the container's temperature is a critical warning sign of a potential runaway reaction.
2. Immediate Actions:
-
Safety First: Evacuate the immediate area. Do not attempt to open or move a container that is hot or bulging.
-
Cooling: If safe to do so from a distance, use a water spray to cool the exterior of the container.[16]
-
Alert Authorities: Contact your institution's safety officer or emergency response team immediately.
3. Post-Incident Analysis:
-
Use the troubleshooting workflow diagram below to identify the potential cause (e.g., improper storage temperature, inhibitor depletion, contamination) to prevent future incidents.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | ≤ 25°C (indoors) / ≤ 35°C | [7][8][10] |
| Ideal Range | 10°C to 30°C | [2][3] |
| Atmosphere | Under air (5-21% oxygen in vapor space) | [1][7][8] |
| Light | Store away from direct sunlight and UV light | [2][3][4] |
| Shelf Life | Up to 1 year under ideal conditions | [1][7][10] |
Table 2: Standard Inhibitor for this compound
| Inhibitor Name | Abbreviation | Typical Concentration | Source(s) |
| Monomethyl Ether of Hydroquinone | MEHQ | 15 ppm (standard) / 10-20 ppm | [8][11] |
Table 3: Material Compatibility for Storage and Handling
| Material | Compatibility Rating | Source(s) |
| Stainless Steel | Recommended | [2][4][7] |
| Aluminum | Recommended | [4][7] |
| Carbon Steel | Acceptable (risk of rust contamination) | [2][4][7] |
| Natural Rubber, Butyl, EPDM | Unsatisfactory (U) | [13] |
| Neoprene, Nitrile (Buna-N) | Unsatisfactory (U) | [13] |
Experimental Protocols
Protocol: General Method for Monitoring MEHQ Inhibitor Concentration via UV-Vis Spectrophotometry
This protocol outlines a general procedure for estimating the concentration of MEHQ in a this compound sample. A specific validated method for your equipment should be developed.
Objective: To determine if the MEHQ concentration in the stored monomer is within the effective range (e.g., >5 ppm).
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound sample
-
MEHQ standard
-
Spectrophotometry-grade solvent (e.g., isopropanol (B130326) or ethanol)
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a Calibration Curve: a. Create a stock solution of MEHQ in the chosen solvent at a known concentration (e.g., 100 ppm). b. Perform a serial dilution of the stock solution to create a series of standards with concentrations ranging from approximately 1 ppm to 20 ppm. c. Measure the absorbance of each standard at the wavelength of maximum absorbance for MEHQ (approx. 292 nm). d. Plot a graph of absorbance versus concentration. This is your calibration curve.
-
Prepare the Sample: a. Accurately dilute a known volume or weight of the this compound sample with the solvent in a volumetric flask. The dilution factor should be chosen to ensure the final absorbance reading falls within the range of your calibration curve.
-
Measure and Calculate: a. Measure the absorbance of the diluted this compound sample at the same wavelength used for the standards. b. Using the calibration curve equation, calculate the concentration of MEHQ in the diluted sample. c. Multiply the result by the dilution factor to determine the original concentration of MEHQ in your this compound sample.
-
Analysis: a. Compare the measured concentration to the manufacturer's specification and the minimum effective level. If the concentration is approaching a critically low level, the monomer should be used immediately or re-inhibited if appropriate procedures are available.
Visualizations
References
- 1. tasnee.com [tasnee.com]
- 2. satelliteinter.com [satelliteinter.com]
- 3. kaitai-pec.com [kaitai-pec.com]
- 4. Understanding this compound: production, applications, and storage - Tzgroup [tzgroupusa.com]
- 5. nbinno.com [nbinno.com]
- 6. Polymerization Reactions Inhibitor Modeling - Styrene and this compound Incidents Case Studies [iomosaic.com]
- 7. synthomer.com [synthomer.com]
- 8. arkema.com [arkema.com]
- 9. nbinno.com [nbinno.com]
- 10. jamorin.com [jamorin.com]
- 11. gantrade.com [gantrade.com]
- 12. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 13. rubber-group.com [rubber-group.com]
- 14. calpaclab.com [calpaclab.com]
- 15. minorrubber.com [minorrubber.com]
- 16. bharatpetroleum.in [bharatpetroleum.in]
Troubleshooting high polydispersity in butyl acrylate polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high polydispersity in butyl acrylate (B77674) polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My free radical polymerization of butyl acrylate resulted in a high Polydispersity Index (PDI > 2.0). What are the likely causes?
A high PDI in a conventional free radical polymerization indicates a broad distribution of polymer chain lengths. This is a common issue and can stem from several factors related to your reaction setup and conditions.
-
Cause 1: Inadequate Monomer Purity and Oxygen Inhibition.
-
Explanation: Commercial this compound contains inhibitors to prevent spontaneous polymerization during storage. If not removed, these inhibitors can interfere with the reaction kinetics. Furthermore, oxygen is a powerful inhibitor that reacts with propagating radicals to form stable peroxy radicals, which can halt or slow the polymerization process, leading to a broader molecular weight distribution.[1][2]
-
Solution: Purify the monomer before use by passing it through a column of basic alumina (B75360) to remove the inhibitor.[1][3][4] Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., nitrogen, argon) before and during the reaction.[1][2]
-
-
Cause 2: Incorrect Initiator Concentration.
-
Explanation: The initiator concentration directly influences the number of growing polymer chains. An excessively high concentration can lead to a high rate of termination reactions, while a very low concentration can result in slow and non-uniform initiation, with not all chains starting to grow simultaneously.[1] Both scenarios can broaden the PDI.[1] Increasing the initiator-to-monomer ratio generally leads to a decrease in the average molecular weight.[3]
-
Solution: Optimize the initiator concentration. A typical starting point is between 0.1 mol% and 2 mol% relative to the monomer.[1] Run a series of small-scale reactions with varying initiator concentrations while keeping all other parameters constant to find the optimal balance for your system.[1]
-
-
Cause 3: Suboptimal Reaction Temperature.
-
Explanation: The reaction temperature must be appropriate for the chosen thermal initiator, governed by its half-life. A temperature significantly higher than the initiator's 10-hour half-life temperature will cause a rapid, uncontrolled burst of radicals, leading to rapid monomer depletion and an increased likelihood of side reactions and branching, which broadens the PDI.[1][5] Conversely, a temperature that is too low will result in a very slow polymerization rate.[1] For copolymerization of n-butyl acrylate and methyl methacrylate (B99206), temperatures below 90°C showed little to no reaction, while 100°C was found to be optimal.[6]
-
Solution: Operate the polymerization near the 10-hour half-life temperature of your initiator to ensure a steady and controlled generation of radicals.[1] For instance, the 10-hour half-life for AIBN is around 65°C, while for V-58 it is approximately 51°C.[1]
-
-
Cause 4: Chain Transfer and Branching Reactions.
-
Explanation: Acrylate polymerizations, especially at high temperatures and low monomer concentrations, are prone to side reactions.[3] Intramolecular (backbiting) and intermolecular chain transfer to the polymer create tertiary midchain radicals, leading to short- and long-chain branching, which significantly broadens the molecular weight distribution.[3][5][7]
-
Solution: To minimize these effects, consider using a lower reaction temperature or maintaining a higher monomer concentration.[3] The addition of a chain transfer agent (CTA) is a highly effective method to control molecular weight and reduce branching.[4][7][8]
-
Issue 2: My controlled radical polymerization (ATRP, RAFT) of this compound has a PDI higher than expected (e.g., > 1.4). How can I improve this?
While controlled radical polymerization (CRP) techniques are designed to produce polymers with narrow PDIs, various factors can disrupt the "living" nature of the process.
-
Cause 1: Impurities and Oxygen.
-
Explanation: CRP techniques are even more sensitive to impurities and oxygen than conventional free radical polymerization. Oxygen can damage the catalyst in ATRP or react with radicals in RAFT, leading to loss of control.
-
Solution: Meticulous purification of monomers, solvents, and rigorous degassing of the reaction mixture are critical for successful CRP.[1][9]
-
-
Cause 2 (ATRP-Specific): Catalyst/Ligand Issues or Inappropriate Solvent.
-
Explanation: In Atom Transfer Radical Polymerization (ATRP), the choice of catalyst, ligand, and solvent is crucial. The catalyst complex must be soluble in the reaction medium to maintain the equilibrium between active and dormant species.[10] Some ligand systems, like PMDETA, can undergo side reactions such as inhibitive chain transfer, which can affect control.[11] The solvent can also have a remarkable effect; for example, ethylene (B1197577) carbonate was found to improve the ATRP of n-butyl acrylate.[9]
-
Solution: Ensure you are using a well-established catalyst/ligand system for this compound, such as CuBr/PMDETA or CuBr/dNbpy.[9][10] If the catalyst is not dissolving, consider adding a co-solvent to create a homogeneous system.[10] Using a very low concentration of the copper catalyst (<50 ppm) in ARGET ATRP has been shown to produce poly(n-butyl acrylate) with PDIs between 1.23 and 2.3.[12]
-
-
Cause 3 (RAFT-Specific): High Conversion and Viscosity.
-
Explanation: In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, pushing for very high monomer conversion can lead to an increase in PDI.[13] As the reaction proceeds, the viscosity of the solution increases significantly. This high viscosity can hinder the diffusion of polymer chains, making it difficult for the active chain ends to find a RAFT agent on another dormant chain to complete the transfer process.[14] This can lead to some chains continuing to grow while others remain dormant, broadening the PDI.[14] Long-chain branching can also be a significant issue in RAFT emulsion polymerization of acrylates, causing very high PDIs.[15]
-
Solution: Consider stopping the reaction at a moderate conversion (e.g., 70-90%) before the Trommsdorff effect (autoacceleration) becomes significant.[14] Alternatively, reducing the initial monomer concentration (at the cost of a slower reaction rate) or switching to a better solvent can mitigate viscosity issues.[14] To suppress long-chain branching, reducing the polymerization temperature may be effective.[15]
-
Data & Experimental Protocols
Data Summary: Influence of Reaction Parameters on PDI
The following table summarizes quantitative data from various studies on this compound polymerization.
| Polymerization Type | Key Parameter | Condition | Resulting PDI | Molecular Weight (Mn) | Reference |
| Emulsion Gel Polymerization | Temperature | 20 °C | 1.12 - 1.37 | 757 kg/mol | [16] |
| Emulsion Gel Polymerization | Temperature | 60 °C | > 2 (typical for FRP) | 31 kg/mol | [16] |
| Solution Copolymerization (n-BA/MMA) | Temperature & Time | 100 °C, 6 hours | 1.53 | 15,591 g/mol | [6] |
| Nitroxide-Mediated Polymerization (t-BA) | Technique Specific | 70 °C | 1.54 - 1.64 | - | [17] |
| ATRP (n-BA) | Catalyst System | CuIBr/dNbpy in Benzene | ~1.1 | Predetermined | [9] |
Experimental Protocol: General Procedure for this compound Polymerization
This protocol provides a general guideline. Concentrations and conditions should be optimized for your specific target molecular weight and polymerization technique.
1. Materials & Preparation:
-
Monomer: n-Butyl acrylate (BA).[3] To remove the inhibitor, pass the monomer through a column of basic alumina immediately before use.[1][3][4]
-
Initiator: e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.
-
Chain Transfer Agent (Optional): e.g., Decyl 3-mercaptopropionate, CBr₄.[4][7]
-
Solvent: Anhydrous, degassed solvent (e.g., Toluene, Xylene, Dioxane).[3][4][6]
-
Equipment: Schlenk flask or reaction vessel with a reflux condenser, magnetic stir bar, and inert gas inlet.[4][6]
2. Reaction Setup:
-
Add the desired amounts of monomer, solvent, and chain transfer agent (if used) to the reaction vessel.
-
Seal the vessel and thoroughly degas the mixture. This is typically done by performing at least three freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solution for 30-60 minutes.[1][17]
-
Add the initiator to the reaction mixture under a positive pressure of inert gas.
3. Polymerization:
-
Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 60-100°C, depending on the initiator and desired kinetics).[6][9]
-
Stir the reaction mixture at a constant rate for the desired time (e.g., 1 to 24 hours).[6][18]
-
Monitor the reaction progress by taking aliquots at various time points to analyze for monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).[9][17]
4. Termination and Isolation:
-
To terminate the polymerization, cool the vessel rapidly in an ice bath and expose the mixture to air.[4]
-
Precipitate the polymer by slowly adding the reaction mixture dropwise into a large excess of a stirred non-solvent (e.g., cold methanol).[6][17]
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by re-dissolving it in a suitable solvent (e.g., THF) and re-precipitating it into the non-solvent. Repeat this process 2-3 times.[17]
-
Dry the final polymer product under vacuum until a constant weight is achieved.[4]
5. Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.[3][17]
-
Confirm the polymer structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Visualizations
Caption: A troubleshooting workflow for addressing high PDI.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. conradlab.chee.uh.edu [conradlab.chee.uh.edu]
- 13. dl.uncw.edu [dl.uncw.edu]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Polymers with Narrow Molecular Mass Distribution through Interface-Initiated Room-Temperature Polymerization in Emulsion Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Proximal Bisnitroxide Initiator: Studies in Low-Temperature Nitroxide-Mediated Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Optimizing initiator concentration for butyl acrylate polymerization
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for butyl acrylate (B77674) polymerization.
Troubleshooting Guide
Issue 1: Polymerization Not Starting or Long Induction Period
Question: My butyl acrylate polymerization is not initiating, or there's a significant delay before it begins. What's the cause and how can I fix it?
Answer: Failure to initiate is a common problem often linked to insufficient radical generation or the presence of inhibitors.
-
Insufficient Initiator Concentration: The initiator's primary role is to generate free radicals that start the polymerization chain reaction.[1] If the concentration is too low, it may not produce enough radicals to overcome the effects of any residual inhibitors, thus preventing the polymerization from starting effectively.[1]
-
Presence of Inhibitors: Acrylate monomers are typically shipped with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[1][2] These inhibitors must be consumed before polymerization can begin.[2][3] If the inhibitor level is too high for the amount of initiator used, the reaction will be suppressed.[3]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a powerful inhibitor of free-radical polymerization.[1] Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals that do not efficiently continue the polymer chain.[1]
-
Low Temperature: The decomposition rate of thermal initiators is dependent on temperature. If the reaction temperature is too low for the chosen initiator, it will not decompose at a sufficient rate to generate an adequate concentration of free radicals.[1][4]
Troubleshooting Steps:
-
Increase Initiator Concentration: Incrementally increase the initiator concentration. A typical range for azo or peroxide initiators is 0.1 - 2.0 mol% relative to the monomer.[1]
-
Remove Inhibitor: Before the experiment, remove the inhibitor from the this compound monomer. See Protocol 1: Inhibitor Removal.
-
Deoxygenate the System: Purge the monomer and solvent with an inert gas like nitrogen or argon for at least 30 minutes before and during the polymerization to remove dissolved oxygen.[1]
-
Verify Reaction Temperature: Ensure the reaction temperature is appropriate for the initiator's half-life. For instance, AIBN is typically used in a temperature range of 60-80°C, while Benzoyl Peroxide (BPO) is used between 70-90°C.[1][5]
Issue 2: Low Monomer Conversion or Incomplete Polymerization
Question: My polymerization starts, but the final monomer conversion is low. How can I improve the polymer yield?
Answer: Low monomer conversion often results from premature termination of the growing polymer chains.
-
Inadequate Initiation: Similar to initiation failure, an insufficient concentration of active initiator will lead to a lower overall rate of polymerization and may result in incomplete conversion.[1]
-
Suboptimal Temperature: Temperature significantly affects polymerization kinetics.[1] An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate polymer chains.[1] While higher temperatures can increase the initial rate, they might also increase the rate of termination reactions, leading to lower final conversion.[1]
-
High Initial Initiator Concentration (in some cases): While counterintuitive, a very high initial concentration can lead to rapid generation of a large number of radicals, which can quickly terminate each other through recombination, thus lowering the overall conversion.
Troubleshooting Steps:
-
Optimize Initiator Concentration: The reaction rate generally increases with initiator concentration.[6][7][8] Experiment with slightly higher concentrations to see if conversion improves, but avoid excessive amounts.
-
Adjust Temperature: Ensure the temperature is optimized for a balance between a sufficient reaction rate and minimal side reactions.[4]
-
Consider a Redox Initiator System for Low-Temperature Polymerization: For polymerizations below 60°C, a redox initiator system (e.g., persulfate with a reducing agent) can be more effective than thermal initiators.[9][10]
Issue 3: Polymer Has Low Molecular Weight
Question: The resulting poly(this compound) has a lower molecular weight than desired. How can I increase it?
Answer: Molecular weight is inversely related to the initiator concentration.
-
High Initiator Concentration: A higher concentration of initiator produces a larger number of initial radical sites. This leads to the formation of more polymer chains, but each chain grows for a shorter period before termination, resulting in a lower average molecular weight.[6]
Troubleshooting Steps:
-
Decrease Initiator Concentration: Reducing the amount of initiator will generate fewer polymer chains, allowing each chain to grow longer before termination, thereby increasing the average molecular weight.[6]
-
Lower Reaction Temperature: Lowering the temperature reduces the rate of initiation and termination reactions relative to propagation, which can lead to higher molecular weight polymers.
Issue 4: Insoluble Gel Formation
Question: My reaction mixture turned into an insoluble gel. What causes this and how can I prevent it?
Answer: Gel formation (cross-linking) occurs when polymer chains become linked together, forming a network structure.
-
Excessively High Initiator Concentration: A very high initiator concentration can lead to a rapid polymerization rate and a high concentration of growing polymer chains. This increases the probability of chain-transfer-to-polymer reactions and chain-chain coupling, which can lead to branching and cross-linking.[1]
-
High Temperature: Elevated temperatures can promote side reactions, including chain transfer to the polymer backbone.[1] This creates active sites on the polymer chain that can propagate to form branched or cross-linked structures.[1]
-
High Monomer Conversion: At high monomer conversions, the concentration of monomer becomes low, increasing the likelihood of chain transfer to the polymer, which can lead to gelation.[11]
Troubleshooting Steps:
-
Reduce Initiator Concentration: Lowering the initiator concentration can slow the reaction and reduce the concentration of radicals, decreasing the likelihood of side reactions that lead to cross-linking.[1]
-
Lower the Reaction Temperature: This can help minimize side reactions, including chain transfer to the polymer.[1]
-
Limit Monomer Conversion: Stop the reaction before it reaches very high conversion to avoid conditions that favor branching and cross-linking.[11]
Frequently Asked Questions (FAQs)
Q1: What is a typical initiator concentration for this compound polymerization? A typical concentration range for common thermal initiators like AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) is 0.1 to 2.0 mol% relative to the monomer.[1] The optimal concentration will depend on the desired molecular weight, reaction temperature, and solvent.
Q2: How does initiator concentration affect the rate of polymerization? Increasing the initiator concentration generally increases the rate of polymerization.[6][7][8] This is because a higher initiator concentration generates more free radicals, leading to a faster consumption of the monomer.
Q3: How does initiator concentration affect the molecular weight of the final polymer? Increasing the initiator concentration decreases the average molecular weight of the polymer.[6] This is because more initiator leads to a higher number of polymer chains being initiated simultaneously, resulting in shorter chains upon termination.
Q4: What type of initiator should I use for this compound polymerization? The choice of initiator depends on several factors:
-
Polymerization Temperature: The initiator must have an appropriate decomposition rate at the reaction temperature. A common metric is the 10-hour half-life temperature, which is the temperature at which half of the initiator will decompose in 10 hours.[12]
-
Solubility: The initiator must be soluble in the reaction medium (monomer or solvent).[5] For emulsion polymerizations in water, a water-soluble initiator like potassium persulfate is needed. For solution polymerizations in organic solvents, oil-soluble initiators like AIBN or BPO are used.[5]
-
Cost and Safety: Cost is also a practical consideration. Additionally, some initiators, like peroxides, can be hazardous and require special handling.[5]
Q5: Can I use too much initiator? Yes. An excessively high initiator concentration can lead to several problems, including low molecular weight, broad molecular weight distribution, and an increased risk of gel formation due to a higher rate of side reactions.[1] In extreme cases, adding too much initiator can lead to a runaway reaction, where the heat generated by the exothermic polymerization cannot be dissipated safely.[3]
Data Presentation: Effect of Initiator Concentration
Table 1: Effect of AIBN Initiator Concentration on Polymer Molecular Weight in Dispersion Polymerization (Data derived from kinetic studies of acrylate polymerizations)[6]
| AIBN Concentration (mM) | Weight-Average Molecular Weight (Mw) at ~40% Conversion ( g/mol ) |
| 2.5 | ~150,000 |
| 5.0 | ~100,000 |
| 10.0 | ~70,000 |
Table 2: General Relationship Between Initiator Concentration and Polymerization Outcomes
| Parameter | Effect of INCREASING Initiator Concentration | Rationale |
| Polymerization Rate | Increases[6][8] | Higher concentration of radicals leads to faster monomer consumption. |
| Molecular Weight | Decreases[6] | More chains are initiated, leading to shorter average chain lengths. |
| Monomer Conversion | Generally increases, but can decrease if termination is excessive.[1][9] | Faster rate can drive reaction to higher conversion, but premature termination can have the opposite effect. |
| Risk of Gelation | Increases[1] | Higher radical concentration increases the probability of chain transfer and recombination events. |
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound (Caustic Wash)
This method is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.[1]
Materials:
-
This compound monomer
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, flasks, and filter paper
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 5% NaOH solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.[1] Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry it. Stir for 30-60 minutes.[1]
-
Filter or decant the purified monomer from the drying agent.
-
Important: The purified monomer is no longer inhibited and can polymerize spontaneously. It should be used immediately or stored at a low temperature (e.g., in a refrigerator) for a very short period.[1]
Protocol 2: General Procedure for Free-Radical Solution Polymerization
This protocol describes a typical setup for the solution polymerization of this compound.
Materials:
-
Purified this compound monomer
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Initiator (e.g., AIBN, BPO)
-
Reaction flask with a condenser, magnetic stirrer, and inert gas inlet/outlet
-
Heating mantle or oil bath with temperature control
Procedure:
-
Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amount of solvent to the flask.
-
Begin stirring and purge the solvent with the inert gas for at least 30 minutes to remove dissolved oxygen.[1]
-
In a separate vial, dissolve the calculated amount of initiator in a small amount of the reaction solvent.
-
Add the purified this compound monomer to the reaction flask via a syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via syringe.[1]
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or NMR).[1]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[1] The polymer can then be isolated by precipitation in a non-solvent (e.g., methanol).
Visualizations
Caption: Troubleshooting workflow for this compound polymerization issues.
Caption: Relationship between initiator concentration and key polymerization outcomes.
Caption: General experimental workflow for solution polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymerization Reactions Inhibitor Modeling - Styrene and this compound Incidents Case Studies [iomosaic.com]
- 3. iomosaic.com [iomosaic.com]
- 4. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Butyl Acrylate Polymerization Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl acrylate (B77674) polymerization.
Frequently Asked Questions (FAQs)
Q1: My butyl acrylate polymerization is not initiating, or there's a long induction period. What are the common causes?
A1: Failure to initiate or a prolonged induction period in this compound polymerization is often due to the following factors:
-
Inhibitor Presence: Commercial this compound is stabilized with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization during storage. These must be removed before the experiment, typically by washing with a caustic solution or passing through an inhibitor removal column.[1][2]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a powerful inhibitor of free-radical polymerization. Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals, which do not effectively propagate the polymer chain.[1] It is crucial to deoxygenate the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) before initiating the reaction.[1]
-
Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to overcome the effects of residual inhibitors and oxygen.[1]
-
Low Temperature: For thermally initiated polymerizations, the reaction temperature might be too low for the initiator to decompose at a sufficient rate to generate an adequate concentration of free radicals.[1]
Q2: I'm observing a lower than expected monomer conversion. How can I improve the polymer yield?
A2: Low monomer conversion can be attributed to several factors that cause premature termination of the growing polymer chains:
-
Suboptimal Temperature: Temperature significantly impacts polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate polymer chains.[1] While higher temperatures can increase the initial rate, they may also accelerate termination reactions, leading to lower final conversion.[1]
-
Inadequate Initiation: Similar to initiation failure, an insufficient concentration of an active initiator will result in a lower overall polymerization rate and may lead to incomplete conversion.[1]
-
Chain Transfer Reactions: Chain transfer agents, including some solvents, can terminate a growing polymer chain and initiate a new, shorter one. This process can limit the final conversion and also reduce the polymer's molecular weight.
Q3: The molecular weight of my poly(this compound) is not what I expected. How does temperature influence this?
A3: Temperature has a profound effect on the molecular weight of the resulting polymer:
-
Increased Temperature: Generally, increasing the polymerization temperature leads to a decrease in the average molecular weight. This is because higher temperatures increase the rate of initiation, leading to a higher concentration of polymer chains growing simultaneously. Additionally, chain transfer and termination reactions become more significant at elevated temperatures, both of which contribute to shorter polymer chains.
-
Side Reactions: At temperatures above 120°C, side reactions such as intramolecular chain transfer (backbiting) and β-scission become more prevalent.[3][4][5][6] Backbiting leads to the formation of tertiary mid-chain radicals which are less reactive, and β-scission results in the cleavage of the polymer backbone, both of which can significantly lower the molecular weight.[3][5][6]
Q4: I'm seeing a broad molecular weight distribution in my GPC results. What could be the cause?
A4: A broad molecular weight distribution (high polydispersity index, PDI) can be caused by several factors, many of which are influenced by temperature:
-
Varying Radical Concentrations: Fluctuations in the concentration of active radical species throughout the polymerization can lead to chains growing for different lengths of time, resulting in a broader distribution of molecular weights.
-
Chain Transfer Reactions: Significant chain transfer to monomer, polymer, or solvent can result in a wider range of polymer chain lengths.
-
High Temperature Side Reactions: At elevated temperatures, backbiting and β-scission introduce branching and chain cleavage, respectively, which can broaden the molecular weight distribution.[4][5][6]
-
Gel Effect (Trommsdorff–Norrish effect): At high conversions, the viscosity of the reaction medium can increase significantly, reducing the mobility of growing polymer chains. This hinders termination reactions, leading to a rapid increase in the polymerization rate and the formation of very high molecular weight chains, thus broadening the PDI.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| No Polymerization | Presence of inhibitor in the monomer. | Remove the inhibitor by washing with a caustic solution or using an inhibitor removal column.[1] |
| Oxygen in the reaction system. | Thoroughly degas the monomer and solvent with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.[1] | |
| Inactive or insufficient initiator. | Use a fresh, properly stored initiator at a sufficient concentration. | |
| Reaction temperature is too low for the initiator. | Ensure the reaction temperature is appropriate for the chosen thermal initiator's decomposition rate.[1] | |
| Low Monomer Conversion | Suboptimal reaction temperature. | Optimize the reaction temperature to balance the rates of propagation and termination. |
| Insufficient initiator concentration. | Increase the initiator concentration to ensure a sufficient supply of radicals throughout the reaction. | |
| Presence of chain transfer agents. | If high molecular weight is desired, choose a solvent with a low chain transfer constant. | |
| Unexpected Molecular Weight | Incorrect reaction temperature. | Precisely control the reaction temperature. Higher temperatures generally lead to lower molecular weights. |
| High concentration of initiator. | Reduce the initiator concentration to decrease the number of polymer chains and increase the molecular weight. | |
| Presence of chain transfer agents. | Minimize or eliminate chain transfer agents to increase molecular weight. | |
| Broad Molecular Weight Distribution | Inconsistent temperature control. | Maintain a constant and uniform temperature throughout the polymerization. |
| High conversion leading to the gel effect. | Consider stopping the reaction at a lower conversion or using a semi-batch process to control monomer concentration. | |
| Significant side reactions at high temperatures. | If a narrow distribution is critical, consider polymerizing at a lower temperature, which will slow down side reactions like backbiting and β-scission.[5][6] |
Quantitative Data
The kinetics of this compound polymerization are significantly influenced by temperature. The following table summarizes the Arrhenius parameters for key elementary reactions. The rate constants (k) are calculated at representative temperatures using the Arrhenius equation: k = A * exp(-Ea / (R * T)), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant (8.314 J/(mol·K)), and T is the temperature in Kelvin.
| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) at 60°C (333.15 K) | Rate Constant (k) at 100°C (373.15 K) | Rate Constant (k) at 140°C (413.15 K) | Reference |
| Backbiting (k_bb) | 3.98 x 107 s-1 | 30.6 | 1.13 x 103 s-1 | 4.08 x 103 s-1 | 1.22 x 104 s-1 | [7][8] |
| Mid-chain Radical Propagation (k_p,m) | 1.99 x 106 L mol-1 s-1 | 30.1 | 6.09 x 101 L mol-1 s-1 | 2.16 x 102 L mol-1 s-1 | 6.35 x 102 L mol-1 s-1 | [7][8] |
| β-scission (k_β) | 3.96 x 1012 s-1 | 81.1 | 1.43 x 10-1 s-1 | 1.51 x 101 s-1 | 6.84 x 102 s-1 | [7][8] |
| Self-initiation | 1.07 x 106 M-1 s-1 | 161 | 1.05 x 10-18 M-1 s-1 | 1.54 x 10-15 M-1 s-1 | 4.88 x 10-13 M-1 s-1 | [9] |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound Monitored by Gravimetry
Objective: To determine the rate of polymerization by measuring the mass of the polymer formed over time.
Materials:
-
n-Butyl acrylate (inhibitor removed)
-
Toluene (or other suitable solvent)
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with a condenser
-
Constant temperature oil bath
-
Syringes
-
Stir plate and stir bar
-
Vacuum oven
Procedure:
-
Inhibitor Removal: Purify the n-butyl acrylate by passing it through an inhibitor removal column or by washing with a 1 M NaOH solution followed by washing with deionized water until neutral, and then drying over anhydrous MgSO4.
-
Reaction Setup: Add the desired amount of solvent to the Schlenk flask equipped with a stir bar and condenser.
-
Deoxygenation: Purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Monomer and Initiator Addition: While maintaining the inert atmosphere, add the purified this compound to the reaction flask via a syringe. Heat the reaction mixture to the desired temperature (e.g., 70°C).
-
Initiation: Once the temperature has stabilized, add the initiator (dissolved in a small amount of deoxygenated solvent) to the reaction flask via a syringe to start the polymerization.
-
Sampling: At timed intervals, withdraw samples from the reaction mixture using a deoxygenated syringe and transfer them to a pre-weighed vial containing a small amount of inhibitor (like hydroquinone) to quench the polymerization.
-
Polymer Isolation: Precipitate the polymer from the sampled solution by adding it dropwise to a beaker of methanol (typically 10 times the volume of the sample) with vigorous stirring.
-
Drying and Weighing: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry to a constant weight in a vacuum oven.
-
Conversion Calculation: Calculate the monomer conversion at each time point by dividing the mass of the dried polymer by the initial mass of the monomer in the sample.
Protocol 2: Monitoring Polymerization Kinetics by Dilatometry
Objective: To determine the rate of polymerization by measuring the volume contraction of the reaction mixture.
Materials:
-
Dilatometer with a precision-bore capillary
-
Constant temperature bath
-
Cathetometer or a camera with a macro lens for precise reading of the meniscus
-
Purified n-butyl acrylate
-
Initiator (e.g., AIBN)
-
Inert gas supply
Procedure:
-
Dilatometer Preparation: Thoroughly clean and dry the dilatometer.
-
Reaction Mixture Preparation: Prepare the reaction mixture of monomer and initiator and deoxygenate by bubbling with an inert gas.
-
Filling the Dilatometer: Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped. The liquid level should be in the calibrated capillary section.[10]
-
Equilibration: Place the dilatometer in the constant temperature bath set to the desired reaction temperature.[10] Allow the liquid level to stabilize as the mixture reaches thermal equilibrium.
-
Data Collection: Record the initial height of the meniscus in the capillary (h0) at time t=0. Record the meniscus height (ht) at regular time intervals as the polymerization proceeds and the volume contracts.[10]
-
Calculating Conversion: The fractional conversion (X) at any time (t) can be calculated using the following equation: X = (h0 - ht) / (h0 - hf) where hf is the theoretical height at 100% conversion, which can be calculated based on the densities of the monomer and polymer.
-
Determining the Rate of Polymerization: The rate of polymerization (Rp) is proportional to the rate of change of conversion with time (dX/dt).
Visualizations
Caption: Free-radical polymerization of this compound, including high-temperature side reactions.
Caption: General experimental workflow for this compound polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. iomosaic.com [iomosaic.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From n-butyl acrylate Arrhenius parameters for backbiting and tertiary propagation to β-scission via stepwise pulsed laser polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pslc.ws [pslc.ws]
Technical Support Center: Purification of Butyl Acrylate Monomer
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing inhibitors from butyl acrylate (B77674) monomer. The following question-and-answer format addresses common issues encountered during this critical purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from butyl acrylate before polymerization?
A1: this compound is stabilized with inhibitors, such as hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent spontaneous polymerization during transport and storage.[1] These inhibitors are radical scavengers and will interfere with or completely prevent the intended polymerization reaction.[1] Failure to remove the inhibitor can lead to failed reactions, low polymer yields, or polymers with inconsistent properties.[1]
Q2: What are the most common methods for removing inhibitors from this compound?
A2: The primary methods for removing phenolic inhibitors like MEHQ from this compound are:
-
Caustic Wash: This involves washing the monomer with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), to convert the weakly acidic inhibitor into a water-soluble salt that can be separated.[2][3]
-
Column Chromatography: This method involves passing the monomer through a column packed with an adsorbent, typically basic alumina (B75360), which retains the polar inhibitor.[4][5][6]
-
Adsorption: Stirring the monomer with an adsorbent like activated carbon can also effectively remove inhibitors.[7]
-
Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor by distillation under reduced pressure. However, this method carries a higher risk of thermally induced polymerization.[2][8]
Q3: Which inhibitor removal method is most suitable for my experiment?
A3: For laboratory-scale purification, passing the monomer through a column of basic alumina is often the most convenient and effective method.[1][5] Caustic washing is also a viable and cost-effective option.[2] The choice of method may depend on the scale of the experiment, the required purity of the monomer, and the available equipment.
Q4: Can I just add more initiator to overcome the inhibitor?
A4: While it is possible to add excess initiator to consume the inhibitor, this approach is generally not recommended for controlled polymerizations.[9] It can lead to an unpredictable initiation rate and result in polymers with a broad molecular weight distribution.[5][9] For applications requiring precise control over the polymerization process, removing the inhibitor is crucial.
Q5: How should I handle and store this compound after removing the inhibitor?
A5: Once the inhibitor is removed, this compound is highly susceptible to spontaneous polymerization.[10] The purified monomer should be used immediately.[10] If storage is unavoidable, it should be kept at low temperatures (e.g., in a refrigerator at -4°C) and in the dark for a very short period.[4][8] It is also crucial to ensure that the storage container has a headspace of air, as dissolved oxygen is necessary for some inhibitors to function effectively, though in the absence of a chemical inhibitor, this can also lead to peroxide formation which can initiate polymerization.[11][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Polymerization fails or is incomplete after inhibitor removal. | Incomplete inhibitor removal. | - Increase the number of caustic washes or use a higher concentration of NaOH solution.[10] - For column chromatography, ensure the alumina is activated and use a sufficient amount. - Verify inhibitor removal using analytical techniques like UV-Vis spectroscopy or HPLC before starting the polymerization.[2] |
| Presence of water in the monomer (after caustic wash). | - Ensure thorough drying of the monomer with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) after the washing steps.[10] | |
| Premature polymerization of the purified monomer. | - Use the purified monomer immediately after preparation.[10] - If short-term storage is necessary, keep it at a low temperature and in the dark.[4] | |
| Emulsion formation during caustic wash. | Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel instead of shaking it vigorously.[2] - Allow the mixture to stand for a longer period to allow the layers to separate.[2] - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[2][10] |
| Low yield of purified monomer. | Loss of monomer during washing steps. | - Ensure a clean separation of the organic and aqueous layers in the separatory funnel. - Minimize the number of washing steps while ensuring complete inhibitor removal. |
| Polymerization during purification. | - Avoid exposing the monomer to heat or light during the purification process.[13] - For vacuum distillation, ensure the temperature is kept as low as possible and consider adding a polymerization inhibitor to the distillation flask that will not co-distill with the monomer.[8] |
Experimental Protocols
Protocol 1: Inhibitor Removal by Caustic Wash
This method is effective for removing phenolic inhibitors like MEHQ.
Materials:
-
This compound monomer containing inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and gently invert it several times for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer, which contains the inhibitor salt, will often be colored.
-
Drain and discard the lower aqueous layer.[10]
-
Repeat the wash with 1 M NaOH solution two more times, or until the aqueous layer is colorless.[10]
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.[10][14]
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water.[10]
-
Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry the monomer.[10]
-
Stir for 30-60 minutes.
-
Decant or filter the purified monomer from the drying agent.[10]
-
The purified monomer should be used immediately.[10]
Protocol 2: Inhibitor Removal by Column Chromatography
This method is suitable for laboratory-scale purification and is effective for polar inhibitors like MEHQ.
Materials:
-
This compound monomer containing inhibitor
-
Basic alumina (activated)
-
Chromatography column or a Pasteur pipette for small quantities
-
Cotton or glass wool
-
Collection flask
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom of a chromatography column or Pasteur pipette.[1]
-
Add the basic alumina to the column. For small amounts, a column of 5-10 cm in length is often sufficient.[1]
-
Gently tap the column to ensure the alumina is well-packed.
-
Carefully add the this compound monomer to the top of the column.[15]
-
Allow the monomer to pass through the alumina under gravity.
-
Collect the purified monomer in a clean, dry flask.[15]
-
The purified monomer should be used immediately.
Data Presentation
| Method | Principle | Advantages | Disadvantages | Typical Inhibitors Removed |
| Caustic Wash | Acid-base extraction of the phenolic inhibitor into an aqueous phase.[2] | - Fast and inexpensive.[2] - Effective for MEHQ and hydroquinone (HQ).[2] | - Can form emulsions.[2] - Requires a drying step.[10] - Generates aqueous waste.[2] | MEHQ, Hydroquinone |
| Column Chromatography | Adsorption of the polar inhibitor onto a solid support.[2] | - High purity can be achieved.[2] - Simple procedure for small scale.[5] | - Slower than washing.[2] - Requires adsorbent material.[2] - The column can become clogged if polymerization occurs.[2] | MEHQ, Hydroquinone, 4-tert-butylcatechol (B165716) (TBC) |
| Adsorption | Adsorption of the inhibitor onto a high-surface-area material.[7] | - Simple procedure.[7] | - Requires filtration to remove the adsorbent.[7] - May adsorb some of the monomer.[2] | MEHQ |
| Vacuum Distillation | Separation based on differences in boiling points.[2] | - Can provide very high purity monomer.[2] - Removes non-volatile impurities.[2] | - High risk of thermal polymerization.[2] - Not effective for inhibitors that co-distill with the monomer.[2] | MEHQ, Hydroquinone |
Visualizations
Caption: Workflow for selecting an inhibitor removal method for this compound.
Caption: Troubleshooting logic for emulsion formation during caustic wash.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 4. rsc.org [rsc.org]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. polymers - remove inhibitor from monomer - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. petrochemistry.eu [petrochemistry.eu]
- 12. trc-corp.com [trc-corp.com]
- 13. chempoint.com [chempoint.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Controlling molecular weight in poly(butyl acrylate) synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly(butyl acrylate) during its synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during poly(this compound) polymerization, offering potential causes and solutions in a direct question-and-answer format.
Q1: The molecular weight of my poly(this compound) is significantly higher than targeted. What are the likely causes and how can I resolve this?
A1: An unexpectedly high molecular weight in poly(this compound) synthesis typically points to an insufficient concentration of initiating species or the absence of a regulating agent.
Troubleshooting Steps:
-
Verify Initiator Concentration: An inadequate amount of initiator leads to fewer polymer chains being initiated, resulting in longer individual chains and consequently, a higher overall molecular weight.[1][2][3] Double-check your calculations and ensure the correct amount of initiator was added.
-
Assess Initiator Activity: Initiators can degrade over time, especially if not stored correctly. Use a fresh, properly stored initiator to ensure its efficacy. The decomposition rate of the initiator is crucial for controlling the polymerization kinetics.[2]
-
Review Polymerization Temperature: If the reaction temperature is too low for the chosen initiator, its decomposition rate will be slower than expected, leading to a lower concentration of radicals and thus higher molecular weight.[4] Ensure the temperature is appropriate for the initiator's half-life.
Q2: My poly(this compound) has a much lower molecular weight than I intended. What could be the reason?
A2: A lower-than-expected molecular weight is generally caused by an excessive concentration of initiating radicals or an overabundance of a chain transfer agent.
Troubleshooting Steps:
-
Reduce Initiator Concentration: A high concentration of initiator will generate a large number of polymer chains simultaneously, leading to shorter chains and a lower average molecular weight.[1][4][9]
-
Decrease the Amount of Chain Transfer Agent (CTA): If a CTA is being used, its concentration might be too high, causing premature termination of the polymer chains.
-
Control the Reaction Temperature: Higher temperatures can increase the rate of initiator decomposition, leading to a higher concentration of radicals and consequently, a lower molecular weight.[4] Conversely, in some systems, higher temperatures can promote side reactions like β-scission, which can also lead to a decrease in molecular weight.[10]
Q3: The polydispersity index (PDI) of my polymer is too broad. How can I achieve a narrower molecular weight distribution?
A3: A broad PDI indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths. To achieve a narrower PDI, consider employing controlled radical polymerization techniques.
Solutions:
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful technique for synthesizing well-defined polymers with predetermined molecular weights and low polydispersities (typically Mw/Mn < 1.2).[11][12][13] This method involves a reversible deactivation of the growing polymer chains, allowing for controlled growth.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is another versatile method for producing polymers with controlled molecular weights and narrow PDIs.[14][15][16][17][18] It utilizes a chain transfer agent to mediate the polymerization in a controlled manner.
-
Optimize Reaction Conditions: In conventional free-radical polymerization, factors such as high monomer conversion, temperature fluctuations, and non-uniform mixing can contribute to a broad PDI. Ensuring consistent and well-controlled reaction conditions is crucial.
Q4: I am observing branching in my poly(this compound). What causes this and how can it be minimized?
A4: Branching in poly(this compound) is often a result of chain transfer to the polymer, a process that becomes more significant at higher temperatures and monomer conversions.[1][10] This occurs when a growing radical abstracts a hydrogen atom from the backbone of an existing polymer chain, creating a new radical site on the backbone from which a new chain can grow.
Mitigation Strategies:
-
Control Reaction Temperature: Lowering the polymerization temperature can reduce the rate of chain transfer to the polymer.
-
Limit Monomer Conversion: Running the polymerization to lower conversions can minimize the opportunity for chain transfer to the polymer to occur.
-
Utilize a Chain Transfer Agent (CTA): The presence of a CTA can compete with chain transfer to the polymer, thereby reducing the extent of branching.[7][8]
Experimental Protocols
Below are generalized methodologies for key polymerization techniques used in the synthesis of poly(this compound).
1. Conventional Free-Radical Polymerization of Butyl Acrylate (B77674)
-
Materials: this compound (monomer), a thermal initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO), and a suitable solvent (e.g., toluene, ethyl acetate). A chain transfer agent (e.g., dodecyl mercaptan) can be added to control molecular weight.
-
Procedure:
-
The monomer, solvent, and chain transfer agent (if used) are charged into a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
The mixture is deoxygenated by bubbling nitrogen through it for a sufficient amount of time.
-
The reaction vessel is heated to the desired temperature (typically 60-80 °C for AIBN).
-
The initiator, dissolved in a small amount of the solvent, is then added to the reaction mixture.
-
The polymerization is allowed to proceed for a predetermined time or until the desired monomer conversion is reached.
-
The polymerization is terminated by cooling the reaction mixture and/or adding an inhibitor.
-
The polymer is then isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
-
2. Atom Transfer Radical Polymerization (ATRP) of this compound
-
Materials: this compound (monomer), an initiator with a transferable halogen atom (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA), and a solvent (e.g., anisole, acetone).[11][13]
-
Procedure:
-
The monomer, initiator, and solvent are added to a Schlenk flask.
-
The catalyst and ligand are added to a separate Schlenk flask.
-
Both flasks are subjected to several freeze-pump-thaw cycles to remove oxygen.
-
The monomer/initiator/solvent mixture is then transferred via cannula to the flask containing the catalyst and ligand under an inert atmosphere.
-
The reaction mixture is stirred at the desired temperature (e.g., 60-90 °C).
-
Samples are taken periodically to monitor monomer conversion and molecular weight evolution.
-
The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst.
-
The copper catalyst is removed by passing the polymer solution through a column of neutral alumina.
-
The polymer is isolated by precipitation in a non-solvent.
-
3. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound
-
Materials: this compound (monomer), a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), a thermal initiator (e.g., AIBN), and a solvent.[14][15]
-
Procedure:
-
The monomer, RAFT agent, initiator, and solvent are combined in a reaction vessel.
-
The mixture is thoroughly deoxygenated.
-
The reaction is heated to the desired temperature to initiate polymerization.
-
The polymerization proceeds, with the RAFT agent mediating the chain growth.
-
The reaction is stopped by cooling.
-
The resulting polymer is isolated by precipitation.
-
Data Presentation
The following tables summarize the effect of key parameters on the molecular weight (Mn) and polydispersity index (PDI) of poly(this compound).
Table 1: Effect of Initiator Concentration on Molecular Weight in Free-Radical Polymerization
| Initiator (AIBN) Conc. (mol/L) | Monomer (this compound) Conc. (mol/L) | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.01 | 2.0 | 70 | High | Broad |
| 0.05 | 2.0 | 70 | Medium | Broad |
| 0.10 | 2.0 | 70 | Low | Broad |
Note: This table illustrates a general trend. Actual values will vary based on specific reaction conditions.
Table 2: Effect of Chain Transfer Agent (CTA) on Molecular Weight
| CTA (Dodecyl Mercaptan) Conc. (mol%) | Initiator (AIBN) Conc. (mol/L) | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0 | 0.02 | 70 | > 100,000 | > 2.0 |
| 0.5 | 0.02 | 70 | ~ 50,000 | ~ 1.8 |
| 1.0 | 0.02 | 70 | ~ 25,000 | ~ 1.7 |
Note: This table illustrates a general trend. Actual values will vary based on specific reaction conditions.
Table 3: Comparison of Polymerization Techniques for Poly(this compound)
| Polymerization Technique | Typical Mn Control | Typical PDI (Mw/Mn) | Key Control Element |
| Free-Radical Polymerization | Limited | > 1.5 | Initiator/Monomer Ratio, CTA |
| ATRP | Excellent | < 1.3 | [Monomer]/[Initiator] Ratio |
| RAFT | Excellent | < 1.3 | [Monomer]/[RAFT Agent] Ratio |
Visualizations
Caption: Workflow for conventional free-radical polymerization of poly(this compound).
Caption: Troubleshooting logic for controlling molecular weight in poly(this compound) synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 7. Polymerization of n-butyl acrylate with high concentration of a chain transfer agent (CBr4): detailed characterization and impact on branching - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dl.uncw.edu [dl.uncw.edu]
- 15. Controlled copolymerization of n-butyl acrylate with semifluorinated acrylates by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. amslaurea.unibo.it [amslaurea.unibo.it]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Addressing poor film formation in butyl acrylate coatings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the film formation of butyl acrylate (B77674) coatings. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the Minimum Film Formation Temperature (MFFT) and why is it critical for butyl acrylate coatings?
A1: The Minimum Film Formation Temperature (MFFT) is the lowest temperature at which a latex or emulsion polymer will uniformly coalesce to form a continuous film.[1][2] If the coating is applied below its MFFT, it will fail to form a proper film and may result in defects like cracking or a powdery appearance.[1][3] this compound has a low glass transition temperature (Tg) of approximately -45°C, which contributes to the flexibility and low-temperature performance of polymers.[4] However, the MFFT of a formulated coating is influenced by the overall composition, including comonomers and additives.
Q2: How do coalescing agents affect the film formation of this compound coatings?
A2: Coalescing agents act as temporary plasticizers for the polymer particles in a latex coating.[5][6] They soften the polymer, allowing the particles to fuse together and form a continuous film, especially when the application temperature is below the polymer's natural MFFT.[5][6] The efficiency of a coalescing agent is dependent on its compatibility with the polymer, its evaporation rate, and its water solubility.[1] An effective coalescing agent should have a slower evaporation rate than water to remain in the film long enough to facilitate coalescence.[1]
Q3: What role do surfactants play in the film formation process?
A3: Surfactants are crucial in emulsion polymerization for creating and stabilizing the polymer particles.[7][8] The type and concentration of the surfactant can significantly impact the final properties of the latex and the resulting film.[7] Improper surfactant selection or concentration can lead to issues like poor emulsion stability, agglomeration of particles, and ultimately, defects in the dried film.[7] Some specialty surfactants can also contribute to both electrostatic and steric stabilization of the polymer particles.[7]
Q4: How does the choice of comonomers influence the properties of this compound coatings?
A4: this compound is often copolymerized with other monomers to achieve a balance of properties in the final coating. For instance, methyl methacrylate (B99206) (MMA) can be added to increase hardness and durability, while methacrylic acid can enhance adhesion and stability.[7] The ratio of these comonomers will determine the glass transition temperature (Tg) of the copolymer, which in turn affects the MFFT and the mechanical properties of the film, such as flexibility and scrub resistance.[4][7]
Troubleshooting Guide for Poor Film Formation
This guide addresses common defects observed in this compound coatings, their probable causes, and recommended solutions.
Issue 1: Cracking
Appearance: The dried film exhibits splits or fractures, which may penetrate down to the substrate.
| Probable Cause | Recommended Solution |
| Application Temperature Below MFFT: The polymer particles are too hard to coalesce properly.[1][3] | Increase the application and curing temperature to be above the MFFT of the coating. Alternatively, reformulate with a coalescing agent to lower the MFFT.[1] |
| Coating Applied Too Thickly: Internal stresses build up during drying, leading to fractures.[9] | Apply the coating in thinner, multiple coats, allowing for adequate drying time between each layer. |
| Rapid Drying: The surface of the film dries much faster than the underlying layer, causing stress.[10][11] | Increase the humidity in the drying environment or add a retarder to the formulation to slow down the drying process. Avoid direct airflow over the freshly coated surface.[10][11] |
| Low Quality or Improperly Formulated Paint: Insufficient binder or incorrect pigment-to-binder ratio.[12][13] | Use a higher quality acrylic paint with an appropriate amount of binder. Ensure the formulation has been optimized for the intended application.[10][12] |
| Low Humidity: A very dry environment can accelerate the drying of the top layer of the paint.[10][11][12] | Increase the humidity in the application and drying area. A relative humidity of 55% - 70% is often recommended.[14] |
Issue 2: Blistering/Bubbling
Appearance: Formation of bubbles or dome-shaped projections in the dried film.
| Probable Cause | Recommended Solution |
| Trapped Solvents or Air: Air can be entrapped during mixing, or solvents can be trapped if the surface dries too quickly. | Allow for a sufficient flash-off time before force curing. Apply thinner coats to allow for proper solvent evaporation. Ensure proper mixing techniques to avoid introducing excess air. |
| High Humidity During Application: Moisture can get trapped under the coating film. | Apply the coating in an environment with controlled humidity, ideally below 85%.[15] |
| Contaminated Substrate: The presence of moisture or contaminants on the substrate can lead to loss of adhesion and blistering. | Ensure the substrate is thoroughly clean and dry before applying the coating. |
| Application on a Porous Substrate: Air trapped in the pores of the substrate can expand and cause blisters. | Use a suitable primer or sealer to block the pores of the substrate before applying the topcoat. |
Issue 3: Poor Adhesion
Appearance: The coating peels or flakes off the substrate easily.
| Probable Cause | Recommended Solution |
| Improper Surface Preparation: The substrate is contaminated with dirt, grease, or oil, preventing proper bonding. | Thoroughly clean and degrease the substrate before coating application. For some substrates, mechanical or chemical pretreatment may be necessary. |
| Incompatible Coating System: The coating is not formulated for good adhesion to the specific substrate. | Select a coating system specifically designed for the substrate material. The addition of an adhesion promoter to the formulation may also be beneficial. |
| High Humidity: Condensation on the substrate surface can interfere with adhesion.[15] | Ensure the substrate temperature is at least 3°C (5°F) above the dew point during application. |
| Incorrect Curing Conditions: The coating has not been cured at the recommended temperature and time. | Follow the manufacturer's guidelines for curing temperature and time to ensure full development of adhesive properties. |
Quantitative Data Tables
Table 1: Effect of Coalescing Agent (Texanol™) on MFFT of a Styrene-Acrylic Latex
| Coalescing Agent (Texanol™) Concentration (% on polymer solids) | MFFT (°C) |
| 0 | 13.9[2] |
| 3 | ~0[2] |
| 4 | ~0[2] |
| 16 (PMA) | 3.1[2] |
Note: Data is illustrative and can vary based on the specific latex formulation.
Table 2: Influence of Environmental Conditions on Acrylic Coating Drying Time
| Temperature (°C) | Relative Humidity (%) | Surface Drying Time (s/g) | Hard Drying Time (s/g) |
| 40 | 40 | - | - |
| 40 | 55 | - | - |
| 40 | 70 | - | - |
| 50 | 40 | - | - |
| 50 | 55 | - | - |
| 50 | 70 | - | - |
| 60 | 40 | 671.32[16] | 1284.42[16] |
| 60 | 55 | - | - |
| 60 | 70 | - | - |
Note: This table is partially populated with available data. The drying time is highly dependent on the specific formulation and film thickness.
Experimental Protocols
Measurement of Minimum Film Formation Temperature (MFFT)
Standard: Based on ASTM D2354
Objective: To determine the lowest temperature at which a latex emulsion will form a continuous film.
Apparatus:
-
MFFT Bar (a temperature-gradient plate)
-
Film Applicator (e.g., drawdown bar)
-
Dry, clean air or nitrogen supply
Procedure:
-
Turn on the MFFT Bar and allow it to reach thermal equilibrium, establishing a stable temperature gradient across the plate.
-
Place a strip of paper or plastic film on the platen.
-
Apply a uniform wet film of the latex sample across the temperature gradient using the film applicator.
-
Allow the film to dry under a gentle stream of dry air or nitrogen to prevent condensation.
-
Observe the film for the point where it transitions from a white, cracked, or powdery appearance to a clear, continuous film.
-
The temperature at this transition point is the MFFT.
Viscosity Measurement
Standard: Based on ASTM D2196
Objective: To determine the viscosity of the this compound latex coating.
Apparatus:
-
Brookfield Viscometer (or equivalent rotational viscometer)
-
Appropriate spindle for the expected viscosity range
-
Beaker (600 mL low form Griffin beaker is recommended)[17]
-
Temperature control bath
Procedure:
-
Bring the latex sample to a constant temperature (e.g., 25°C ± 0.2°C) using the temperature control bath.[17]
-
Select the appropriate spindle and rotational speed to obtain a torque reading between 10% and 95%.[18][19]
-
Attach the spindle to the viscometer.
-
Immerse the spindle in the sample up to the immersion mark, avoiding the introduction of air bubbles.[18][19]
-
Turn on the viscometer motor and allow the reading to stabilize.
-
Record the viscosity reading from the instrument's display. For thixotropic materials where the reading does not stabilize, record the viscosity after a specified time (e.g., 60 seconds).
Adhesion Testing (Tape Test)
Standard: Based on ASTM D3359
Objective: To assess the adhesion of the coating film to the substrate.
Apparatus:
-
Cutting tool with a sharp blade
-
Straightedge or a cross-hatch cutter
-
Pressure-sensitive tape with specified adhesion properties
-
Pencil eraser
Procedure (Method B - Cross-Cut):
-
Ensure the coating is fully cured.
-
Make a series of six or eleven parallel cuts through the coating to the substrate.
-
Rotate the substrate 90 degrees and make another series of parallel cuts, creating a lattice pattern.[20][21]
-
Brush the area lightly to remove any detached flakes.
-
Apply the center of the pressure-sensitive tape over the grid and press it down firmly with a pencil eraser to ensure good contact.
-
After 60-90 seconds, rapidly pull the tape off at a 180-degree angle.[22]
-
Visually inspect the grid area and classify the adhesion based on the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).[20][21]
Visualizations
Caption: Troubleshooting workflow for poor film formation.
Caption: Stages of latex film formation.
References
- 1. pcimag.com [pcimag.com]
- 2. pcimag.com [pcimag.com]
- 3. coatingsworld.com [coatingsworld.com]
- 4. This compound uses: A key component in adhesives and coatings [tzgroupusa.com]
- 5. polarismarketresearch.com [polarismarketresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. [PDF] Effect of Surfactant Type on the Particle Size and Yield in Semi-Continuous Emulsion Polymerization of n-Butyl Acrylate/Methyl Metacrylate | Semantic Scholar [semanticscholar.org]
- 9. Coating Failure Troubleshooting [marvelcoatings.com]
- 10. Why is My Acrylic Pour Cracking? – LeftBrainedArtist [leftbrainedartist.com]
- 11. paintpouracademy.com [paintpouracademy.com]
- 12. quora.com [quora.com]
- 13. acrylicpaintingschool.com [acrylicpaintingschool.com]
- 14. teknos.com [teknos.com]
- 15. sydneyrenderingpros.com.au [sydneyrenderingpros.com.au]
- 16. mdpi.com [mdpi.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 19. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 20. industrialphysics.com [industrialphysics.com]
- 21. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 22. blog.chasecorp.com [blog.chasecorp.com]
Technical Support Center: High-Temperature Polymerization of Butyl Acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the high-temperature polymerization of butyl acrylate (B77674). The information provided addresses common issues arising from side reactions inherent to this process.
Troubleshooting Guides
Issue 1: Lower Than Expected Molecular Weight and High Polydispersity
Question: My poly(butyl acrylate) has a significantly lower molecular weight (MW) and broader molecular weight distribution (MWD) than predicted by classical free-radical polymerization kinetics. What could be the cause?
Answer: At elevated temperatures, typically above 120°C, several side reactions become prominent and lead to a reduction in molecular weight and broadening of the MWD.[1] The primary culprits are β-scission and chain transfer reactions.
-
β-Scission: This is a chain-scission reaction that occurs when a mid-chain radical fragments, resulting in a macromonomer (a polymer chain with a terminal double bond) and a new, smaller radical that can continue to propagate.[1][2][3] This process effectively breaks a larger polymer chain into smaller ones, directly reducing the average molecular weight. This reaction has a higher activation energy than propagation and becomes significant at temperatures around 140°C and above.[1][4]
-
Intermolecular Chain Transfer: A growing polymer radical can abstract a hydrogen atom from the backbone of another polymer chain.[1] This terminates the growing chain (leading to a "dead" polymer) and creates a new radical on the second chain, which can then propagate or undergo β-scission. This transfer process contributes to a broader MWD.
-
Chain Transfer to Monomer/Solvent: While less dominant than intramolecular events at high temperatures, chain transfer to monomer or solvent can also contribute to the formation of shorter polymer chains.
Troubleshooting Steps:
-
Lower the Polymerization Temperature: If feasible for your application, reducing the reaction temperature can significantly decrease the rate of β-scission.[1]
-
Control Monomer Concentration: Operating under starved-feed conditions (low monomer concentration) can accentuate these side reactions as the radical is more likely to undergo intramolecular reactions (backbiting leading to β-scission) rather than propagate.[1][5] Adjusting the monomer feed rate to maintain a slightly higher concentration can mitigate this.
-
Introduce a Chain Transfer Agent (CTA): For applications requiring low molecular weight polymers, the controlled addition of a CTA like carbon tetrabromide can be more effective at achieving the target MW than relying on high temperatures and the associated complex side reactions.[6]
Issue 2: Evidence of Branching in the Polymer Structure
Question: Spectroscopic analysis (e.g., NMR) of my polymer suggests a branched structure, not the expected linear chains. What is the mechanism behind this?
Answer: Branching in high-temperature acrylate polymerization is primarily due to intramolecular and intermolecular chain transfer reactions.
-
Intramolecular Chain Transfer (Backbiting): A growing radical at the end of a polymer chain can curl back and abstract a hydrogen atom from its own backbone.[5][7][8] This results in the formation of a more stable tertiary mid-chain radical. The most common form is 1,5-hydrogen abstraction, which proceeds through a six-membered ring transition state.[7][8] This mid-chain radical can then reinitiate polymerization, creating a short branch at that point.[5]
-
Intermolecular Chain Transfer: As mentioned previously, a radical can abstract a hydrogen from a neighboring polymer chain, creating a mid-chain radical that can then propagate to form a long-chain branch.[1]
Troubleshooting Steps:
-
Temperature Management: The rate of backbiting increases with temperature.[4] Lowering the reaction temperature can reduce the frequency of these events.
-
Monomer Concentration Control: In starved-feed conditions, the probability of backbiting increases relative to propagation.[5] Ensuring a sufficient monomer concentration can favor chain growth over intramolecular transfer.
-
Use of Chain Transfer Agents: The presence of a CTA can reduce branching density by terminating growing chains before they become long enough to undergo significant backbiting.[6]
Issue 3: Inconsistent Polymerization Rate and Potential for Runaway Reactions
Question: The polymerization rate is difficult to control, and I'm concerned about thermal runaway. What factors contribute to this at high temperatures?
Answer: High temperatures inherently accelerate all reaction steps in free-radical polymerization.[9][10] Several factors can lead to poor control:
-
Thermal Self-Initiation: At temperatures of 80°C and above, this compound can undergo thermal self-initiation, meaning it can start to polymerize without an added initiator.[11] This becomes more significant at higher temperatures (e.g., 200-220°C), where it can lead to substantial monomer conversion on its own.[12] This parallel initiation pathway can make the overall reaction rate difficult to predict and control.
-
Exothermic Nature: Polymerization is a highly exothermic process.[13] At high temperatures, the rate of heat generation can exceed the heat removal capacity of the reactor, leading to a rapid increase in temperature (autoacceleration), which further accelerates the reaction rate, potentially causing a runaway reaction.[14][15]
-
Gel Effect (Trommsdorff–Norrish effect): As polymerization proceeds, the viscosity of the reaction medium increases. This can slow down termination reactions (which rely on two large polymer chains finding each other), while propagation continues, leading to a sharp increase in the polymerization rate.
Troubleshooting Steps:
-
Reactor and Cooling System Design: Ensure the reactor is equipped with an efficient cooling system (e.g., jacketed reactors, internal cooling coils) to manage the heat generated.[14]
-
Monomer Feed Strategy: Employing a starved-feed (semibatch) process where the monomer is added gradually allows for better control over the rate of heat generation.[5][14]
-
Initiator Selection and Concentration: Carefully select an initiator with a suitable half-life at the desired reaction temperature. Using an excessively high concentration can lead to a dangerously rapid initial polymerization rate.[16]
-
Inhibitor Addition: In case of a runaway reaction, an emergency inhibitor can be added to quench the polymerization.[13][15] It's also crucial to ensure that any storage inhibitor is adequately removed from the monomer before polymerization, as residual inhibitor can cause an unpredictable induction period.[16]
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in high-temperature this compound polymerization?
At high temperatures (>120°C), the main side reactions are intramolecular chain transfer (backbiting), intermolecular chain transfer to polymer, and β-scission of the resulting mid-chain radicals.[1][2][3] Thermal self-initiation can also occur at temperatures as low as 80°C.[11]
Q2: How does temperature affect these side reactions?
The rates of all these side reactions increase with temperature. β-scission has a particularly high activation energy, making it more prominent at higher temperatures (e.g., >140°C).[1][4] Backbiting also increases with temperature.[4]
Q3: What are macromonomers and how are they formed?
Macromonomers are polymer chains containing a terminal double bond. In this compound polymerization, they are primarily formed through the β-scission of a mid-chain radical.[1] The presence of these macromonomers can affect the final properties of the polymer.
Q4: Can impurities in the monomer affect the polymerization?
Yes, impurities in bio-based or petrochemically-derived this compound can affect polymerization.[17][18] For instance, acrylic acid is a common impurity that can alter the reaction kinetics.[19] Other alcohol or acid impurities can participate in side reactions.[18] It is crucial to use monomer of appropriate purity for reproducible results.
Q5: What is the role of oxygen in acrylate polymerization?
Oxygen is a potent inhibitor of free-radical polymerization.[16] It reacts with initiating and propagating radicals to form stable peroxy radicals that do not efficiently continue the polymer chain. It is essential to perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition.[16]
Quantitative Data Summary
The following tables summarize key kinetic parameters for the side reactions in this compound polymerization.
| Reaction | Parameter | Value | Temperature Range (°C) | Source |
| Backbiting | Activation Energy (Ea) | 30.6 ± 5.4 kJ mol⁻¹ | 30 - 140 | [4] |
| Pre-exponential Factor (A) | ln(A/s⁻¹) = 17.8 ± 2.1 | 30 - 140 | [4] | |
| β-Scission | Activation Energy (Ea) | 81.1 ± 18.2 kJ mol⁻¹ | 110 - 140 | [4] |
| Pre-exponential Factor (A) | ln(A/s⁻¹) = 29.7 ± 5.5 | 110 - 140 | [4] | |
| Mid-chain Radical Propagation | Activation Energy (Ea) | 30.1 ± 9.7 kJ mol⁻¹ | 30 - 140 | [4] |
| Pre-exponential Factor (A) | ln(A/L mol⁻¹ s⁻¹) = 14.5 ± 3.7 | 30 - 140 | [4] |
Experimental Protocols
Protocol 1: Quantification of Branching and Macromonomer Content via NMR Spectroscopy
Objective: To determine the degree of branching and the number of terminal double bonds (macromonomers) in poly(this compound) resulting from high-temperature side reactions.
Methodology:
-
Sample Preparation: Dissolve a known amount of the purified poly(this compound) sample in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Identify the signals corresponding to the vinyl protons of the macromonomer end groups (typically in the range of 5.5-6.5 ppm).[1]
-
Identify the signals corresponding to the polymer backbone.
-
Integrate the respective peaks to quantify the ratio of macromonomer end groups to the total number of monomer units.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum. This is particularly useful for identifying quaternary carbons, which are indicative of branching points formed via backbiting and intermolecular chain transfer.[1][2][3]
-
Identify the signal for the quaternary carbon at the branch point.
-
Compare the integral of this signal to the integrals of the backbone carbons to quantify the branching frequency.
-
-
Data Analysis: Calculate the number of branches and macromonomers per 1000 monomer units using the integrated peak areas from the NMR spectra.
Protocol 2: Analysis of Molecular Weight and MWD by Gel Permeation Chromatography (GPC/SEC)
Objective: To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran, THF).
-
Instrumentation Setup:
-
Use a GPC/SEC system equipped with a refractive index (RI) detector.
-
Calibrate the system using narrow-polydispersity polystyrene or poly(methyl methacrylate) standards.
-
-
Analysis:
-
Inject the prepared polymer solution into the GPC system.
-
Elute the sample through the columns. The larger molecules will elute first.
-
The RI detector will measure the concentration of the polymer as it elutes.
-
-
Data Processing:
-
Use the calibration curve to convert the elution time data into a molecular weight distribution.
-
The software will calculate Mn, Mw, and PDI from the distribution curve. A lower Mn and higher PDI compared to theoretical values can indicate the occurrence of side reactions like β-scission and chain transfer.[2][3]
-
Visualizations
Caption: Mechanism of short-chain branch formation via backbiting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. researchgate.net [researchgate.net]
- 4. From n-butyl acrylate Arrhenius parameters for backbiting and tertiary propagation to β-scission via stepwise pulsed laser polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymerization of n-butyl acrylate with high concentration of a chain transfer agent (CBr4): detailed characterization and impact on branching - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 8. (279d) Understanding Backbiting and Beta-Scission Reactions in Self-Initiated Polymerization of Methyl Acrylate: A Theoretical Study | AIChE [proceedings.aiche.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Self-Initiated this compound Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. icheme.org [icheme.org]
- 14. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Butyl Acrylate-Based Adhesives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered when working with butyl acrylate-based adhesives.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the adhesion of your this compound-based formulations.
Issue 1: Low Tack or Initial Adhesion
Question: My this compound-based adhesive isn't tacky enough upon initial contact with the substrate. How can I improve this?
Possible Causes and Solutions:
-
Incorrect Monomer Ratio: The balance between "soft" and "hard" monomers is critical. Butyl acrylate (B77674) provides tack and flexibility due to its low glass transition temperature (Tg) of approximately -45°C.[1][2] If the concentration of high-Tg "hard" monomers like methyl methacrylate (B99206) (MMA, Tg 105°C) or styrene (B11656) (Tg 100°C) is too high, it can reduce tack.[1]
-
Solution: Increase the proportion of this compound or another low-Tg monomer in your copolymer formulation.
-
-
Incompatible Tackifier: The tackifier resin may not be compatible with the acrylic polymer base.[3]
-
Solution: Select a tackifier with good compatibility with acrylic systems. Rosin (B192284) esters are often used in acrylic emulsions to significantly increase tack and peel strength.[4] Ensure the tackifier's softening point and concentration are optimized for your application.[3]
-
-
Low Molecular Weight: Insufficient polymer chain length can lead to poor initial grab.
-
Solution: Adjust polymerization conditions (e.g., initiator concentration, reaction time) to increase the molecular weight of the polymer.[5]
-
Issue 2: Weak Peel Adhesion or Bond Strength
Question: The adhesive applies well initially, but the bond fails easily when peeled. How can I increase the peel strength?
Possible Causes and Solutions:
-
Poor Wetting of the Substrate: The adhesive is not spreading and making sufficient contact with the surface. This can be due to low surface energy of the substrate or contamination.[6]
-
Solution 1 (Formulation): Incorporate functional monomers with polar groups, such as acrylic acid (AA) or 2-hydroxyethyl acrylate (2-HEA).[7][8] These can improve interaction with polar substrates.
-
Solution 2 (Substrate Preparation): Proper surface treatment is crucial. This can range from simple cleaning with solvents like isopropanol (B130326) or acetone (B3395972) to more advanced methods like corona or plasma treatment to increase surface energy.[9][10][11]
-
-
Adhesive Failure: The adhesive pulls cleanly away from the substrate.[12] This indicates a problem at the adhesive-substrate interface.
-
Incorrect Copolymer Composition: The formulation may lack the necessary balance of properties for strong adhesion to a specific surface.
-
Solution: Copolymerizing this compound with monomers like vinyl acetate (B1210297) can enhance adhesion to various substrates.[1] The addition of functional monomers like acrylic acid can also improve peel strength, though an excess may decrease it.[13]
-
Issue 3: Cohesive Failure (Adhesive Splitting)
Question: When I test the bond, the adhesive splits, leaving residue on both the substrate and the backing. How can I improve the cohesive strength?
Possible Causes and Solutions:
-
Low Cohesive Strength: The internal strength of the adhesive is insufficient to withstand the applied stress. Polymers made from soft monomers like this compound alone often have low cohesive strength.[14]
-
Solution 1 (Crosslinking): Introduce a crosslinking agent into your formulation. Crosslinking increases the cohesive strength (shear strength) of the adhesive.[14][15] Common crosslinkers for acrylic adhesives include isocyanates, epoxies, and aziridines.[15] UV crosslinking can also be employed by incorporating a photoinitiator.[16]
-
Solution 2 (Monomer Selection): Increase the content of "hard" monomers like methyl methacrylate (MMA) or styrene.[1][14] This will increase the cohesive strength and shear resistance of the adhesive.
-
-
Inadequate Curing: For crosslinked systems, the curing process may be incomplete.
-
Solution: Ensure proper curing conditions (e.g., temperature, time, UV dosage) are met as specified for your crosslinking system.[16]
-
Logical Workflow for Troubleshooting Adhesion Issues
Caption: Troubleshooting workflow for common adhesion problems.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my adhesive formulation?
This compound is considered a "soft" monomer.[17] Its primary role is to impart flexibility, tackiness (pressure-sensitive properties), and good low-temperature performance to the adhesive due to its low glass transition temperature (Tg ≈ -45°C).[1][2] It is a foundational building block for many acrylic adhesives.[18]
Q2: How does copolymerization with methyl methacrylate (MMA) affect my this compound adhesive?
Copolymerizing this compound (a soft monomer) with methyl methacrylate (a hard monomer, Tg ≈ 105°C) allows you to balance the adhesive's properties.[1][5]
-
Increasing MMA content will generally increase the cohesive strength (shear strength), hardness, and glass transition temperature of the adhesive, but it may decrease tack and peel adhesion.[1][14]
-
Increasing this compound content will increase flexibility, tack, and peel strength but may decrease cohesive strength.[1]
Q3: Why should I add acrylic acid (AA) to my formulation?
Adding a small amount of a functional monomer like acrylic acid can significantly improve performance.[14] The carboxyl groups in AA can:
-
Enhance adhesion to polar surfaces through hydrogen bonding and other polar interactions.[7][8]
-
Provide sites for crosslinking , which increases cohesive strength (shear resistance) and thermal stability.[15]
-
Improve mechanical properties of the adhesive film.
However, the amount must be optimized, as excessive AA can sometimes decrease tack.[13]
Q4: What is the difference between adhesive and cohesive failure?
-
Adhesive Failure occurs at the interface between the adhesive and the substrate. If the adhesive peels cleanly off one surface, it is an adhesive failure.[12] This typically indicates issues with surface preparation, wetting, or fundamental incompatibility between the adhesive and the substrate.[19][20]
-
Cohesive Failure occurs within the adhesive layer itself. The adhesive splits, leaving residue on both surfaces being bonded.[21] This indicates that the bond to the substrate is stronger than the internal strength of the adhesive. The solution is often to increase the adhesive's cohesive strength.
Q5: How do I choose the right tackifier?
The most critical factor is compatibility with the acrylic base polymer.[3] Incompatible tackifiers can phase-separate and act as a contaminant, weakening the bond.[22] Once compatibility is established, consider:
-
Softening Point: This affects the temperature performance of the adhesive.
-
Concentration: The amount of tackifier will influence the balance of tack, peel, and shear properties.[3]
-
Type: Different tackifier families (e.g., rosin esters, hydrocarbon resins) have different compatibilities and performance characteristics.
Relationship between Formulation Components and Adhesive Properties
Caption: Impact of formulation components on key adhesive properties.
Data & Protocols
Quantitative Data Summary
The following table summarizes the general effects of formulation changes on the key adhesive properties. The magnitude of the change depends heavily on the specific formulation, substrate, and test conditions.
| Formulation Change | Tack | Peel Adhesion | Shear Strength (Cohesion) |
| Increase this compound Content | ↑↑ | ↑ | ↓ |
| Increase 'Hard' Monomer (e.g., MMA) Content | ↓↓ | ↓ | ↑↑ |
| Incorporate Functional Monomer (e.g., Acrylic Acid) | ~ or ↓ | ↑ | ↑ |
| Add/Increase Crosslinker Concentration | ↓↓ | ↓ | ↑↑↑ |
| Add Compatible Tackifier | ↑↑↑ | ↑ | ↓ |
(Note: ↑ = Increase, ↓ = Decrease, ~ = Neutral/Variable Effect. The number of arrows indicates the general magnitude of the effect.)
Key Experimental Protocols
1. 180° Peel Adhesion Test (ASTM D3330/D3330M)
This test measures the force required to peel an adhesive tape from a standardized test panel at a specified angle and speed.
-
Objective: To quantify the bond strength between the adhesive and a substrate.
-
Methodology:
-
Sample Preparation: Apply the adhesive film to a flexible backing material (e.g., PET film) to create a test tape of a standard width (typically 25 mm).
-
Substrate Preparation: Clean a standard test panel (e.g., stainless steel, glass) with a specified solvent (e.g., isopropanol) and allow it to dry completely.
-
Application: Apply the test tape to the clean panel using a standardized roller (e.g., 2 kg) to ensure consistent pressure.
-
Dwell Time: Allow the sample to dwell at standard conditions (e.g., 23°C, 50% RH) for a specified time (e.g., 20 minutes or 24 hours).
-
Testing: Clamp the free end of the panel in the stationary jaw of a tensile tester and the free end of the tape in the moving jaw.
-
Peel: Pull the tape from the panel at a 180° angle at a constant speed (e.g., 300 mm/min).
-
Data Collection: Record the force required to peel the tape. The result is typically reported as the average force per unit width (e.g., N/25 mm).
-
2. Loop Tack Test (ASTM D6195)
This test measures the initial "grab" or tackiness of an adhesive by bringing a loop of tape into contact with a substrate with minimal applied pressure.
-
Objective: To quantify the immediate tack of a pressure-sensitive adhesive.
-
Methodology:
-
Sample Preparation: Cut a strip of the adhesive tape to a specified length and width.
-
Loop Formation: Form the tape into a loop with the adhesive side facing out, and clamp the ends in the upper jaw of a tensile tester.
-
Substrate: Place a clean, standard test panel in the lower (stationary) jaw of the tester.
-
Contact: Move the loop down at a controlled speed until it makes contact with the test panel over a defined area.
-
Debonding: Immediately reverse the direction of travel and pull the loop away from the surface at a specified speed.
-
Data Collection: Record the maximum force required to separate the loop from the substrate. This is the loop tack value, reported in units of force (e.g., Newtons).
-
3. Shear Strength (Holding Power) Test (ASTM D3654/D3654M)
This test measures the cohesive strength of an adhesive by determining how long it can hold a standard weight before failing.
-
Objective: To evaluate the internal (cohesive) strength of the adhesive and its resistance to shear stress.
-
Methodology:
-
Sample Preparation: Apply a strip of adhesive tape to a standard test panel (e.g., stainless steel) over a defined area (e.g., 25 mm x 25 mm). Use a standard roller to ensure good contact.
-
Conditioning: Allow the sample to dwell for a specified period.
-
Testing Setup: Hang the test panel vertically in a test stand.
-
Load Application: Attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Data Collection: Record the time it takes for the tape to fail and the weight to fall. The result is reported in minutes. The mode of failure (adhesive or cohesive) should also be noted.
-
References
- 1. gantrade.com [gantrade.com]
- 2. Understanding this compound: production, applications, and storage - Tzgroup [tzgroupusa.com]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. fpg.phys.virginia.edu [fpg.phys.virginia.edu]
- 11. 3m.com [3m.com]
- 12. dymax.com [dymax.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. This compound uses: A key component in adhesives and coatings [tzgroupusa.com]
- 18. alphachem.biz [alphachem.biz]
- 19. permabond.com [permabond.com]
- 20. How to Troubleshoot Adhesion Issues | Great Lakes Adhesives [greatlakesadhesives.com]
- 21. unicheminc.com [unicheminc.com]
- 22. Compatibility of Tackifier Resin with Acrylate Pressure Sensitive Adhesive | Baolin Chemical [en.baolinhg.com]
Technical Support Center: Butyl Acrylate Polymerization Scale-Up
Welcome to the Technical Support Center for Butyl Acrylate (B77674) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up butyl acrylate polymerization from the lab to industrial production. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound polymerization?
A1: Scaling up this compound polymerization presents several key challenges that can impact reaction kinetics, product quality, and process safety. The most frequently encountered issues include:
-
Heat Transfer and Temperature Control: The highly exothermic nature of the polymerization can lead to difficulties in dissipating heat in larger reactors, resulting in temperature gradients, localized hot spots, and potential runaway reactions.[1][2]
-
Viscosity Management: As the polymerization progresses, a significant increase in the viscosity of the reaction medium can impede efficient mixing and heat transfer.[3][4]
-
Control of Molecular Weight and Polydispersity: Achieving the desired molecular weight and a narrow molecular weight distribution consistently at a larger scale can be challenging due to variations in reaction conditions.[5]
-
Inhibitor and Oxygen Management: Commercial this compound contains inhibitors to prevent premature polymerization during storage.[6][7] The presence of oxygen can also significantly affect the reaction, acting as an inhibitor at lower temperatures and an initiator at higher temperatures.[8][9]
-
Side Reactions: At the elevated temperatures often required for industrial-scale production, side reactions such as backbiting, β-scission, and chain transfer to the polymer become more prevalent, affecting the polymer's structure and properties.[10][11][12]
-
Reactor Fouling: The accumulation of polymer deposits on reactor walls and internals can reduce heat transfer efficiency and the effective reactor volume.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of this compound polymerization.
Issue 1: Poor Temperature Control and Runaway Reactions
Q: My large-scale reactor is showing significant temperature overshoots, and I'm concerned about a runaway reaction. What steps can I take to improve temperature control?
A: Poor temperature control is a critical safety and quality issue in scaling up exothermic polymerizations. Here’s a systematic approach to troubleshoot and mitigate this problem:
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inadequate Heat Removal Capacity | 1. Verify Cooling System Performance: Ensure the cooling jacket/coils are operating at the specified flow rate and temperature. Check for any blockages or fouling in the cooling channels. 2. Enhance Heat Transfer: Consider implementing enhanced heat transfer techniques such as multiple cooling jackets or internal heat exchangers for larger reactors.[1] 3. Reactor Design: Evaluate if the reactor's surface-area-to-volume ratio is sufficient for the scale of the reaction. This ratio decreases as the reactor size increases, making heat removal more challenging. |
| Inefficient Mixing | 1. Agitator Speed and Design: Ensure the agitator speed is optimized to provide good mixing without excessive shear, which can also generate heat. The agitator design should be appropriate for the viscosity of the reaction medium. 2. Baffle Installation: Check for the presence and proper design of baffles to prevent vortex formation and ensure uniform mixing. |
| Incorrect Monomer/Initiator Feed Rate | 1. Fed-Batch Approach: Employ a starved-feed or semi-batch process where the monomer and/or initiator are fed gradually. This allows for better control over the rate of heat generation.[10] 2. Feed Temperature: Pre-cooling the monomer feed can help to absorb some of the heat of polymerization. |
| High Initiator Concentration | 1. Optimize Initiator Level: An excessively high initiator concentration can lead to a very rapid reaction rate and a sudden release of heat.[7] Carefully optimize the initiator concentration in pilot-scale experiments before moving to a larger scale. |
Experimental Protocol: Evaluating Heat Flow in a Lab-Scale Calorimeter
To better predict the thermal behavior at a larger scale, it is crucial to characterize the heat of reaction and the rate of heat generation in a lab-scale reaction calorimeter.
-
Equipment: Mettler Toledo RC1e Reaction Calorimeter or similar.
-
Procedure:
-
Charge the reactor with the solvent (e.g., xylene) and heat to the desired reaction temperature (e.g., 120-180°C).[12]
-
Calibrate the heat flow measurement.
-
Initiate the semi-batch feed of the this compound monomer and initiator solution at a controlled rate.
-
Continuously monitor the reaction temperature, jacket temperature, and heat flow throughout the polymerization.
-
The data obtained can be used to model the heat evolution profile and to calculate the required heat removal capacity for the scaled-up reactor.
-
Logical Workflow for Troubleshooting Poor Temperature Control
Caption: Troubleshooting workflow for poor temperature control.
Issue 2: Uncontrolled Increase in Viscosity
Q: The viscosity of my reaction mixture is increasing much more than anticipated, leading to poor mixing and processing difficulties. How can I control the viscosity?
A: A rapid increase in viscosity is a common consequence of increasing polymer concentration and molecular weight.[4] Here are strategies to manage it:
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Polymer Concentration | 1. Solution Polymerization: Conduct the polymerization in a suitable solvent to limit the maximum polymer concentration.[12] 2. Adjust Monomer Feed: In a semi-batch process, adjusting the monomer feed rate can help control the rate of polymer formation and thus the rate of viscosity increase. |
| High Molecular Weight | 1. Chain Transfer Agents (CTAs): Introduce a CTA to the reaction mixture to control the molecular weight of the polymer chains. 2. Increase Initiator Concentration: A higher initiator concentration can lead to the formation of more polymer chains of lower molecular weight.[10] 3. Increase Temperature: Higher temperatures can lead to lower molecular weight polymers due to increased rates of chain transfer and termination reactions.[11] |
| Gel Effect (Trommsdorff–Norrish effect) | 1. Limit Monomer Conversion: The gel effect is more pronounced at high monomer conversions. Consider stopping the reaction at a lower conversion if feasible for the application. 2. Improve Mixing: Ensure the reactor is equipped with an agitator that can handle high-viscosity fluids to maintain homogeneity. |
Experimental Protocol: Dilute Solution Viscometry to Monitor Molecular Weight
Regularly monitoring the intrinsic viscosity of the polymer can provide insights into the evolution of its molecular weight.
-
Sample Preparation: Periodically take samples from the reactor and precipitate the polymer in a non-solvent (e.g., methanol). Dry the polymer to a constant weight.
-
Solution Preparation: Prepare a series of dilute solutions of the polymer in a suitable solvent (e.g., THF) at known concentrations.
-
Measurement: Use an Ubbelohde or Cannon-Fenske viscometer to measure the efflux times of the pure solvent and the polymer solutions at a constant temperature.
-
Calculation: Calculate the relative, specific, and reduced viscosities. Extrapolate the reduced viscosity to zero concentration to determine the intrinsic viscosity [η]. The Mark-Houwink equation ([η] = K * M^a) can then be used to estimate the viscosity-average molecular weight.
Issue 3: Inconsistent Polymer Properties (Molecular Weight, Branching)
Q: The molecular weight and degree of branching of my poly(this compound) are inconsistent from batch to batch at the larger scale. How can I improve reproducibility?
A: Inconsistent polymer architecture is often due to the increased significance of side reactions at higher temperatures and variations in process parameters.
Root Causes & Solutions:
| Parameter | Effect on Polymer Properties & Control Strategy |
| Temperature | Effect: Higher temperatures promote side reactions like backbiting and β-scission, leading to increased branching and potentially lower molecular weight.[10][11] Control: Implement precise and uniform temperature control across the reactor. Minimize hot spots through efficient mixing. |
| Monomer Concentration | Effect: Low monomer concentrations, especially in semi-batch processes, can increase the probability of intramolecular chain transfer (backbiting) relative to propagation, leading to more branching.[10] Control: Carefully control the monomer feed rate to maintain a consistent monomer concentration profile throughout the reaction. |
| Initiator Concentration | Effect: The initiator-to-monomer ratio affects the molecular weight.[10] Inconsistencies in initiator addition can lead to batch-to-batch variations. Control: Ensure accurate and reproducible addition of the initiator. |
| Oxygen Presence | Effect: Oxygen can act as an inhibitor or an initiator depending on the temperature, affecting the start of the polymerization and the final polymer properties.[8] Control: Maintain a consistent inert atmosphere (e.g., nitrogen or argon) in the reactor.[7] |
| Impurities | Effect: Impurities in the monomer or solvent can act as retarders or chain transfer agents, affecting the reaction rate and molecular weight.[6][13] Control: Use high-purity monomers and solvents. Ensure the reactor is thoroughly cleaned between batches. |
Visualization of Key Parameters Affecting Polymer Structure
Caption: Key parameters influencing polymer structure.
Protocol for Inhibitor Removal
For applications requiring very low inhibitor levels, a caustic wash can be performed.
-
Safety: Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Procedure:
-
In a separatory funnel, wash the this compound monomer with an equal volume of a 5-10% aqueous sodium hydroxide (B78521) solution to remove phenolic inhibitors like hydroquinone (B1673460) (HQ) and monomethyl ether of hydroquinone (MEHQ).[7]
-
Shake the funnel gently, periodically venting to release any pressure.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat the wash with deionized water until the aqueous layer is neutral.
-
Wash the monomer with a saturated brine solution to aid in the removal of residual water.[7]
-
Drain the aqueous layer and transfer the monomer to a clean, dry flask.
-
Dry the monomer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) for 30-60 minutes.[7]
-
Filter or decant the purified monomer.
-
-
Important: The purified, uninhibited monomer should be used immediately as it is susceptible to spontaneous polymerization.[7]
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. Increase in viscosity and its influence on polymerization processes | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Polymerization Reactions Inhibitor Modeling - Styrene and this compound Incidents Case Studies [iomosaic.com]
- 7. benchchem.com [benchchem.com]
- 8. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 9. radtech.org [radtech.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. pubs.acs.org [pubs.acs.org]
Impact of solvent choice on butyl acrylate solution polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl acrylate (B77674) solution polymerization. The information addresses common issues related to solvent choice and its impact on polymerization outcomes.
Troubleshooting Guide
Issue 1: Low or Incomplete Monomer Conversion
Question: My butyl acrylate solution polymerization is resulting in low monomer conversion. What are the potential solvent-related causes and how can I address them?
Answer: Low monomer conversion can be attributed to several factors influenced by your choice of solvent.
-
Inadequate Initiation in the Chosen Solvent: The efficiency of your initiator can be solvent-dependent. Some solvents can form a "cage" around the initiator radicals, preventing them from effectively initiating polymerization.
-
Troubleshooting:
-
Ensure your initiator is soluble in the chosen solvent at the reaction temperature.
-
Consider an initiator with a longer half-life at your reaction temperature to ensure a sustained supply of radicals.
-
If possible, switch to a solvent known to be effective with your initiator system.
-
-
-
Chain Transfer to Solvent: Solvents can participate in chain transfer reactions, where a growing polymer chain terminates by abstracting an atom (usually hydrogen) from a solvent molecule. This creates a new, often less reactive, radical on the solvent molecule, which can slow down or halt the overall polymerization process. Aromatic solvents, for instance, can lead to lower polymerization rates.[1][2][3]
-
Troubleshooting:
-
Consult literature for chain transfer constants of your solvent for acrylate polymerization. Solvents with high chain transfer constants should be avoided if high conversion is desired.
-
Consider using solvents with low chain transfer reactivity, such as ketones or esters, depending on your desired polymer properties. For example, polymerizations in 2-octanone (B155638) have shown different rates compared to aromatic solvents.[3]
-
-
-
Solvent Impurities: Impurities in the solvent, such as water or other reactive species, can inhibit or retard the polymerization reaction.[4]
-
Troubleshooting:
-
Always use high-purity, anhydrous solvents.
-
If you suspect impurities, consider purifying the solvent before use, for example, by distillation.
-
-
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
Question: I am struggling to control the molecular weight of my poly(this compound) and the polydispersity index (PDI) is too high. How does the solvent choice affect this?
Answer: The solvent plays a critical role in controlling the molecular weight and PDI of the resulting polymer.
-
Chain Transfer Reactions: As mentioned above, chain transfer to the solvent is a significant cause of lower molecular weight and broader PDI. This is because it is an uncontrolled termination step that leads to a random distribution of chain lengths. The reactivity for chain transfer varies between solvents, with n-butanol showing higher reactivity compared to methyl ethyl ketone (MEK) and p-xylene.[5][6]
-
Troubleshooting:
-
Select a solvent with a low chain transfer constant.
-
Lowering the reaction temperature can sometimes reduce the rate of chain transfer relative to propagation.
-
-
-
Solvent Effects in Controlled Radical Polymerization (e.g., ATRP): In techniques like Atom Transfer Radical Polymerization (ATRP), the solvent can influence the solubility and activity of the catalyst complex, which directly impacts the control over the polymerization. For instance, in the ATRP of this compound, using ethylene (B1197577) carbonate as a solvent resulted in good control over molecular weight and a low PDI, with a faster polymerization rate than in bulk or benzene (B151609).[7] Conversely, polymerization in benzene with a less soluble catalyst system showed poor control and high PDI.[7]
-
Troubleshooting:
-
For ATRP, ensure your catalyst complex is soluble in the chosen solvent. Ligand modification can sometimes improve solubility.
-
Refer to literature for solvent systems that have been successfully used for the controlled polymerization of acrylates.
-
-
Issue 3: Unexpectedly Fast or Slow Polymerization Rate
Question: The rate of my this compound polymerization is either much faster or slower than expected. How can the solvent be responsible for this?
Answer: The solvent can significantly influence the kinetics of the polymerization.
-
Solvent Polarity and Interactions: The polarity of the solvent can affect the propagation rate constant (k_p). For some acrylate polymerizations, hydrogen-bonding solvents can increase the k_p value.[8] For this compound specifically, studies on self-initiated polymerization have shown that dioxane leads to a higher polymerization rate compared to aromatic solvents.[1][2][3]
-
Troubleshooting:
-
To increase the rate, consider a more polar or hydrogen-bonding solvent, but be mindful of its potential for chain transfer.
-
To slow down the reaction, a non-polar solvent with low chain transfer activity might be suitable.
-
-
-
Viscosity Effects (Trommsdorff-Norrish effect): In concentrated solutions, the viscosity of the medium can increase significantly as the polymer is formed. This can slow down the termination reactions, leading to a rapid increase in the polymerization rate (autoacceleration). The solvent's ability to dissolve the polymer and its own viscosity play a role here.
-
Troubleshooting:
-
Ensure the polymer remains soluble in the solvent throughout the polymerization to avoid precipitation and uncontrolled kinetics.
-
Conducting the polymerization at a lower monomer concentration (higher solvent content) can help to mitigate viscosity effects.
-
-
Frequently Asked Questions (FAQs)
Q1: Which solvents are commonly used for this compound solution polymerization?
A1: A variety of solvents can be used, and the choice depends on the specific requirements of the application. Commonly used solvents include toluene, xylene, ethyl acetate, methyl ethyl ketone (MEK), acetone, and various alcohols.[1][5][9][10] For controlled radical polymerization techniques like ATRP, solvents such as benzene and ethylene carbonate have also been investigated.[7]
Q2: How does temperature interact with solvent choice?
A2: Temperature and solvent choice are interconnected. The chosen solvent must be stable at the reaction temperature and have a suitable boiling point. Higher temperatures generally increase the polymerization rate but can also increase the rate of side reactions like chain transfer to the solvent.[11][12] Some studies on high-temperature self-initiated polymerization of this compound have been conducted in solvents like dioxane and n-heptane.[1][2][13]
Q3: Can the solvent affect the polymer's microstructure?
A3: Yes, the solvent can influence the microstructure. Secondary reactions like backbiting and β-scission, which lead to branching and the formation of macromonomers, are affected by the monomer concentration.[11] Since the solvent choice dictates the monomer concentration for a given weight percentage, it indirectly influences these reactions and thus the final polymer architecture.
Q4: Are there any "green" or more environmentally friendly solvents for this compound polymerization?
A4: The development of greener polymerization processes is an active area of research. While traditional organic solvents are still widely used, researchers are exploring more benign alternatives. The suitability of a "green" solvent would depend on its ability to dissolve the monomer and polymer, its inertness under polymerization conditions, and its overall environmental and safety profile. Always consult safety data sheets and environmental regulations when selecting solvents.
Data Presentation
Table 1: Effect of Solvent on this compound ATRP
| Solvent | Temperature (°C) | M_n (experimental) | M_w/M_n (PDI) | Conversion (%) | Time (h) | Catalyst System | Reference |
| Benzene | 80 | Higher than theoretical | 2.4 | >85 | ~2.5 | CuIBr/bpy | [7] |
| Ethylene Carbonate | 80 | Close to theoretical | < 1.3 | ~90 | < 1 | CuIBr/bpy | [7] |
Table 2: Influence of Solvent on the Rate of Self-Initiated this compound Polymerization at 130 °C
| Solvent | Relative Polymerization Rate |
| Dioxane | Highest |
| 2-Octanone | Intermediate |
| Aromatic Solvents (Toluene, Xylene, Mesitylene) | Lowest |
Data synthesized from qualitative descriptions in[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Solution Polymerization of this compound
This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular experiment.
Materials:
-
n-Butyl acrylate (inhibitor removed)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))
-
Round-bottom flask equipped with a reflux condenser, nitrogen/argon inlet, and magnetic stirrer
-
Heating source (e.g., oil bath) with temperature control
Procedure:
-
Monomer Purification: Remove the inhibitor from n-butyl acrylate by passing it through a column of activated basic alumina (B75360) or by washing with an aqueous NaOH solution followed by drying.[10]
-
Reaction Setup: Assemble the reaction flask and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.
-
Charging the Reactor: Add the desired amount of solvent and purified n-butyl acrylate to the flask via syringe or cannula.
-
Initiator Preparation: In a separate, dry, and inert gas-purged container, dissolve the initiator in a small amount of the reaction solvent.
-
Reaction Initiation: Heat the monomer solution to the desired reaction temperature. Once the temperature is stable, add the initiator solution to the reaction flask.
-
Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired duration. Monitor the reaction progress by taking samples periodically for analysis (e.g., gravimetry, NMR, or SEC).
-
Termination and Isolation: After the desired time or conversion is reached, cool the reaction to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Visualizations
Caption: Troubleshooting workflow for solvent-related issues.
Caption: General experimental workflow for solution polymerization.
References
- 1. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 2. researchgate.net [researchgate.net]
- 3. Self-Initiated this compound Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerization Reactions Inhibitor Modeling - Styrene and this compound Incidents Case Studies [iomosaic.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Butyl Acrylate Emulsions for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing butyl acrylate (B77674) emulsions for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the long-term stability of butyl acrylate emulsions?
A1: The long-term stability of this compound emulsions is primarily influenced by several factors:
-
Surfactant Type and Concentration: The choice of surfactant (emulsifier) and its concentration are critical. Surfactants provide stability through electrostatic and steric hindrance mechanisms. A combination of anionic and non-ionic surfactants is often used to enhance stability.
-
Particle Size and Distribution: Smaller, more uniform particle sizes generally lead to better stability.
-
pH of the Emulsion: The pH of the aqueous phase can affect the charge on the particle surface and the effectiveness of certain stabilizers, thereby influencing emulsion stability.
-
Storage Temperature: Both high and low temperatures can negatively impact stability. High temperatures can accelerate degradation processes, while freezing can cause irreversible coagulation. The ideal storage temperature for this compound is typically between 10°C and 30°C.
-
Initiator Concentration: The concentration of the initiator can affect particle size and molecular weight, which in turn can influence long-term stability.
Q2: How do anionic and non-ionic surfactants differ in stabilizing this compound emulsions?
A2: Anionic and non-ionic surfactants stabilize emulsions through different mechanisms, and their combination is often synergistic.[1]
-
Anionic Surfactants: These surfactants have a negatively charged head group. They adsorb onto the surface of the polymer particles, creating a negative charge that leads to electrostatic repulsion between the particles, preventing them from agglomerating.[2]
-
Non-ionic Surfactants: These surfactants have long-chain hydrophilic segments that extend into the aqueous phase. They create a steric barrier around the polymer particles, physically preventing them from coming into close contact and coalescing.[2]
Generally, anionic surfactants are effective in controlling particle size, while non-ionic surfactants improve mechanical and freeze-thaw stability.[1]
Q3: What are the common signs of instability in a this compound emulsion during storage?
A3: Common signs of instability to watch for during long-term storage include:
-
Coagulum Formation: The appearance of solid masses or clumps within the emulsion.
-
Phase Separation: The separation of the emulsion into distinct layers, often a clear aqueous layer and a polymer-rich layer.
-
Creaming or Sedimentation: The migration of polymer particles to the top (creaming) or bottom (sedimentation) of the container.
-
Changes in Viscosity: A significant increase or decrease in the viscosity of the emulsion.
-
Changes in Particle Size: An increase in the average particle size over time, which can be a precursor to coagulation.
Q4: Can oxygen affect the stability of this compound emulsions during storage?
A4: Yes, the presence of oxygen is crucial, especially for the inhibitor to function correctly and prevent spontaneous polymerization of any residual monomer.[3] However, excessive oxygen can also lead to oxidative degradation of the polymer over time. Therefore, it is important to store the emulsion under an air atmosphere, not under inert gases, to ensure the stabilizer's effectiveness.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and storage of this compound emulsions.
Issue 1: Coagulum Formation During or After Polymerization
| Probable Cause | Recommended Solution |
| Inadequate Surfactant Concentration or Inefficient Surfactant | Increase the surfactant concentration or use a more effective surfactant or a combination of anionic and non-ionic surfactants.[1] |
| High Monomer Concentration in a Local Area | Ensure proper agitation to maintain a homogeneous dispersion of the monomer. Consider a semi-batch process with a controlled monomer feed rate.[4] |
| Low Agitation Speed | Increase the agitation speed to prevent stagnant zones where monomer can accumulate and polymerize, leading to coagulum.[5] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Temperatures that are too high can increase the rate of polymerization too quickly, leading to uncontrolled particle growth and coagulation. |
| Presence of Electrolytes | Minimize the concentration of electrolytes in the reaction mixture, as they can destabilize the emulsion. |
Issue 2: Poor Long-Term Storage Stability (Phase Separation, Creaming, etc.)
| Probable Cause | Recommended Solution |
| Suboptimal Surfactant System | Evaluate different types or combinations of anionic and non-ionic surfactants to find the most effective system for your specific formulation.[6] |
| Inappropriate pH | Adjust the pH of the emulsion to a range where the chosen surfactant system is most effective. For many acrylic emulsions, a pH between 8 and 9 is optimal.[7] |
| Broad Particle Size Distribution | Optimize the polymerization process to achieve a narrower particle size distribution. Seeded polymerization can be an effective method for this.[8] |
| Storage at Extreme Temperatures | Store the emulsion within the recommended temperature range (typically 10-30°C). Avoid freezing and exposure to high temperatures.[9] |
| Insufficient Viscosity of the Continuous Phase | Consider adding a thickening agent to the aqueous phase to slow down the movement of particles and reduce the likelihood of creaming or sedimentation. |
Data Presentation
The following tables summarize quantitative data on the factors affecting the stability of this compound emulsions.
Table 1: Effect of Initiator Concentration on Emulsion Properties
| Initiator Concentration | Polymerization Rate | Overall Conversion | Molecular Weight | Particle Size |
| Low | Slower | May be lower | Higher | Larger |
| Optimal | High | High | Moderate | Smaller |
| High | May decrease due to termination | May decrease | Lower | May increase due to agglomeration |
Data synthesized from multiple sources indicating general trends.[9][10]
Table 2: Comparison of Surfactant Types on Emulsion Stability
| Surfactant Type | Primary Stabilization Mechanism | Effect on Particle Size | Freeze-Thaw Stability | Electrolyte Stability |
| Anionic (e.g., SDS) | Electrostatic Repulsion | Generally smaller particles | Moderate | Sensitive |
| Non-ionic (e.g., Brij series) | Steric Hindrance | Generally larger particles | Good | Good |
| Anionic/Non-ionic Blend | Electrostatic & Steric | Can be optimized for small size | Excellent | Good |
This table presents a qualitative comparison based on established principles of emulsion polymerization.[1][2]
Table 3: Effect of pH on Zeta Potential and Emulsion Stability
| pH | Zeta Potential (mV) | Visual Stability (after 1 month) |
| 4 | -25 | Some sedimentation |
| 7 | -40 | Stable, no separation |
| 9 | -55 | Highly stable, no separation |
Illustrative data based on typical behavior of acrylic emulsions. Higher absolute zeta potential values indicate greater stability.[7]
Experimental Protocols
Protocol 1: Seeded Emulsion Polymerization of this compound
This protocol describes a method for producing a this compound emulsion with controlled particle size.
Materials:
-
This compound (BA), inhibitor removed
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Non-ionic Surfactant (e.g., Brij series)
-
Initiator (e.g., Potassium Persulfate - KPS)
-
Deionized Water
-
Buffer (e.g., Sodium Bicarbonate)
Procedure:
-
Seed Preparation (Ab-initio Emulsion Polymerization): a. To a 1L jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add deionized water, SDS, and sodium bicarbonate. b. Purge the reactor with nitrogen for 30 minutes while heating to 70°C. c. Dissolve KPS in a small amount of deionized water and add it to the reactor. d. Add a small portion (e.g., 10 wt%) of the total this compound to the reactor to form the seed particles. e. Allow the reaction to proceed for 30 minutes to ensure the formation of stable seed latex.[2]
-
Semi-Batch Monomer Feeding: a. Prepare a pre-emulsion by mixing the remaining this compound, SDS, non-ionic surfactant, and deionized water. b. Feed the pre-emulsion into the reactor containing the seed latex at a constant rate over a period of 3 hours. c. Maintain the reaction temperature at 70°C throughout the feeding process.
-
Completion of Polymerization: a. After the monomer feed is complete, hold the reaction at 70°C for an additional 2 hours to ensure complete monomer conversion. b. Cool the reactor to room temperature. c. Filter the resulting emulsion through a fine mesh to remove any coagulum.
Protocol 2: Accelerated Aging Test for Long-Term Stability
This test simulates the effects of long-term storage at ambient temperature by exposing the emulsion to elevated temperatures.
Procedure:
-
Place a known volume of the this compound emulsion in a sealed, airtight container.
-
Place the container in an oven maintained at a constant elevated temperature (e.g., 50°C or 60°C).
-
Periodically (e.g., weekly), remove the container from the oven and allow it to cool to room temperature.
-
Visually inspect the emulsion for any signs of instability, such as phase separation, creaming, or coagulum formation.
-
Measure key physical properties such as viscosity and particle size at each time point.
-
Compare the results to a control sample stored at ambient temperature.
-
The duration of the accelerated aging test can be related to real-time shelf life using the Arrhenius equation, where a common rule of thumb is that a 10°C increase in temperature doubles the rate of aging.[11]
Protocol 3: Freeze-Thaw Cycle Stability Test
This test evaluates the emulsion's ability to withstand temperature fluctuations that may occur during transport and storage.
Procedure:
-
Place a sample of the emulsion in a suitable container.
-
Freeze the sample at a specified temperature (e.g., -10°C) for a set period (e.g., 24 hours).[12]
-
Allow the sample to thaw at room temperature for the same duration (e.g., 24 hours).[12]
-
Visually inspect the sample for any changes, such as coagulation, graininess, or phase separation.
-
This constitutes one freeze-thaw cycle. The test is typically repeated for a minimum of three cycles.[12]
-
A stable emulsion will show no significant changes in its physical properties after undergoing the specified number of cycles.
Visualizations
Caption: Workflow for Emulsion Polymerization of this compound.
Caption: Troubleshooting Logic for this compound Emulsion Instability.
Caption: Key Factors Influencing this compound Emulsion Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fao.org [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. THE EFFECT OF COMPOSITIONS OF ANIONIC AND NONIONIC SURFACTANTS ON THE STABILITY OF EMULSIONS | Yessimova | Herald of the Kazakh-British Technical University [vestnik.kbtu.edu.kz]
- 7. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microchemlab.com [microchemlab.com]
Technical Support Center: Overcoming Oxygen Inhibition in UV Curing of Butyl Acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxygen inhibition during the UV curing of butyl acrylate (B77674) and other acrylate-based formulations.
Troubleshooting Guide
Problem: The surface of my cured butyl acrylate sample is tacky or sticky.
A tacky surface is the most common sign of oxygen inhibition.[1][2][3][4] During UV curing, atmospheric oxygen can interact with the free radicals generated by the photoinitiator.[1] This creates less reactive peroxy radicals, which slows down or prevents the complete polymerization of the acrylate monomers at the surface, resulting in an uncured, sticky layer.[5][6]
Initial Troubleshooting Steps:
-
Verify UV Lamp Performance:
-
Intensity: Is the UV lamp's intensity sufficient? Low intensity can exacerbate oxygen inhibition.[1][3] Try increasing the lamp's power or moving the lamp closer to the sample.[3][7]
-
Wavelength: Are you using the appropriate wavelength for your photoinitiator? Shorter wavelengths (220-320 nm) are often more effective for surface cure as they are absorbed more readily at the surface.[5][8][9]
-
Lamp Age: UV lamps lose intensity over time. Check the manufacturer's recommendations for lamp replacement.
-
-
Optimize Curing Time:
Advanced Troubleshooting:
If the initial steps do not resolve the issue, consider the following chemical and environmental modifications:
-
Chemical Additives: Introduce oxygen scavengers into your formulation.
-
Amines: Tertiary amines are commonly used to mitigate oxygen inhibition.[5][10][11] They act as hydrogen donors to convert peroxy radicals back into reactive radicals.[5][10][11]
-
Thiols: Thiols are highly effective oxygen scavengers and can also participate in the polymerization process.[12][13][14]
-
-
Inert Atmosphere: Eliminate oxygen from the curing environment.
-
Physical Barrier: Prevent oxygen from reaching the surface.
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition in the context of UV curing?
A1: Oxygen inhibition is a phenomenon where atmospheric oxygen interferes with the free-radical polymerization process during UV curing.[1][6] Oxygen molecules react with the initiating and propagating radicals, forming stable and less reactive peroxy radicals.[5] This terminates the polymerization chains, particularly at the surface where oxygen is abundant, leading to incomplete curing and a tacky or liquid surface layer.[1][6]
Q2: How can I tell if my curing issue is due to oxygen inhibition?
A2: The primary indicator of oxygen inhibition is a tacky or sticky surface on the cured material, while the bulk of the material underneath is solid.[1][4] You might also observe reduced surface hardness and poor scratch resistance.
Q3: What is the role of a photoinitiator in overcoming oxygen inhibition?
A3: The photoinitiator absorbs UV light and generates free radicals to initiate polymerization.[5] Increasing the photoinitiator concentration can generate a higher concentration of free radicals.[20] This can help to consume the dissolved oxygen more rapidly and outcompete the inhibitory reaction, although an optimal concentration exists beyond which the cure depth may decrease.[20][21][22]
Q4: Are there formulation strategies to reduce oxygen inhibition?
A4: Yes, in addition to additives, you can modify the resin formulation. Increasing the viscosity of the formulation can reduce the diffusion rate of oxygen into the uncured material, thereby improving surface cure.[6] Using monomers with higher acrylate functionality can also increase the crosslinking speed, which helps to mitigate oxygen inhibition.
Q5: How does UV light intensity affect oxygen inhibition?
A5: Higher UV intensity generates a greater number of free radicals in a shorter amount of time.[1][3] This rapid generation of radicals can overwhelm the inhibitory effect of oxygen, leading to a faster and more complete surface cure.[9] There is often a minimum intensity threshold required to achieve a tack-free surface.[9]
Quantitative Data Tables
Table 1: Effect of Amine Synergist Concentration on Surface Cure
| Amine Synergist | Concentration (wt%) | Effect on Surface Cure | Reference |
| Triethanolamine | 5 | Maximum improvement in surface cure observed. Higher concentrations showed adverse effects. | [5][10] |
| Acrylated Amines | >10 | Little additional benefit observed at concentrations above 10%. | [10] |
Table 2: Influence of Photoinitiator Concentration on Cure Depth
| Photoinitiator Concentration | Cure Depth | Surface Tackiness | Notes | Reference |
| Increasing Concentration | Initially increases, then decreases | Decreases | An optimal concentration exists for maximum cure depth. Exceeding this can lead to light-blocking effects by the cured surface layer. | [20][21][22] |
| 0.5 wt% (in a PEGDA system) | Maximum cure depth achieved | - | Specific to the experimental system studied. | [21] |
Table 3: Impact of UV Curing Conditions on Tack-Free Cure
| Parameter | Condition | Effect on Tack-Free Cure | Reference |
| UV Intensity | High (>1 W/cm²) | Promotes rapid, tack-free surface cure. | [5][9] |
| Low | May not overcome oxygen inhibition, resulting in a tacky surface. | [6] | |
| UV Wavelength | Short & Medium (280-320 nm) | More efficient surface cure. | [5][9] |
| Long (400-500 nm) | Better depth of cure, but may be less effective for surface cure. | [5][9] | |
| Inert Atmosphere | < 50 ppm O₂ | Ideal for preventing oxygen inhibition. | [16][17] |
Experimental Protocols
Protocol 1: Evaluation of Surface Cure (Tackiness)
-
Objective: To qualitatively and semi-quantitatively assess the surface cure of a UV-cured this compound film.
-
Materials:
-
Cured sample on a substrate.
-
Lint-free cloth or cotton swab.
-
Isopropyl alcohol (IPA) or acetone.[8]
-
Protective gloves.
-
-
Procedure:
-
Finger Touch Test: After the curing process, gently touch the surface of the coating with a gloved finger. Note any stickiness or residue transfer.[1]
-
Solvent Wipe Test:
-
MEK Rub Test (ASTM D4752):
-
For a more quantitative assessment, saturate a cloth with methyl ethyl ketone (MEK) and perform double rubs on the surface with consistent pressure.
-
Count the number of rubs until the coating is marred or removed. This provides a measure of solvent resistance and cure completeness.[23]
-
-
Protocol 2: UV Curing in a Nitrogen Atmosphere
-
Objective: To perform UV curing of a this compound formulation in an inert nitrogen atmosphere to eliminate oxygen inhibition.
-
Materials & Equipment:
-
Procedure:
-
Place the coated substrate inside the UV curing chamber.
-
Seal the chamber.
-
Begin purging the chamber with nitrogen gas.[15] The flow should be gentle and directed to displace the air without causing turbulence on the coating surface.[24]
-
Monitor the oxygen concentration using the oxygen sensor. Continue purging until the oxygen level drops below the desired threshold (ideally < 50 ppm).[15][16][17]
-
Once the desired oxygen level is reached, activate the UV lamp to cure the sample for the specified time.
-
After curing, turn off the UV lamp and stop the nitrogen flow.
-
Vent the chamber before opening to retrieve the sample.
-
Evaluate the surface cure of the sample using Protocol 1.
-
Visualizations
Caption: Mechanism of oxygen inhibition in UV curing.
References
- 1. electronicspecifier.com [electronicspecifier.com]
- 2. intertronics.co.uk [intertronics.co.uk]
- 3. uvfab.com [uvfab.com]
- 4. 6 ways to avoid curing inhibition with UV curing adhesives - GA Lindberg [galindberg.se]
- 5. researchgate.net [researchgate.net]
- 6. uvebtech.com [uvebtech.com]
- 7. uvcureadhesive.com [uvcureadhesive.com]
- 8. The Sticky Situation: Why Your UV Resin Cures Tacky and How to Fix It - INCURE INC. [incurelab.com]
- 9. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 10. radtech.org [radtech.org]
- 11. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 12. radtech.org [radtech.org]
- 13. corpus.ulaval.ca [corpus.ulaval.ca]
- 14. radtech.org [radtech.org]
- 15. kefuvcoating.com [kefuvcoating.com]
- 16. radtech.org [radtech.org]
- 17. Nitrogen UV Systems — Prime UV/IR [primeuv.com]
- 18. Understanding the "Sticky Surface" Problem in UV Adhesives - INCURE INC. [incurelab.com]
- 19. m.youtube.com [m.youtube.com]
- 20. uvebtech.com [uvebtech.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. princeton.edu [princeton.edu]
- 23. real.mtak.hu [real.mtak.hu]
- 24. mypolymers.com [mypolymers.com]
Technical Support Center: Adjusting Copolymer Flexibility with Butyl Acrylate
This technical support center is designed for researchers, scientists, and drug development professionals who are working with copolymers and wish to modulate their flexibility using butyl acrylate (B77674). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and characterization of copolymers containing butyl acrylate.
Q1: My polymerization reaction has a long induction period or fails to initiate. What are the possible causes and solutions?
A: A delayed or failed polymerization is often due to the presence of inhibitors or issues with the initiator.
-
Inhibitor Presence: Commercial acrylate monomers like this compound are shipped with inhibitors (e.g., hydroquinone (B1673460) or MEHQ) to prevent premature polymerization.[1] These must be removed before use.
-
Solution: Purify the monomer by washing it with an aqueous alkali solution (e.g., 1 M NaOH) in a separatory funnel to remove the inhibitor. Subsequently, wash with deionized water to remove any residual base.[1]
-
-
Insufficient Initiator: The concentration of the free radical initiator may be too low to overcome the residual inhibitor, or the initiator itself may have degraded.[1]
-
Solution: Increase the initiator concentration or use a fresh batch of initiator. Ensure the initiator is stored under the recommended conditions.
-
-
Presence of Oxygen: Oxygen can inhibit free-radical polymerization.[2]
-
Solution: Deoxygenate the reaction mixture by bubbling an inert gas, such as nitrogen or argon, through the solution before and during the polymerization.[3]
-
Q2: The resulting copolymer appears cloudy or hazy. How can I achieve a transparent product?
A: Cloudiness in the final copolymer film or solution often indicates phase separation between the copolymer chains or insolubility.
-
Monomer Incompatibility: The comonomers, such as methyl methacrylate (B99206) (MMA) and this compound (BA), have different reactivity ratios, which can lead to the formation of block-like segments rather than a random copolymer, potentially causing microphase separation.[4]
-
Solution: Employ a semi-batch or starved-feed emulsion polymerization process to maintain a constant monomer ratio throughout the reaction, promoting the formation of a more homogenous copolymer.[5]
-
-
Solvent Issues: The solvent used for polymerization or to dissolve the final copolymer may not be a good solvent for all segments of the copolymer chain.
-
Solution: Experiment with different solvents or solvent mixtures to find a system that can effectively dissolve the copolymer.
-
Q3: My copolymer is too brittle. How can I increase its flexibility?
A: Brittleness is a sign of a high glass transition temperature (Tg) and low chain mobility.
-
Insufficient this compound: this compound acts as a "soft" monomer, and its concentration directly impacts the flexibility of the copolymer.[6]
-
Solution: Increase the weight percentage of this compound in your monomer feed. This will lower the glass transition temperature (Tg) of the resulting copolymer, making it more flexible at room temperature.[6]
-
Q4: The molecular weight of my copolymer is lower than expected. What could be the cause?
A: Lower than expected molecular weight can be due to several factors that either terminate the growing polymer chains prematurely or increase the rate of initiation relative to propagation.
-
High Initiator Concentration: An excessive amount of initiator will generate a large number of polymer chains simultaneously, resulting in shorter chains and lower overall molecular weight.[7]
-
Solution: Reduce the initiator concentration.
-
-
Chain Transfer Agents: Impurities in the reaction mixture or the solvent itself can act as chain transfer agents, terminating a growing chain and initiating a new one.
-
Solution: Ensure all monomers and solvents are pure. If a specific molecular weight is desired, a chain transfer agent can be intentionally added in a controlled amount.
-
Q5: How can I predict the glass transition temperature (Tg) of my copolymer?
A: The glass transition temperature of a random copolymer can be estimated using the Fox equation.[8][9]
-
Fox Equation: 1/Tg = w1/Tg1 + w2/Tg2
-
Where Tg is the glass transition temperature of the copolymer, w1 and w2 are the weight fractions of the two monomers, and Tg1 and Tg2 are the glass transition temperatures of the homopolymers of each monomer.[8]
-
For example, the Tg of poly(methyl methacrylate) (PMMA) is approximately 105°C, and the Tg of poly(this compound) (PBA) is approximately -54°C.[6][10] By varying the weight fractions of MMA and BA, you can tailor the Tg of the final copolymer.
-
Quantitative Data: Mechanical Properties of Poly(MMA-co-BA)
The following table summarizes the effect of varying the this compound (BA) content on the mechanical properties of poly(methyl methacrylate-co-butyl acrylate) copolymers. As the weight percentage of this compound increases, the copolymer becomes more flexible, which is reflected in a lower tensile strength and a higher elongation at break.
| MMA (wt%) | BA (wt%) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 100 | 0 | ~105 | ~60 | ~4 |
| 80 | 20 | ~60 | ~35 | ~20 |
| 60 | 40 | ~25 | ~15 | ~150 |
| 40 | 60 | ~ -5 | ~5 | ~500 |
| 20 | 80 | ~ -30 | ~1 | >700 |
| 0 | 100 | ~ -54 | <1 | >1000 |
Note: The values in this table are approximate and can vary depending on the specific synthesis conditions, molecular weight, and testing method.
Experimental Protocols
Protocol 1: Synthesis of Poly(MMA-co-BA) via Emulsion Polymerization
This protocol describes a standard procedure for synthesizing a poly(methyl methacrylate-co-butyl acrylate) copolymer with a 50:50 weight ratio.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (BA), inhibitor removed
-
Sodium dodecyl sulfate (B86663) (SDS) (emulsifier)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Procedure:
-
Prepare the Aqueous Phase: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve SDS (e.g., 0.5 g) in deionized water (e.g., 100 mL).
-
Deoxygenate: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Prepare the Monomer Emulsion: In a separate beaker, mix MMA (e.g., 25 g) and BA (e.g., 25 g).
-
Initiate Polymerization: Heat the aqueous phase to the reaction temperature (e.g., 75°C) with continuous stirring. Add a portion of the initiator (e.g., 0.1 g KPS dissolved in 5 mL of deionized water) to the flask.
-
Monomer Addition: Slowly add the monomer mixture to the reaction flask dropwise over a period of 2-3 hours.
-
Complete the Reaction: After the monomer addition is complete, add the remaining initiator and continue stirring at the reaction temperature for an additional 2 hours to ensure high monomer conversion.
-
Cooling and Purification: Cool the reaction mixture to room temperature. The resulting latex can be purified by dialysis against deionized water to remove unreacted monomers, initiator, and emulsifier.
Protocol 2: Characterization of Copolymer Properties
A. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a small sample (5-10 mg) of the dried copolymer in a hermetically sealed aluminum DSC pan.
-
DSC Analysis:
-
Equilibrate the sample at a low temperature (e.g., -80°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 150°C).[11]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate.
-
-
Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve from the second heating scan.[12]
B. Measurement of Mechanical Properties (Tensile Testing)
-
Film Preparation: Cast a film of the copolymer from a solution onto a flat substrate (e.g., a glass plate) and allow the solvent to evaporate completely. Ensure the film has a uniform thickness of less than 1 mm.[8]
-
Specimen Preparation: Cut dumbbell-shaped specimens from the film according to standard specifications (e.g., ASTM D882).[13]
-
Tensile Testing:
-
Mount the specimen in a universal testing machine equipped with grips suitable for thin films.
-
Apply a tensile force at a constant rate of crosshead displacement until the specimen breaks.[8]
-
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength (maximum stress), elongation at break (strain at which the specimen fractures), and Young's modulus (slope of the initial linear portion of the curve).[13]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(MMA-co-BA) copolymers.
Caption: Relationship between this compound content and copolymer flexibility.
References
- 1. benchchem.com [benchchem.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. reddit.com [reddit.com]
- 4. Free Radical Copolymerization | Tulane University School of Science and Engineering [sse.tulane.edu]
- 5. researchgate.net [researchgate.net]
- 6. gantrade.com [gantrade.com]
- 7. How Does Free Radical Polymerization Work? [eureka.patsnap.com]
- 8. Flory–Fox equation - Wikipedia [en.wikipedia.org]
- 9. wernerblank.com [wernerblank.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
Butyl Acrylate vs. Ethyl Acrylate: A Comparative Guide to Adhesive Performance
In the realm of pressure-sensitive adhesives (PSAs), the choice of monomer is a critical determinant of the final product's performance characteristics. Among the most common building blocks are acrylate (B77674) esters, with butyl acrylate and ethyl acrylate being two principal choices for imparting flexibility and tack. This guide provides an objective comparison of their performance in adhesives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary
This compound and ethyl acrylate are both "soft" monomers crucial for the formulation of acrylic PSAs. The primary distinction between them lies in the length of their alkyl side chains—this compound possesses a four-carbon chain, while ethyl acrylate has a two-carbon chain. This structural difference significantly influences the polymer's glass transition temperature (Tg), a key factor governing adhesive properties.
Generally, the longer alkyl chain of This compound results in a lower Tg, leading to polymers that are softer, more flexible, and exhibit higher tack, particularly at low temperatures.[1] Conversely, ethyl acrylate -based adhesives, with their higher Tg, tend to be firmer and can offer higher cohesive strength. The selection between the two often depends on the desired balance between peel adhesion, tackiness, and shear resistance for a specific application.
Comparative Adhesive Performance Data
While direct comparative studies on the adhesive properties of pure poly(this compound) versus poly(ethyl acrylate) homopolymers are not extensively available in publicly accessible literature, the following table summarizes representative data from studies on copolymers where these monomers are principal components. This data illustrates the general performance trends.
| Adhesive Property | Poly(this compound) based PSA | Poly(ethyl acrylate) based PSA | Test Method |
| Peel Adhesion (180°) | Higher | Lower | ASTM D3330 |
| Loop Tack | Higher | Lower | ASTM D6195 |
| Shear Resistance | Lower | Higher | ASTM D3654 |
| Glass Transition Temp. (Tg) | ~ -54°C | ~ -22°C | DSC |
Note: The values presented are illustrative and can vary significantly based on the specific formulation, including the presence of other comonomers, crosslinkers, and additives.
The Underlying Science: Structure-Property Relationships
The performance differences between this compound and ethyl acrylate in adhesives are fundamentally linked to their molecular structure. The length of the alkyl side chain directly impacts the polymer's glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
References
Unraveling Monomer Reactivity: A Comparative Analysis of Butyl Acrylate and Methyl Methacrylate
In the realm of polymer chemistry, the precise control over copolymer composition is paramount for tailoring material properties. This guide provides a detailed comparison of the reactivity ratios of two widely used acrylic monomers: butyl acrylate (B77674) (BA) and methyl methacrylate (B99206) (MMA). Understanding these ratios is crucial for researchers, scientists, and professionals in drug development, as it dictates the monomer incorporation and the final microstructure of the resulting copolymer, thereby influencing its performance in various applications.
This comparison delves into the experimentally determined reactivity ratios under different polymerization techniques, presents the methodologies for their determination, and offers a visual representation of the experimental workflow.
Comparative Reactivity Ratios: Butyl Acrylate vs. Methyl Methacrylate
The reactivity of monomers in a copolymerization reaction is quantified by their reactivity ratios (r). The reactivity ratio of a monomer is the ratio of the rate constant for its own propagation to the rate constant for its reaction with the comonomer. For the this compound (M1) and methyl methacrylate (M2) system, the reactivity ratios are denoted as r₁ (or r_BA) and r₂ (or r_MMA).
| Polymerization Type | Monomer 1 (M1) | Monomer 2 (M2) | r₁ (this compound) | r₂ (Methyl Methacrylate) | Polymerization Conditions | Source |
| Conventional Radical | n-Butyl Acrylate | Methyl Methacrylate | 0.37 | 2.7 | - | [1] |
| Atom Transfer Radical Polymerization (ATRP) | n-Butyl Acrylate | Methyl Methacrylate | 0.37 | 2.7 | - | [1] |
| Radical Copolymerization | Isothis compound | Methyl Methacrylate | 0.467 ± 0.014 | > 1 | 2-butanone solution, 78°C | [2] |
| Radical Copolymerization | sec-Butyl Acrylate | Methyl Methacrylate | 0.467 ± 0.014 | > 1 | 2-butanone solution, 78°C | [2] |
Key Observations:
-
In the copolymerization of n-butyl acrylate and methyl methacrylate, the reactivity ratio for MMA (r₂) is significantly greater than 1, while the ratio for n-butyl acrylate (r₁) is less than 1.[2] This indicates that a growing polymer chain with a terminal MMA unit preferentially adds another MMA monomer over a BA monomer. Conversely, a growing chain ending in a BA unit is more likely to add an MMA monomer than another BA monomer.
-
This disparity in reactivity ratios leads to the formation of copolymers with a higher incorporation of MMA, and the composition can drift as the monomers are consumed at different rates.
-
Interestingly, for the copolymerization of n-butyl acrylate with methyl methacrylate, there is good agreement in the reactivity ratios between conventional and atom transfer radical copolymerization (ATRP), suggesting that the chemoselectivity is similar in both processes.[1][3]
-
The reactivity of different isomers of this compound, such as isobutyl and sec-butyl acrylate, also shows that the methacrylate monomer (MMA) is more reactive (r_M > 1) and the acrylate monomer is less reactive (r_A < 1).[2]
Experimental Determination of Reactivity Ratios
The accurate determination of monomer reactivity ratios is crucial for predicting copolymer composition and properties. Several methods are employed for this purpose, with the Jaacks and Kelen-Tüdös methods being historically common.[1][4] However, more recent studies advocate for integrated methods to improve accuracy.[5]
The Jaacks Method
The Jaacks method is a simplified approach for determining reactivity ratios, particularly useful when one of the monomers is incorporated in a very large excess.[2][4]
Experimental Protocol:
-
Preparation of Monomer Feed Mixtures: Two separate copolymerization reactions are prepared. In the first, monomer M1 is in large excess over monomer M2 (e.g., 95:5 molar ratio). In the second, monomer M2 is in large excess over M1 (e.g., 5:95 molar ratio).
-
Polymerization: The copolymerizations are initiated using a suitable initiator (e.g., AIBN) and carried out in a solvent (e.g., 2-butanone) at a constant temperature.[2] The reactions are allowed to proceed to low conversion (typically <10%).
-
Copolymer Isolation and Purification: The resulting copolymer is isolated from the unreacted monomers, typically by precipitation in a non-solvent, followed by washing and drying.
-
Compositional Analysis: The composition of the isolated copolymer is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR or ¹³C NMR) or Gas Chromatography (GC) of the unreacted monomers.[6][7]
-
Calculation of Reactivity Ratios: The reactivity ratios are determined from the slope of a plot derived from the integrated form of the copolymer composition equation, simplified for the condition of one monomer being in large excess. For example, when M1 is in excess, the consumption of M2 is followed, and r₂ can be determined. Conversely, when M2 is in excess, the consumption of M1 is followed to determine r₁.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of an experiment to determine monomer reactivity ratios.
Caption: Workflow for the experimental determination of monomer reactivity ratios.
Conclusion
The reactivity ratios of this compound and methyl methacrylate clearly indicate a preferential incorporation of methyl methacrylate into the copolymer chain during radical polymerization. This fundamental understanding is critical for designing and synthesizing copolymers with desired compositions and, consequently, tailored physical and chemical properties. The choice of experimental method for determining these ratios is also of significant importance, with modern integrated methods offering higher accuracy. The provided experimental framework and workflow diagram serve as a valuable resource for researchers aiming to precisely control copolymer architecture for advanced applications.
References
A Comparative Guide to the Validation of Poly(butyl acrylate) Molecular Weight by Size Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Size Exclusion Chromatography (SEC) with alternative methods for the validation of poly(butyl acrylate) molecular weight. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Comparison of Molecular Weight Analysis Techniques
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely adopted technique for determining the molecular weight distribution of polymers like poly(this compound).[1] However, alternative methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can provide complementary and, in some cases, more detailed information.[2][3] The choice of technique depends on the specific information required, such as whether an absolute or relative molecular weight is needed, and the desired level of detail about the polymer's structure.
The following table summarizes the key performance characteristics of SEC and MALDI-TOF MS for the analysis of poly(this compound).
| Feature | Size Exclusion Chromatography (SEC) | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) |
| Principle | Separation based on hydrodynamic volume in solution.[4] | Measurement of mass-to-charge ratio of ionized molecules. |
| Molecular Weight Information | Provides relative molecular weight averages (Mn, Mw) and polydispersity index (PDI) based on calibration with standards.[5] | Provides absolute molecular weight distribution and can identify individual polymer chains and end-groups.[2][6] |
| Typical Mobile Phase | Tetrahydrofuran (THF) is commonly used for poly(this compound).[7][8] | Not applicable (it is a solid-state technique). |
| Calibration | Requires calibration with polymer standards (e.g., polystyrene, PMMA).[5] | Does not typically require calibration for mass accuracy, but can be calibrated for higher accuracy. |
| Sample Requirements | Soluble polymer, typically 1-2 mg/mL concentration. | Soluble polymer, requires a suitable matrix for ionization.[9] |
| Advantages | - Robust and reproducible.- Easy to implement.[10]- Can be coupled with various detectors (RI, UV, light scattering) for more comprehensive analysis.[7][8] | - Provides absolute molecular weight.- High resolution and mass accuracy.- Can provide detailed information on polymer structure, end-groups, and impurities.[2] |
| Disadvantages | - Provides relative molecular weight, which is dependent on the calibration standards used.[10]- Can be affected by polymer-column interactions.- Limited resolution compared to MALDI-TOF MS. | - Can be challenging for polymers with high polydispersity (PDI > 1.5).- Potential for fragmentation of the polymer during ionization.- Matrix selection and sample preparation can be critical and complex.[9] |
Experimental Protocol: SEC Analysis of Poly(this compound)
This protocol outlines a general procedure for the determination of the molecular weight of poly(this compound) using Size Exclusion Chromatography.
1. Materials and Equipment
-
Sample: Poly(this compound)
-
Solvent (Mobile Phase): HPLC-grade Tetrahydrofuran (THF)
-
Standards: Polystyrene or Poly(methyl methacrylate) standards of known molecular weight
-
SEC System: Comprising a pump, injector, column oven, a set of SEC columns (e.g., polystyrene-divinylbenzene columns suitable for organic solvents), and a refractive index (RI) detector. A UV detector and a light scattering detector can also be used for more comprehensive analysis.[7][8]
-
Vials: Autosampler vials with caps
-
Filters: Syringe filters (0.2 or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
2. Procedure
-
Mobile Phase Preparation:
-
Filter and degas the HPLC-grade THF before use.
-
-
Standard Solution Preparation:
-
Prepare a series of standard solutions of different known molecular weights (e.g., from 1,000 to 1,000,000 g/mol ) at a concentration of approximately 1 mg/mL in THF.
-
Ensure the standards are fully dissolved.
-
-
Sample Preparation:
-
Accurately weigh 2-4 mg of the poly(this compound) sample and dissolve it in a known volume of THF to achieve a final concentration of 1-2 mg/mL.
-
Gently agitate the solution to ensure the polymer is fully dissolved. This may take several hours.
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter into an autosampler vial to remove any particulate matter.
-
-
SEC System Setup and Calibration:
-
Set up the SEC system with the appropriate columns and mobile phase.
-
Equilibrate the system with THF at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35 °C) until a stable baseline is achieved.
-
Inject the standard solutions in order of decreasing molecular weight.
-
Generate a calibration curve by plotting the logarithm of the molecular weight against the elution volume for the standards.
-
-
Sample Analysis:
-
Inject the prepared poly(this compound) sample solution into the SEC system.
-
Record the chromatogram.
-
3. Data Analysis
-
Using the calibration curve, the SEC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the poly(this compound) sample based on its elution profile.
Experimental Workflow
Caption: Workflow for Poly(this compound) Molecular Weight Validation by SEC.
References
- 1. Advantages of Size Exclusion Chromatography (SEC/GPC) for polyolefins - Polymer Char [polymerchar.com]
- 2. biochromato.com [biochromato.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of Molecular Weight Moments from MALDI-TOF-MS With Other Absolute Methods on a Standard Reference Polymer | NIST [nist.gov]
- 7. polymersource.ca [polymersource.ca]
- 8. polymersource.ca [polymersource.ca]
- 9. Poly(this compound) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Verifying Butyl Acrylate Copolymer Composition: A Comparative Guide to NMR Analysis
For researchers, scientists, and drug development professionals working with butyl acrylate (B77674) copolymers, accurate determination of the monomer composition is critical for ensuring material performance and batch-to-batch consistency. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary and highly accurate technique for this purpose. This guide provides a detailed comparison of NMR with other analytical methods, supported by experimental protocols and data presentation, to facilitate robust cross-verification of butyl acrylate copolymer composition.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H NMR) and Carbon-13 (¹³C NMR), offers a quantitative and non-destructive method to elucidate the detailed molecular structure of polymers.[1][2] For this compound copolymers, ¹H NMR is a routinely used and powerful tool for determining the molar ratio of the constituent monomers.[3][4][5][6] The principle lies in the direct relationship between the integrated intensity of specific resonance signals and the number of protons giving rise to those signals.[4]
Comparative Analysis of Analytical Techniques
While NMR is a cornerstone for compositional analysis, other techniques provide complementary information about the polymer's physical and chemical properties. Cross-verification using a combination of methods ensures a comprehensive characterization of the copolymer.
| Analytical Technique | Information Provided | Advantages for Compositional Analysis | Limitations for Compositional Analysis |
| ¹H NMR Spectroscopy | Quantitative molar composition , monomer sequence distribution, stereoregularity.[2][7] | High accuracy and precision, requires no calibration standards for relative composition, provides detailed structural information.[1] | Signal overlap can occur in complex copolymers, requiring higher field instruments or 2D NMR techniques for resolution.[1][7] |
| ¹³C NMR Spectroscopy | Quantitative molar composition , detailed microstructural information (e.g., tacticity, monomer sequencing).[8][9][10] | Excellent spectral dispersion, less signal overlap compared to ¹H NMR, provides absolute quantitative determination.[8] | Lower sensitivity and longer acquisition times compared to ¹H NMR, may require inverse-gated decoupling for accurate quantification.[8] |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn), and polydispersity index (PDI).[3][5] | Confirms successful copolymerization and provides information on polymer chain length distribution. | Does not directly provide information on the molar composition of the copolymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups corresponding to the monomers.[3][6] | Confirms the incorporation of different monomers into the copolymer chain. | Generally not a quantitative method for determining copolymer composition. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting and crystallization behavior. | The Tg can be indicative of the copolymer composition (e.g., Gordon-Taylor equation). | Indirect method for composition determination, less precise than NMR, and can be affected by other factors like molecular weight. |
Experimental Protocol: ¹H NMR for this compound/Methyl Methacrylate (B99206) Copolymer Composition
This protocol outlines the steps for determining the molar composition of a common this compound copolymer, poly(this compound-co-methyl methacrylate).
1. Sample Preparation:
-
Dissolve 10-20 mg of the dried copolymer sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[5]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher NMR spectrometer for better signal resolution.[1]
-
Typical acquisition parameters:
-
Pulse Angle: 30-90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 5 times the longest T1 of the protons of interest (a longer delay of 10s is generally safe for quantitative results).
-
Number of Scans: 16-64 (or more to improve signal-to-noise ratio).
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the characteristic peaks for both this compound (BA) and methyl methacrylate (MMA) units.
-
Calculate the molar fraction of each monomer using the integral values. The following equation can be used to determine the mole fraction of MMA (F_MMA) and BA (F_BA) in the copolymer[5]:
-
Let I(OCH₃) be the integral area of the MMA methoxy (B1213986) protons (~3.6 ppm).
-
Let I(OCH₂) be the integral area of the BA methylene (B1212753) protons (~4.04 ppm).
-
Since the MMA signal represents 3 protons and the BA signal represents 2 protons, the molar ratio can be calculated as:
-
Mole ratio MMA : BA = [I(OCH₃) / 3] : [I(OCH₂) / 2]
-
-
From the mole ratio, the mole fraction of each monomer can be determined.
-
Experimental Workflow
The following diagram illustrates the logical flow of the cross-verification process for determining this compound copolymer composition.
References
- 1. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 5. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. asianpubs.org [asianpubs.org]
- 7. publications.iupac.org [publications.iupac.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Thermal stability analysis of poly(butyl acrylate) vs. poly(methyl acrylate)
A Comparative Guide to the Thermal Stability of Poly(butyl acrylate) and Poly(methyl acrylate)
Introduction
Poly(this compound) (PBA) and poly(methyl acrylate) (PMA) are widely utilized acrylic polymers in various industrial applications, including adhesives, coatings, and textiles. Their performance at elevated temperatures is critically dependent on their thermal stability. This guide provides an objective comparison of the thermal stability of PBA and PMA, supported by experimental data, to assist researchers and drug development professionals in material selection and formulation. The key difference lies in their ester side chains—a butyl group for PBA and a methyl group for PMA—which dictates their distinct thermal degradation pathways.
Thermal Degradation Mechanisms
The structural difference between the butyl and methyl ester groups leads to different primary degradation mechanisms.
Poly(this compound) (PBA): The thermal degradation of PBA is characterized by two primary pathways. The first is a non-radical, side-chain reaction involving the elimination of butene through a stable six-membered ring transition state.[1] This process leaves an acrylic acid unit in the polymer chain. The second major pathway is the random scission of the polymer main chain.[1] The primary degradation products resulting from these mechanisms are butene, butanol, and various oligomeric fragments.[1][2]
Poly(methyl acrylate) (PMA): Poly(methyl acrylate) lacks the necessary hydrogen atoms on its side chain to undergo the six-membered ring elimination reaction seen in PBA. Its thermal degradation is therefore dominated by main-chain scission and reactions involving the ester group.[3] This results in a different profile of volatile products, including significant amounts of methanol (B129727), carbon dioxide, methyl formate, and methyl acetate.[3] In some cases, methanol can account for 40-60% of the volatile products.[3]
Studies on copolymers of methyl methacrylate (B99206) (a structurally similar polymer to PMA) and butyl acrylate (B77674) have shown that increasing the this compound content enhances the thermal stability of the copolymer.[4][5][6] This indicates that PBA is inherently more thermally stable than PMA.
Quantitative Data Comparison
The thermal stability of polymers is typically evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. The data below is a summary of typical findings for PBA and PMA.
| Parameter | Poly(this compound) (PBA) | Poly(methyl acrylate) (PMA) | Reference |
| Onset Decomposition Temp. (Tonset) | ~300 - 330 °C | ~250 - 290 °C | [2][3][7][8] |
| Temp. of Max. Degradation Rate (Tmax) | ~360 - 370 °C | ~320 - 360 °C | [3][7][9] |
| Primary Degradation Products | Butene, Butanol, Oligomers | Methanol, CO2, Methyl Formate | [1][2][3] |
| Degradation Mechanism | Side-chain elimination, Main-chain scission | Main-chain scission, Ester group reactions | [1][3] |
Note: Absolute values can vary depending on factors such as molecular weight, polymer tacticity, and experimental conditions (e.g., heating rate, atmosphere).
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol outlines the standard method for assessing the thermal stability of PBA and PMA.
-
Sample Preparation: A small amount of the polymer sample (typically 10-15 mg) is accurately weighed and placed into a TGA sample pan, commonly made of alumina (B75360) or platinum.[5]
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 150 cm³/min) to prevent oxidative degradation.[5]
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 750 °C) at a constant, linear heating rate.[5] A typical heating rate for comparative studies is 10 °C/min.[5][10] For kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) may be used.[5]
-
Data Collection: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature (Tonset) and the temperature of maximum weight loss rate (Tmax), which is found from the peak of the derivative thermogravimetric (DTG) curve.
Visualization of Influencing Factors
The following diagram illustrates the logical relationship between the polymer structure and its resulting thermal stability.
Caption: Factors influencing the thermal stability of PBA vs. PMA.
Conclusion
Poly(this compound) exhibits greater thermal stability than poly(methyl acrylate). This difference is attributed to their distinct side chains. The butyl group in PBA facilitates a side-chain elimination reaction, a degradation pathway that requires higher energy than the main-chain scission and ester group reactions that dominate PMA's degradation.[1][3] Consequently, PBA begins to degrade at a higher temperature and has a higher temperature of maximum degradation rate compared to PMA. These findings are crucial for selecting the appropriate polymer for applications where thermal resistance is a key performance requirement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.co.za [journals.co.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 10. pubs.aip.org [pubs.aip.org]
A comparative study of different initiators for butyl acrylate polymerization
A Comparative Guide to Initiators for Butyl Acrylate (B77674) Polymerization
This guide provides a comparative analysis of different initiator systems for the free-radical polymerization of n-butyl acrylate (BA). The selection of an appropriate initiator is critical as it significantly influences polymerization kinetics, polymer properties, and the overall efficiency of the process. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering objective comparisons supported by experimental data.
Overview of Initiator Classes
Free-radical polymerization of butyl acrylate can be initiated by several methods, primarily categorized by the mode of radical generation: thermal decomposition, redox reactions, or photochemical cleavage. Each class of initiators offers distinct advantages and is suited for different polymerization techniques such as bulk, solution, or emulsion systems.
-
Thermal Initiators: These are compounds that decompose upon heating to generate free radicals. Common examples include azo compounds like 2,2′-azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO)[1][2]. They are widely used in bulk and solution polymerizations. At elevated temperatures (typically above 120°C), this compound can also undergo thermal self-initiation without the need for an external initiator[3][4].
-
Redox Initiators: Redox systems consist of an oxidizing agent and a reducing agent that generate radicals through a one-electron transfer reaction. This method is highly efficient and allows for polymerization at much lower temperatures compared to thermal initiation, making it ideal for aqueous-based emulsion and suspension polymerizations[5][6]. A common system involves a persulfate salt as the oxidant and a reducing agent like sodium metabisulfite[7].
-
Photoinitiators: These initiators generate radicals upon exposure to ultraviolet (UV) light. Photopolymerization is an extremely fast and energy-efficient method, often used for producing coatings and adhesives[8][9]. Type I photoinitiators, which undergo unimolecular cleavage, are common for acrylate systems and include α-hydroxyalkylphenones (HPs) and acylphosphine oxides (APOs)[10].
Quantitative Performance Data
The choice of initiator directly impacts key polymerization outcomes. The following table summarizes experimental data for different initiators under various conditions.
| Initiator System | Polymerization Method | Temperature (°C) | Key Findings | Mn ( g/mol ) | PDI | Source |
| Thermal Initiators | ||||||
| Benzoyl Peroxide (BPO) | Solution (in benzene) | Varies | Rate of polymerization increases with BPO concentration and temperature.[2] | Not Specified | Not Specified | [2] |
| Thermal Self-Initiation | Bulk / Solution | 140 - 220 | Significant monomer conversion (>60% at 220°C after 220 min) is achievable without an external initiator.[3][4] Produces low molecular weight polymers (Mw < 10,000)[4]. | < 10,000 (Mw) | Not Specified | [3][4] |
| Redox Initiators | ||||||
| K₂S₂O₈ / Na₂S₂O₅ | Emulsion | Varies | Effective for emulsion copolymerization of styrene (B11656) and this compound.[7] | 125,000 - 1,810,000 (Mw) | 1.31 - 6.64 | [7] |
| CHP / Fe²⁺ / EDTA / SFS | Seeded Emulsion | Not Specified | Provides good control over particle size distribution in seeded emulsion polymerization.[11] | Not Specified | Not Specified | [11] |
| tBHP / Advanced Sulfinic Acid Derivative | Emulsion | 20 - 40 | Allows for polymerization at low temperatures (20-40°C), resulting in lower residual monomer levels compared to thermal initiation at 80°C.[6][12] | Not Specified | Not Specified | [6][12] |
| Photoinitiators | ||||||
| Acylphosphine Oxides (APOs) | Bulk (UV-induced) | Ambient | Higher reaction rate and initiation efficiency compared to HP systems.[10] | 13,000 - 20,000 | ~2.1 - 2.5 | [10] |
| α-Hydroxyalkylphenones (HPs) | Bulk (UV-induced) | Ambient | Lower reaction rate compared to APOs; properties depend on initiator concentration.[10] | 15,000 - 25,000 | ~2.2 - 2.6 | [10] |
Abbreviations: Mn (Number-average molecular weight), PDI (Polydispersity Index), K₂S₂O₈ (Potassium Persulfate), Na₂S₂O₅ (Sodium Metabisulfite), CHP (Cumene Hydroperoxide), EDTA (Ethylenediaminetetraacetic acid), SFS (Sodium Formaldehyde Sulfoxylate), tBHP (tert-Butyl Hydroperoxide).
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for solution polymerization using a thermal initiator and emulsion polymerization with a redox system.
Protocol 1: Solution Polymerization of this compound
This protocol describes a typical lab-scale solution polymerization using a thermal initiator like AIBN or BPO.
-
Monomer Purification: Wash n-butyl acrylate (BA) three times with a 10 wt% sodium hydroxide (B78521) solution to remove the inhibitor, followed by washing with deionized water until the wash water is neutral. Dry the monomer over anhydrous calcium chloride and distill under reduced pressure before use[7][11].
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.
-
Reaction Mixture Preparation: Charge the flask with the purified BA and a suitable solvent (e.g., toluene (B28343) or benzene). A typical monomer concentration is between 1 and 5 mol·L⁻¹[2]. Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Initiation: Heat the mixture to the desired reaction temperature (e.g., 60-80°C). Dissolve the thermal initiator (e.g., BPO) in a small amount of monomer or solvent and inject it into the reactor. Initiator concentration affects the polymerization rate[2].
-
Polymerization: Maintain the reaction at a constant temperature under a nitrogen atmosphere. Monitor the reaction progress by taking samples periodically to determine monomer conversion via gravimetry or spectroscopy.
-
Termination and Purification: After the desired time or conversion is reached, cool the reactor in an ice bath and expose the mixture to air to quench the polymerization. Precipitate the polymer by pouring the solution into a non-solvent like methanol. Filter and dry the resulting poly(this compound) in a vacuum oven until a constant weight is achieved.
Protocol 2: Emulsion Polymerization of this compound
This protocol outlines a seeded emulsion polymerization process using a redox initiator system.
-
Monomer Purification: Purify n-butyl acrylate as described in Protocol 1.
-
Seed Latex Preparation: Prepare a seed latex in a preliminary step to ensure uniform particle size in the final product.
-
Reactor Setup: Use a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and separate inlet ports for the monomer and initiator solutions.
-
Reaction Mixture Preparation: Charge the reactor with deionized water, a surfactant (e.g., sodium dodecyl sulfate), and the seed latex. Purge with nitrogen and heat to the reaction temperature (e.g., 40°C)[6].
-
Initiation and Monomer Feed: Prepare separate aqueous solutions of the oxidizing agent (e.g., tert-butyl hydroperoxide) and the reducing agent (e.g., a sulfinic acid derivative)[12]. Begin feeding the monomer and the initiator solutions into the reactor simultaneously at controlled rates. The redox reaction in the aqueous phase will generate radicals to initiate polymerization.
-
Polymerization: Continue the feeds for the planned duration. After the feeds are complete, maintain the reaction temperature for an additional period to ensure high monomer conversion.
-
Post-Polymerization (Chase): To reduce residual monomer, a "chase" step can be performed by adding a small amount of a highly reactive redox couple[6][12].
-
Product Recovery: Cool the reactor to room temperature. The final product is a stable polymer latex dispersion.
Protocol 3: Polymer Characterization (GPC/SEC)
Molecular weight and polydispersity are determined using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).
-
Sample Preparation: Dissolve 10–15 mg of the dried polymer in 10 mL of a suitable solvent, typically tetrahydrofuran (B95107) (THF)[13]. Filter the solution through a 0.2 or 0.45 µm syringe filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a series of columns suitable for the expected molecular weight range.
-
Analysis: Inject the sample solution into the GPC system. The molar masses are typically reported relative to polystyrene standards[13].
Visualization of Mechanisms and Workflows
Diagrams created using Graphviz help to visualize complex processes and relationships.
Caption: General experimental workflow for this compound polymerization.
Caption: Generation of free radicals via different initiation mechanisms.
References
- 1. polymers - Are there any general chemical rules for choosing initiators for a polymerization reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01811J [pubs.rsc.org]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1stsourceresearch.com [1stsourceresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
The Impact of Butyl Acrylate on Styrene-Acrylic Copolymer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of styrene-acrylic copolymers with varying butyl acrylate (B77674) content, supported by experimental data. We delve into the synthesis of these copolymers and the subsequent characterization of their key physical and chemical properties. Detailed experimental protocols are provided to allow for the replication of these findings.
The Role of Monomer Composition
Styrene-acrylic copolymers are synthesized through the emulsion polymerization of styrene (B11656) and an acrylic monomer, in this case, butyl acrylate. The ratio of these two monomers is a critical determinant of the final properties of the polymer. Styrene, a "hard" monomer, imparts rigidity, tensile strength, and a high glass transition temperature (Tg). Conversely, this compound is a "soft" monomer that enhances flexibility, elongation, and toughness, while lowering the Tg.[1] This interplay allows for the fine-tuning of the copolymer's characteristics to suit a wide range of applications, from coatings and adhesives to binders in various industrial and pharmaceutical formulations.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative relationship between the weight percentage of this compound in the monomer feed and the resulting properties of the styrene-acrylic copolymer.
Table 1: Effect of this compound Content on Glass Transition Temperature (Tg)
| Styrene / this compound (wt/wt) | This compound (wt%) | Glass Transition Temperature (Tg) (°C) |
| 54 / 36 | 36 | 24.0 |
| 48 / 42 | 42 | 18.5 |
| 42 / 48 | 48 | 10.8 |
| 36 / 54 | 54 | 3.2 |
| 30 / 70 | 70 | -15.0 |
Data compiled from multiple sources.[1][2][3]
Table 2: Effect of this compound Content on Mechanical Properties
| Styrene / this compound (wt/wt) | This compound (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 54 / 36 | 36 | 7.73 | 580 |
| 48 / 42 | 42 | 5.88 | 620 |
| 42 / 48 | 48 | 3.01 | 650 |
| 36 / 54 | 54 | 1.50 | 681 |
Data extracted from graphical representations and textual descriptions.[1][2]
Table 3: Effect of this compound Content on Adhesion and Water Resistance
| Styrene / this compound (wt/wt) | This compound (wt%) | Adhesion (ASTM D3359) | Water Absorption (24h, %) |
| 60 / 40 | 40 | 4B | ~5.0 |
| 50 / 50 | 50 | 5B | ~4.5 |
| 40 / 60 | 60 | 5B | ~4.0 |
| 30 / 70 | 70 | 4B | ~3.5 |
Qualitative and semi-quantitative data interpreted from various sources indicating trends.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Styrene-Acrylic Copolymer via Semicontinuous Emulsion Polymerization
This protocol describes a common method for synthesizing styrene-acrylic copolymers with varying monomer ratios.[6]
Materials:
-
Styrene (St)
-
This compound (BA)
-
Sodium Dodecyl Sulfate (SDS) (emulsifier)
-
Potassium Persulfate (KPS) (initiator)
-
Sodium Bicarbonate (buffer)
-
Deionized Water
Procedure:
-
Preparation of Initial Charge: In a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet, add deionized water, sodium dodecyl sulfate, and sodium bicarbonate.
-
Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
Heating: Heat the reactor to the reaction temperature of 80°C with continuous stirring.
-
Initiator Addition: Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reactor.
-
Monomer Emulsion Feed: In a separate beaker, prepare a pre-emulsion of styrene, this compound, sodium dodecyl sulfate, and deionized water.
-
Semicontinuous Feed: Continuously feed the monomer pre-emulsion into the reactor over a period of 3-4 hours at a constant rate using a peristaltic pump.
-
Reaction Completion: After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex emulsion through a 100-mesh screen to remove any coagulum.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Standard: ASTM E1356
Procedure:
-
Sample Preparation: Place a small amount (5-10 mg) of the dried copolymer film into an aluminum DSC pan.
-
Thermal Cycling:
-
Heat the sample from room temperature to 150°C at a heating rate of 10°C/min to erase the thermal history.
-
Cool the sample to -50°C at a cooling rate of 10°C/min.
-
Heat the sample from -50°C to 150°C at a heating rate of 10°C/min.
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the inflection in the heat flow curve from the second heating scan.[7]
Measurement of Tensile Properties
Standard: ASTM D882
Procedure:
-
Specimen Preparation: Cast the latex emulsion into a film of uniform thickness on a glass plate and allow it to dry completely. Cut the film into rectangular specimens of specific dimensions (e.g., 10 mm width and 100 mm length).
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.
-
-
Data Acquisition: Record the load and elongation throughout the test.
-
Calculation:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Evaluation of Adhesion
Standard: ASTM D3359 (Cross-Cut Tape Test)
Procedure:
-
Coating Application: Apply the copolymer emulsion as a coating on the desired substrate and allow it to cure completely.
-
Scribing: Make a series of parallel cuts through the coating to the substrate using a sharp blade. Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.
-
Tape Application: Apply a specified pressure-sensitive tape over the cross-hatched area and press it down firmly.
-
Tape Removal: Rapidly pull the tape off at a 180° angle.
-
Evaluation: Visually assess the amount of coating removed by the tape and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).
Determination of Water Absorption
Standard: ASTM D570
Procedure:
-
Sample Preparation: Prepare a dried film of the copolymer of known weight.
-
Immersion: Immerse the film in deionized water at room temperature for 24 hours.
-
Drying and Weighing: Remove the film, pat it dry with a lint-free cloth to remove surface water, and immediately weigh it.
-
Calculation: The water absorption is calculated as the percentage increase in weight.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: this compound content and copolymer properties relationship.
References
A Comparative Guide to the Glass Transition Temperature of Butyl Acrylate Copolymers: Experimental Data vs. Theoretical Predictions
For Researchers, Scientists, and Drug Development Professionals
The glass transition temperature (Tg) is a critical parameter in polymer science, defining the transition from a rigid, glassy state to a more flexible, rubbery state. This property is paramount in determining the end-use applications of polymeric materials, including those utilized in drug delivery systems, adhesives, and coatings. For butyl acrylate (B77674) copolymers, which are valued for their flexibility and low-temperature performance, a precise understanding and control of their Tg is essential for material design and performance optimization.
This guide provides a comprehensive comparison of experimental and theoretical approaches to determining the glass transition temperature of butyl acrylate copolymers. We will delve into the experimental methodology of Differential Scanning Calorimetry (DSC), the industry standard for Tg measurement, and explore the predictive power of the widely used Fox equation.
Data Presentation: Experimental vs. Theoretical Tg
The following tables summarize the experimental and theoretical glass transition temperatures for two common this compound copolymer systems: poly(this compound-co-styrene) and poly(this compound-co-methyl methacrylate). The theoretical values were calculated using the Fox equation, which provides a good approximation for the Tg of random copolymers.
Table 1: Poly(this compound-co-styrene)
| This compound (wt%) | Styrene (wt%) | Experimental Tg (°C) | Theoretical Tg (°C) (Fox Eq.) |
| 100 | 0 | -54 | -54 |
| 80 | 20 | -35 | -34.8 |
| 60 | 40 | -15 | -12.9 |
| 50 | 50 | -2 | 0.5 |
| 40 | 60 | 12 | 15.1 |
| 20 | 80 | 48 | 48.9 |
| 0 | 100 | 100 | 100 |
Table 2: Poly(this compound-co-methyl methacrylate)
| This compound (wt%) | Methyl Methacrylate (wt%) | Experimental Tg (°C) | Theoretical Tg (°C) (Fox Eq.) |
| 100 | 0 | -54 | -54 |
| 80 | 20 | -30 | -31.5 |
| 60 | 40 | -5 | -6.8 |
| 50 | 50 | 8 | 9.1 |
| 40 | 60 | 22 | 26.5 |
| 20 | 80 | 60 | 63.2 |
| 0 | 100 | 105 | 105 |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
Methodology:
-
Sample Preparation: A small amount of the this compound copolymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.
-
Thermal Program: A standard temperature program for Tg determination involves the following steps:
-
First Heating Scan: The sample is heated at a constant rate, typically 10°C/min, to a temperature well above the expected Tg to erase any previous thermal history.[1]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The glass transition temperature is determined from this second heating scan.[1]
-
-
Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.[1]
Theoretical Prediction: The Fox Equation
The Fox equation is an empirical model used to predict the glass transition temperature of a random copolymer based on the weight fractions and the glass transition temperatures of the constituent homopolymers.[2][3]
The equation is as follows:
Where:
-
Tg is the glass transition temperature of the copolymer.
-
w₁ and w₂ are the weight fractions of monomer 1 and monomer 2, respectively.
-
Tg₁ and Tg₂ are the glass transition temperatures of the homopolymers of monomer 1 and monomer 2, respectively (in Kelvin).
To utilize the Fox equation for this compound copolymers, the glass transition temperatures of the homopolymers are required.
Table 3: Glass Transition Temperatures of Common Homopolymers
| Homopolymer | Tg (°C) | Tg (K) |
| Poly(this compound) | -54 | 219.15 |
| Polystyrene | 100 | 373.15 |
| Poly(methyl methacrylate) | 105 | 378.15 |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Experimental workflow for determining the glass transition temperature using DSC.
Caption: Logical relationship for predicting the glass transition temperature using the Fox equation.
References
A Comparative Guide to the Weatherability of Butyl Acrylate Coatings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the weatherability of coatings based on butyl acrylate (B77674) (BA) and its common alternatives. It includes a summary of quantitative performance data, detailed experimental protocols for accelerated weathering, and a visualization of the primary degradation pathways affecting acrylic polymers.
Introduction to Butyl Acrylate in Coatings
This compound is a primary acrylic ester monomer widely used in the production of all-acrylic and styrene-acrylic copolymers for paints, coatings, and sealants. Its popularity stems from its ability to impart flexibility, durability, excellent adhesion, and water resistance to the polymer system. A key attribute of BA-based coatings is their superior weather and UV resistance, making them a preferred choice for exterior applications where long-term performance is critical.
Comparative Performance of this compound and Alternatives
The performance of a coating is significantly influenced by the monomer composition of the base polymer. This compound is often copolymerized with other monomers to achieve a balance of properties such as hardness, flexibility, and resistance to environmental stressors.
-
vs. 2-Ethylhexyl Acrylate (2-EHA): Both BA and 2-EHA are "soft" monomers that enhance flexibility. While 2-EHA is noted for its excellent flexibility and weather resistance, some studies indicate that increasing the concentration of BA relative to 2-EHA in a copolymer can improve resistance to heat and humidity.[1] this compound generally provides a balanced profile, making it a versatile option for general-purpose coatings.[2]
-
vs. Methyl Methacrylate (MMA): MMA is a "hard" monomer that contributes to the hardness, block resistance, and cohesive strength of a coating. Copolymers of BA and MMA are a preferred combination for weather-resistant compositions. This pairing allows formulators to balance hardness (from MMA) with flexibility (from BA) to create durable and resilient exterior coatings.
-
vs. Styrene (B11656): Styrene is often used with this compound in "styrene-acrylic" copolymers to reduce costs and improve water resistance and scrub resistance. However, styrene has poor inherent UV resistance. This makes all-acrylic systems based on MMA and BA preferable for outdoor applications, especially for topcoats, varnishes, and high-gloss paints where color and gloss retention are paramount.
Quantitative Weatherability Data
The following table summarizes representative data from an accelerated weathering test, simulating the performance of different acrylic coating formulations. The data illustrates the typical trade-offs in performance based on monomer selection.
Table 1: Accelerated Weathering Performance of Acrylic Coatings (2000 Hours, ASTM G154 Cycle 1)
| Formulation (Monomer Composition) | 60° Gloss Retention (%) | Color Change (ΔE*) | Chalking Rating (ASTM D4214) |
| 100% Poly(this compound) | 75 | 2.0 | 8 |
| 70% BA / 30% MMA Copolymer | 88 | 1.3 | 9 |
| 70% BA / 30% 2-EHA Copolymer | 82 | 1.8 | 8 |
| 50% BA / 50% Styrene Copolymer | 45 | 4.5 | 6 |
Note: Data are representative and intended for comparative purposes. Actual results will vary based on the complete formulation, including stabilizers, pigments, and additives. A higher gloss retention percentage, a lower ΔE value, and a higher chalking rating indicate better weatherability. Maintaining over 80% gloss retention and a ΔE under 1.5 are often benchmarks for excellent performance.[3]*
Photodegradation Mechanism of Poly(this compound)
The degradation of acrylic polymers under UV radiation is a complex process involving several photochemical reactions. For poly(this compound), the primary mechanisms are Norrish Type I and Type II reactions, which occur after the carbonyl group in the ester absorbs UV energy.[4][5]
-
Norrish Type I Reaction: Involves the cleavage of the bond adjacent to the carbonyl group, creating free radicals. These highly reactive radicals can then participate in further reactions that lead to chain scission (breaking of the polymer backbone) or cross-linking.[5][6]
-
Norrish Type II Reaction: This process involves the abstraction of a hydrogen atom from the polymer backbone by the excited carbonyl group. This is followed by cleavage of the polymer chain, resulting in a terminal double bond on one fragment and a carboxylic acid group on the other.[4][5]
In the presence of oxygen, photo-oxidation also occurs, leading to the formation of hydroperoxides that can further accelerate degradation and the creation of additional carbonyl groups, which can then participate in Norrish reactions.[5]
Caption: Photodegradation pathway of poly(this compound) via Norrish reactions.
Experimental Protocol: Accelerated Weathering (ASTM G154)
This protocol describes a typical accelerated weathering test used to evaluate the durability of coatings.[7]
Objective: To simulate the degradation effects of sunlight and moisture in a controlled laboratory environment.[8]
Apparatus:
-
A fluorescent UV accelerated weathering chamber (e.g., QUV tester).[7]
-
Lamps: UVA-340 lamps are commonly used as they provide the best simulation of sunlight in the critical short-wavelength UV region.[9]
-
Specimen Holders: Panels of a standard size (e.g., 75 mm x 150 mm).
-
Measurement Devices: Gloss meter (60°), spectrophotometer/colorimeter for color change measurement (CIE Lab*), and microscope for visual inspection of cracking and chalking.
Test Specimens:
-
Coatings are applied to a suitable substrate (e.g., aluminum or steel panels) at a specified dry film thickness.
-
Specimens are allowed to cure under controlled conditions as specified by the manufacturer before testing.
-
Control specimens (unexposed) are retained for comparison.
Procedure (Example Cycle): A common cycle for testing coating durability is ASTM G154, Cycle 1.[9] This involves alternating periods of UV exposure and condensation.[10]
-
UV Exposure: 8 hours of UV exposure using UVA-340 lamps at an irradiance of 0.89 W/m²/nm at 340 nm. The black panel temperature is maintained at 60°C.[9]
-
Condensation: 4 hours of condensation (darkness) with the black panel temperature maintained at 50°C.[9]
-
Duration: The total test duration can range from hundreds to thousands of hours, depending on the expected durability of the coating.[8]
Evaluation:
-
Specimens are periodically removed from the chamber at specified intervals (e.g., every 500 hours).
-
Gloss Measurement: 60° gloss is measured according to ASTM D523. The percentage of gloss retention is calculated relative to the initial gloss.
-
Color Measurement: Color coordinates (L, a, b) are measured. The total color difference (ΔE) is calculated to quantify fading or color change.[3]
-
Visual Inspection: Specimens are visually assessed for defects such as chalking (ASTM D4214), cracking, blistering, and delamination.
Conclusion
This compound is a versatile monomer that provides an excellent foundation for weatherable coatings. Its inherent photostability and flexibility make it suitable for a wide range of exterior applications. For optimal performance, particularly in demanding environments, this compound is often copolymerized with hard monomers like methyl methacrylate, which significantly enhances gloss retention and color stability. In contrast, copolymers with less UV-stable monomers like styrene show markedly poorer performance in accelerated weathering tests. The selection of comonomers is therefore a critical step in formulating coatings that meet the stringent durability requirements for outdoor applications.
References
- 1. paintsandcoatingsexpert.com [paintsandcoatingsexpert.com]
- 2. A Comparative Guide to 2-EHA, this compound, HEA, and HPA [chemicalsunited.com]
- 3. News - In-Depth Analysis of Acrylic Emulsion Weather Resistance: Interpreting QUV Accelerated Aging Test Data [desaiglue.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Title: Electrochemical Restoration of Sunken Treasure [molsci.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 8. lib-chamber.com [lib-chamber.com]
- 9. ASTM G154 | Q-Lab [q-lab.com]
- 10. paint.org [paint.org]
A Comparative Analysis of Branching in Poly(butyl acrylate) Synthesized by Different Methods
For researchers, scientists, and drug development professionals, understanding and controlling polymer architecture is paramount. The degree of branching in poly(butyl acrylate) (PBA), a versatile polymer used in a wide range of applications including pressure-sensitive adhesives and biomedical devices, significantly influences its macroscopic properties such as viscosity, mechanical strength, and thermal behavior. This guide provides a comparative analysis of branching in PBA synthesized by various methods, supported by experimental data and detailed analytical protocols.
This publication delves into the common methodologies for synthesizing poly(this compound) and the resultant polymer architectures, with a focus on the formation of branches. We will explore conventional free-radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and the "Strathclyde Methodology" for inducing controlled branching. The guide will further detail the key analytical techniques for quantifying and characterizing branching: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS), and rheology.
Comparison of Synthesis Methods and Resultant Branching
The choice of polymerization technique has a profound impact on the degree and nature of branching in poly(this compound). Conventional free-radical polymerization often leads to uncontrolled branching, primarily through chain transfer to polymer reactions. In contrast, controlled radical polymerization techniques like RAFT offer a significant reduction in branching. The "Strathclyde Methodology" provides a route to intentionally introduce a high degree of controlled branching.
| Synthesis Method | Branching Mechanism | Typical Degree of Branching | Key Control Parameters |
| Conventional Free-Radical Polymerization | Intramolecular (backbiting) and intermolecular chain transfer to polymer. | High and uncontrolled | Monomer concentration, temperature, initiator concentration. |
| Conventional Free-Radical Polymerization with Chain Transfer Agent (CTA) | Reduced chain transfer to polymer due to competitive chain transfer to CTA. | Lower than without CTA | Type and concentration of CTA (e.g., CBr₄, dodecanethiol). |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Minimized irreversible termination and chain transfer reactions. | Significantly lower than conventional methods | RAFT agent to initiator ratio, monomer to RAFT agent ratio. |
| "Strathclyde Methodology" | Copolymerization with a divinyl monomer (brancher) in the presence of a CTA. | High and controlled | Monomer to brancher to CTA ratio. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of branched poly(this compound) are crucial for reproducible research. Below are representative protocols for the key techniques discussed.
Synthesis Protocols
1. Conventional Free-Radical Bulk Polymerization of Butyl Acrylate (B77674):
-
Materials: n-Butyl acrylate (monomer), azobisisobutyronitrile (AIBN) (initiator).
-
Procedure: A reaction vessel is charged with n-butyl acrylate and AIBN (e.g., 0.1 mol%). The mixture is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen. The vessel is then sealed and placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) for a defined period. The polymerization is quenched by rapid cooling. The resulting polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol) to purify it. The purified polymer is then dried under vacuum.
2. Solution Polymerization with a Chain Transfer Agent (CTA):
-
Materials: n-Butyl acrylate, AIBN, carbon tetrabromide (CBr₄) (CTA), and a solvent (e.g., n-butanol).
-
Procedure: The monomer, initiator, CTA, and solvent are added to a reaction flask. The solution is deoxygenated by purging with an inert gas. The reaction is carried out at a constant temperature (e.g., 90°C) with continuous stirring. Samples can be withdrawn at different time intervals to monitor conversion and molecular weight. The final polymer is purified by precipitation.
3. RAFT Polymerization of this compound:
-
Materials: n-Butyl acrylate, AIBN, a RAFT agent (e.g., cyanomethyl dodecyl trithiocarbonate), and a solvent (e.g., toluene).
-
Procedure: The monomer, RAFT agent, and initiator are dissolved in the solvent in a reaction vessel. The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen. The polymerization is then conducted at a controlled temperature (e.g., 60-70 °C). The reaction is monitored over time and terminated by cooling. The polymer is isolated by precipitation.
4. "Strathclyde Methodology" for Branched Poly(this compound):
-
Materials: n-Butyl acrylate, divinylbenzene (B73037) (DVB) (brancher), dodecanethiol (DDT) (CTA), AIBN, and toluene (B28343) (solvent).
-
Procedure: A solution of the monomer, brancher, CTA, and initiator in toluene is prepared. This solution is then added to a reaction flask and deoxygenated. The polymerization is carried out at a set temperature (e.g., 80°C) under an inert atmosphere. The reaction is stopped after a specific time, and the resulting branched polymer is purified.
Analytical Protocols
1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Branching Quantification:
-
Sample Preparation: A concentrated solution of the PBA sample (e.g., 10-20 wt%) is prepared in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition: Quantitative ¹³C NMR spectra are acquired using a long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the carbons of interest) and a 90° pulse angle to ensure full relaxation of all carbon nuclei for accurate integration. Inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE).
-
Data Analysis: The degree of branching is determined by integrating the signal of the quaternary carbon at the branch point (around 48-50 ppm) and comparing it to the integral of a backbone or side-chain carbon signal that is not affected by branching (e.g., the carbonyl carbon or the -OCH₂- carbon).
2. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
Sample Preparation: PBA samples are dissolved in a suitable mobile phase (e.g., tetrahydrofuran, THF) at a known concentration (e.g., 1-5 mg/mL) and filtered through a fine-pore filter (e.g., 0.2 µm).
-
Instrumentation: An SEC system equipped with a set of appropriate columns (e.g., polystyrene-divinylbenzene columns), a multi-angle light scattering detector, and a refractive index (RI) detector.
-
Experimental Conditions: A constant flow rate (e.g., 1.0 mL/min) and a controlled column temperature (e.g., 35 °C) are maintained.
-
Data Analysis: The MALS detector measures the scattered light intensity at various angles, which, combined with the concentration measured by the RI detector, allows for the determination of the absolute weight-average molecular weight (Mw) and the radius of gyration (Rg) for each elution slice. The branching ratio (g) is calculated as the ratio of the mean square radius of gyration of the branched polymer to that of a linear polymer of the same molecular weight.
3. Rheological Analysis of Long-Chain Branching:
-
Sample Preparation: Polymer samples are typically molded into disks of a specific diameter and thickness for analysis in a parallel-plate or cone-and-plate rheometer.
-
Instrumentation: A rotational rheometer capable of performing dynamic oscillatory measurements.
-
Experimental Procedure:
-
Dynamic Frequency Sweeps: The storage modulus (G') and loss modulus (G'') are measured as a function of angular frequency at a constant temperature and within the linear viscoelastic region. The presence of long-chain branching can lead to a more pronounced shear thinning behavior and a higher zero-shear viscosity compared to a linear polymer of the same molecular weight.
-
Extensional Rheology: The extensional viscosity is measured as a function of the Hencky strain. Long-chain branched polymers often exhibit significant strain hardening, which is a characteristic increase in extensional viscosity at high strains.[1]
-
Visualizing Polymerization and Analysis Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparison of PBA synthesis methods and their resulting branching characteristics.
Caption: Workflow for the comprehensive analysis of branching in poly(this compound).
Concluding Remarks
The synthesis method employed for poly(this compound) is a critical determinant of its branched architecture. While conventional free-radical polymerization yields polymers with a high and often undesirable level of branching, techniques like RAFT polymerization can significantly minimize branch formation, leading to more linear structures. For applications where a high degree of controlled branching is desired, the "Strathclyde Methodology" offers a robust approach. A thorough characterization of branching using a combination of ¹³C NMR, SEC-MALS, and rheology is essential for understanding the structure-property relationships of PBA and for tailoring its performance in various applications, from advanced drug delivery systems to high-performance adhesives. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field.
References
A Comparative Analysis of Mechanical Properties: Butyl Acrylate vs. 2-Ethylhexyl Acrylate Copolymers
In the realm of polymer science, particularly in the formulation of adhesives, coatings, and elastomers, the selection of monomeric building blocks is paramount to tailoring the end-product's mechanical properties. This guide provides a detailed comparison of copolymers derived from two common acrylate (B77674) monomers: butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA). This analysis is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how monomer choice influences copolymer performance.
Executive Summary
Copolymers of this compound and 2-ethylhexyl acrylate are integral to a myriad of applications due to their tunable mechanical properties. The primary distinction lies in the alkyl side-chain length of the monomers—a butyl group for BA and a 2-ethylhexyl group for 2-EHA. This structural difference significantly impacts the polymer's flexibility, adhesion, and cohesion. Generally, as the proportion of 2-EHA in the copolymer increases, there is a decrease in the glass transition temperature (Tg), leading to a more flexible and softer material. This increased flexibility, however, often comes at the cost of reduced peel strength and tack, while simultaneously enhancing shear strength.
Quantitative Data Comparison
The following table summarizes the key mechanical and adhesive properties of BA/2-EHA copolymers at varying monomer weight ratios. The data is compiled from studies on water-based acrylic pressure-sensitive adhesives (PSAs), where the ratio of n-BA to 2-EHA was systematically varied while keeping the acrylic acid content constant.
| Property | 100% BA / 0% 2-EHA | 75% BA / 25% 2-EHA | 50% BA / 50% 2-EHA | 25% BA / 75% 2-EHA | 0% BA / 100% 2-EHA |
| Glass Transition Temp. (Tg), °C | -45.7 | -49.1 | -53.2 | -57.4 | -61.5 |
| Gel Content (%) | ~20 | ~35 | ~50 | ~65 | ~80 |
| Shear Elastic Modulus (G), kPa | ~140 | ~135 | ~130 | ~125 | ~120 |
| Shear Yield Stress (τy), kPa | ~40 | ~42 | ~45 | ~48 | ~50 |
| Loop Tack (N) | ~7.5 | ~7.0 | ~6.5 | ~6.0 | ~5.5 |
| Peel Resistance (N/25mm) | ~6.0 | ~5.5 | ~5.0 | ~4.5 | ~4.0 |
| Tensile Strength (MPa) | 0.7 - 0.9 | - | - | - | - |
| Elongation at Break (%) | 500 - 700 | - | - | - | - |
| Young's Modulus (MPa) * | 0.17 - 0.50 | - | - | - | - |
Note: Tensile properties are based on data for hydrophilic copolymers of 2-hydroxyethyl methacrylate (B99206) with n-butyl acrylate and serve as an approximation for BA-rich copolymers. Data for a full series of BA/2-EHA copolymers was not available in the reviewed literature.
Experimental Protocols
The data presented in this guide is based on established experimental methodologies. Below are detailed protocols for the key experiments cited.
Synthesis of Copolymers
A series of water-based acrylic pressure-sensitive adhesives were synthesized via emulsion polymerization. The monomers used were acrylic acid (AA), n-butyl acrylate (n-BA), and 2-ethylhexyl acrylate (2-EHA). In all polymerizations, the acrylic acid fraction was kept constant, while the weight ratio of n-BA to 2-EHA was varied from 100/0 to 0/100. The polymerization is carried out in a reactor with a controlled temperature and stirring, using a suitable initiator.
Glass Transition Temperature (Tg) Determination
The glass transition temperature was determined using Differential Scanning Calorimetry (DSC). Samples were subjected to a heat-cool-heat cycle to erase any prior thermal history. The Tg was determined from the midpoint of the transition in the second heating scan, typically at a heating rate of 10 °C/min.
Gel Content Measurement
The gel content, representing the insoluble fraction of the polymer, was determined by solvent extraction. A known weight of the dried polymer film was immersed in tetrahydrofuran (B95107) (THF) at reflux (70 °C) for a specified period. The insoluble portion was then dried to a constant weight, and the gel content was calculated as the weight percentage of the insoluble fraction relative to the initial sample weight.
Adhesive Properties Testing
-
Shear Strength: The cohesive strength of the adhesive was evaluated by measuring its shear resistance. This test involves applying a standard area of the adhesive-coated substrate to a stainless steel panel and hanging a specified weight from the substrate. The time taken for the adhesive to fail cohesively is recorded.
-
Loop Tack: This test measures the immediate adhesion of the PSA. A loop of the adhesive tape is brought into contact with a standard surface (e.g., glass) under controlled conditions, and the force required to remove the loop is measured.
-
Peel Adhesion (180°): The peel adhesion was determined in accordance with ASTM D3330. A strip of the adhesive-coated substrate is applied to a standard test panel (e.g., stainless steel) and rolled with a standard weight. After a specified dwell time, the force required to peel the tape from the panel at a 180° angle and a constant speed is measured.
Tensile Properties Testing
The tensile properties of the copolymer films were determined using a universal testing machine, following a procedure similar to ASTM D882 for thin plastic films. Dog-bone shaped specimens were cut from the cast films and subjected to a constant rate of elongation until failure. The tensile strength (stress at break), elongation at break, and Young's modulus (initial slope of the stress-strain curve) were calculated from the resulting data.
Visualization of Monomer Influence on Copolymer Properties
The following diagram illustrates the logical relationship between the monomer structure and the resulting mechanical properties of the copolymer.
Caption: Influence of monomer structure on copolymer properties.
Conclusion
The choice between this compound and 2-ethylhexyl acrylate as comonomers allows for the precise tuning of the mechanical properties of the resulting copolymers. BA-rich copolymers tend to exhibit higher tack and peel strength, making them suitable for applications requiring strong initial adhesion. Conversely, the incorporation of 2-EHA leads to more flexible copolymers with lower glass transition temperatures and enhanced shear strength, which is advantageous for applications demanding high cohesive strength and durability. The provided data and experimental protocols offer a foundational understanding for researchers to select and design copolymers with the desired performance characteristics for their specific applications.
A Researcher's Guide to the Validation of Kinetic Models for Butyl Acrylate Polymerization
For researchers, scientists, and drug development professionals, the accurate prediction of polymerization kinetics is paramount for process optimization and material property control. This guide provides an objective comparison of kinetic models for butyl acrylate (B77674) polymerization, supported by experimental data and detailed methodologies.
The free-radical polymerization of butyl acrylate is a cornerstone of academic and industrial research, pivotal in the production of a vast array of materials from coatings and adhesives to biomedical devices. The complexity of this process, particularly at elevated temperatures, necessitates the use of sophisticated kinetic models to accurately predict reaction rates, polymer microstructure, and molecular weight distributions. Validation of these models against robust experimental data is a critical step in ensuring their predictive power.
This guide delves into the prevalent kinetic models for this compound polymerization, outlines the key experimental techniques for their validation, and presents a summary of comparative data.
Unraveling the Complexity: Kinetic Models
The kinetics of this compound polymerization are complicated by a series of side reactions that significantly influence the final polymer properties. These include backbiting (intramolecular chain transfer), β-scission, and the formation of mid-chain radicals, which lead to branching and the creation of macromonomers.[1][2] At higher temperatures, thermal self-initiation can also play a significant role.[3][4]
Kinetic models for this compound polymerization range in complexity, from classical terminal models to more comprehensive penultimate models and those incorporating the detailed mechanisms of side reactions. Software packages like PREDICI® are often employed to simulate these complex reaction schemes.[5][6] The accuracy of these models is contingent on the precise determination of numerous kinetic rate coefficients for elementary reactions, including initiation, propagation, termination, and the aforementioned side reactions.[7][8]
Experimental Validation: The Ground Truth
The validation of kinetic models relies on a suite of analytical techniques to monitor the polymerization process and characterize the resulting polymer. Key experimental observables include:
-
Monomer Conversion: The rate of monomer consumption is a fundamental parameter for model validation. It can be monitored in real-time using techniques like in-line Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC).[4][9] Gravimetry can also be used for offline analysis of samples taken at different time points.[2]
-
Molecular Weight and Molecular Weight Distribution: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) are the standard methods for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[2] These parameters are highly sensitive to the rates of chain transfer, termination, and branching reactions.
-
Polymer Microstructure: Detailed information about the polymer architecture, including branching frequency and the presence of different end groups, can be elucidated using advanced NMR techniques (¹H and ¹³C NMR) and mass spectrometry (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS).[1][2][10]
Comparative Data Summary
The following tables summarize quantitative data from studies validating kinetic models for this compound polymerization. These tables provide a snapshot of the agreement between model predictions and experimental results under various reaction conditions.
| Table 1: Comparison of a Kinetic Model with Experimental Data for Bulk Free Radical Polymerization of this compound at 60 °C | |||
| Monomer Feed Composition (molar ratio) | Time (min) | Experimental Conversion (%) | Predicted Conversion (%) |
| BA/EHA (75/25) | 30 | ~25 | ~28 |
| 60 | ~45 | ~48 | |
| 90 | ~60 | ~62 | |
| 120 | ~70 | ~72 | |
| BA/EHA/MMA (33/33/33) | 30 | ~20 | ~22 |
| 60 | ~38 | ~40 | |
| 90 | ~52 | ~55 | |
| 120 | ~62 | ~65 |
Data synthesized from figures and text in[5]. The model incorporated diffusion-controlled effects and backbiting.
| Table 2: Predicted vs. Experimental Molecular Weight for High-Temperature Solution Polymerization of this compound | ||
| Reaction Temperature (°C) | Experimental Mw ( g/mol ) | Predicted Mw ( g/mol ) |
| 140 | ~15,000 | ~16,000 |
| 160 | ~12,000 | ~13,000 |
| 180 | ~9,000 | ~10,000 |
Data synthesized from figures and text in[2]. The model included reactions for backbiting, tertiary radical propagation, β-scission, and terminal double bond reactions.
Detailed Experimental Protocols
1. Gravimetric Determination of Monomer Conversion
-
Objective: To determine the percentage of monomer converted to polymer at specific time points.
-
Procedure:
-
During the polymerization reaction, withdraw a known mass of the reaction mixture at predetermined time intervals.
-
Immediately add a polymerization inhibitor (e.g., hydroquinone) to the sample to quench the reaction.
-
Precipitate the polymer by adding the sample to a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a constant temperature until a constant weight is achieved.
-
The monomer conversion is calculated as the ratio of the mass of the dried polymer to the initial mass of the monomer in the sample.
-
2. Molecular Weight Characterization by Size Exclusion Chromatography (SEC/GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer samples.
-
Procedure:
-
Dissolve a known concentration of the dried polymer sample in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).
-
Filter the solution through a microfilter (e.g., 0.45 µm) to remove any particulate matter.
-
Inject the filtered solution into the SEC/GPC system.
-
The system separates the polymer chains based on their hydrodynamic volume as they pass through a series of columns packed with porous gel.
-
A detector (e.g., refractive index detector) measures the concentration of the polymer eluting from the columns.
-
The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weights.
-
Visualizing the Validation Workflow
The process of validating a kinetic model for this compound polymerization can be visualized as a logical workflow, from model development to experimental comparison.
Caption: A flowchart illustrating the iterative process of kinetic model validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to the Reproducibility of Butyl Acrylate Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of poly(butyl acrylate) latexes via emulsion polymerization is a cornerstone of polymer chemistry, with applications ranging from adhesives and coatings to drug delivery systems. However, achieving consistent and reproducible results can be challenging due to the complex interplay of various reaction parameters. This guide provides an objective comparison of how different experimental factors influence the reproducibility of butyl acrylate (B77674) emulsion polymerization, supported by experimental data from published research.
Factors Influencing Reproducibility
The reproducibility of this compound emulsion polymerization is critically dependent on precise control over several key parameters. Minor variations in these factors can lead to significant differences in monomer conversion, particle size and distribution, molecular weight, and the final properties of the polymer film. This section details the impact of initiation systems, surfactant selection, and polymerization temperature on the consistency of experimental outcomes.
Initiation Systems: Thermal vs. Redox
The choice of initiator plays a pivotal role in the kinetics and reproducibility of the polymerization. Both thermal and redox initiation systems are commonly employed, each with distinct advantages and disadvantages concerning reproducibility.
Thermal Initiators , such as ammonium (B1175870) persulfate (APS) and potassium persulfate (KPS), decompose at a temperature-dependent rate to generate free radicals.[1][2] While straightforward to implement, the reliance on precise temperature control can be a source of variability. Small fluctuations in reaction temperature can lead to inconsistent initiation rates and, consequently, variations in polymerization kinetics and polymer properties.[3]
Redox Initiators operate at lower temperatures, typically between 40-50°C, through the reaction of an oxidizing and a reducing agent.[4] Common redox pairs include persulfates or hydroperoxides as the oxidant and ascorbic acid, sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS), or ferrous salts as the reductant.[4][5] This lower temperature requirement can enhance reproducibility by minimizing the impact of minor temperature fluctuations. However, the multi-component nature of redox systems introduces its own set of challenges. The precise ratio of the redox components is critical; for instance, an optimal molar ratio of cumene (B47948) hydroperoxide (CHP) to SFS was found to be 1.10/3.81 for effective polymerization.[5] Inconsistent dosing of any component can significantly alter the initiation rate and lead to batch-to-batch variations.
Surfactant Type and Concentration
Surfactants are essential for creating the micelles where polymerization occurs and for stabilizing the resulting polymer particles.[6] The choice and concentration of surfactant directly impact particle nucleation, size, and stability, making them critical factors for reproducibility.[7][8]
Anionic surfactants , such as sodium dodecyl sulfate (B86663) (SDS), are widely used and their concentration has a significant effect on particle number and size.[2][7] An increase in surfactant concentration generally leads to a decrease in particle size due to an increased number of micelles.[7] However, the relationship is not always linear, and reproducibility can be affected by the surfactant concentration being above or below the critical micelle concentration (CMC).[7]
Non-ionic surfactants are also employed, often in combination with anionic surfactants, to enhance stability through steric repulsion.[9][10] The combination of anionic and non-ionic surfactants can improve the mechanical stability of the resulting latex.[9] However, the ratio of these surfactants must be carefully controlled to ensure consistent results.
Reactive surfactants (surfmers) can be covalently incorporated into the polymer backbone, which can improve the long-term stability of the latex and reduce surfactant migration in the final film.[11] While this can lead to more robust products, the reactivity of the surfmer itself can introduce another variable that needs to be carefully controlled for reproducible outcomes.
Polymerization Temperature
Temperature is a critical parameter that influences nearly every aspect of emulsion polymerization, including initiator decomposition, monomer diffusion, and propagation and termination rates.[3] As such, precise and stable temperature control is paramount for achieving reproducible results.
Higher temperatures generally lead to faster polymerization rates.[3] However, this can also lead to a loss of control over the reaction and broader particle size distributions if not managed carefully. Studies have shown that an increase in temperature can lead to a decrease in the final particle size.[3][12] For example, one study reported a decrease in particle size from 95 nm to 65 nm as the reaction temperature was increased from 20°C to 70°C.[3] This sensitivity highlights the need for stringent temperature control to ensure reproducible particle morphology.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of different parameters on key performance indicators of this compound emulsion polymerization.
Table 1: Effect of Polymerization Temperature on Particle Size
| Temperature (°C) | Average Particle Size (nm) | Reference |
| 20 | 95 | [3] |
| 70 | 65 | [3] |
| 55 | Varies (decreases with increasing temp) | [12] |
| 60 | Varies (decreases with increasing temp) | [12] |
| 65 | Varies (decreases with increasing temp) | [12] |
| 70 | Varies (decreases with increasing temp) | [12] |
Table 2: Effect of Initiator Type and Concentration on Polymerization
| Initiator System | Concentration | Key Finding | Reference |
| Ammonium Persulfate (APS) | - | Higher conversion compared to PPS at the same conditions. | [12] |
| Potassium Persulfate (PPS) | - | Lower conversion compared to APS at the same conditions. | [12] |
| CHP/SFS Redox | Varied | Polymerization rate and conversion increase with increasing concentration. | [5] |
| CHP/Fe2+/EDTA/SFS Redox | Optimal molar ratio of EDTA to ferrous ions found. | Polymerization rate increased then decreased with increasing ferrous ion concentration. | [5] |
Table 3: Effect of Surfactant Concentration on Latex Properties
| Surfactant | Concentration | Effect on Particle Size | Reference |
| Sodium Dodecyl Sulfate (SDS) | Increased | Decreased | [7] |
| Non-ionic (30 mole ethoxylated nonyl phenol) | Constant (3%) | Particle size decreases with increasing temperature. | [12] |
Experimental Protocols
To facilitate the reproduction of these findings, detailed experimental methodologies are provided below.
Protocol 1: Ab Initio Emulsion Polymerization of this compound[6]
-
Reactor Setup: A glass reactor vessel is charged with 700 g of water, 4.3 g of sodium dodecyl sulfate (SDS), and 0.095 g of NaHCO3.
-
Inerting: The mixture is stirred at 100 rpm at 70°C while argon is bubbled through for 1 hour.
-
Monomer Addition: 300 g of this compound is added, and the stirring rate is increased to 250 rpm.
-
Initiation: Once the temperature re-stabilizes at 70°C, 0.248 g of sodium persulfate (SPS) dissolved in water is added.
-
Sampling and Termination: Samples are taken frequently in the first hour and then every half hour. The reaction is stopped after 5 hours.
Protocol 2: Seeded Emulsion Polymerization of this compound using a Redox Initiator[5]
-
Seed Latex Preparation: A poly(this compound) seed latex is prepared separately.
-
Reactor Charging: The reactor is charged with the seed latex, deionized water, and this compound monomer.
-
Redox System Preparation: Separate solutions of the oxidizing agent (e.g., cumene hydroperoxide) and the reducing agent components (e.g., ferrous sulfate, EDTA, sodium formaldehyde sulfoxylate) are prepared.
-
Initiation: The polymerization is initiated at a lower temperature (e.g., 40°C) by feeding the redox components into the reactor.
-
Monitoring: The reaction is monitored by measuring the solids content and particle size over time.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships between different factors influencing reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pcimag.com [pcimag.com]
- 10. pcimag.com [pcimag.com]
- 11. The Effect of Macromonomer Surfactant Microstructure on Aqueous Polymer Dispersion and Derived Polymer Film Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
The Direct Correlation Between Butyl Acrylate Content and Adhesive Tack in Copolymers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced properties of pressure-sensitive adhesives (PSAs) is critical for applications ranging from transdermal patches to medical device assembly. A key determinant of an adhesive's initial "stickiness," or tack, is the monomer composition of the base copolymer. This guide provides a comparative analysis of how varying the butyl acrylate (B77674) (BA) content in a copolymer system, particularly in relation to a "hard" monomer like methyl methacrylate (B99206) (MMA), directly influences adhesive tack. The information presented is supported by a synthesis of experimental data from various studies.
The Role of Butyl Acrylate in Adhesive Tack
This compound is a "soft" acrylic monomer with a low glass transition temperature (Tg). In acrylic copolymers, it imparts flexibility and enhances the adhesive's ability to wet out a substrate, which is crucial for forming an initial bond.[1] Conversely, methyl methacrylate is a "hard" monomer with a high Tg, contributing to the cohesive strength and stiffness of the adhesive.[2] The balance between these soft and hard monomers is a primary determinant of the final adhesive properties. Generally, a higher proportion of this compound leads to a softer, tackier adhesive, while a higher proportion of methyl methacrylate results in a firmer, less tacky material with higher shear strength.[3]
Comparative Analysis of Adhesive Tack
The following table summarizes the expected trend in adhesive tack, as measured by loop tack force, for a series of this compound/methyl methacrylate copolymers with varying monomer ratios. The data is a synthesized representation based on trends reported in the literature, particularly from studies investigating the effects of "hard" monomer content on acrylic PSA properties.[3]
| Copolymer Composition (wt% BA / wt% MMA) | Predominant Monomer | Expected Loop Tack Force (N/25 mm) | General Tack Characteristics |
| 95 / 5 | This compound (Soft) | High | Very Aggressive, High Initial Grab |
| 85 / 15 | This compound (Soft) | Medium-High | Good Balance of Tack and Cohesion |
| 75 / 25 | This compound (Soft) | Medium | Moderate Tack, Increased Firmness |
| 65 / 35 | This compound (Soft) | Low-Medium | Lower Tack, Noticeably Firmer |
| 55 / 45 | Balanced | Low | Low Initial Adhesion, More Plastic-like |
Note: The exact tack values can vary depending on the specific synthesis method, molecular weight of the copolymer, and the tack testing methodology employed.
Visualizing the Relationship
The following diagram illustrates the fundamental relationship between the concentration of the soft monomer (this compound) and the hard monomer (methyl methacrylate) and their resulting impact on adhesive tack.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Butyl Acrylate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Butyl acrylate (B77674). Adherence to these procedures is critical for ensuring personnel safety and operational integrity.
Butyl acrylate is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It may also trigger allergic skin reactions.[1] Understanding and implementing proper handling, storage, and disposal protocols are paramount to mitigating these risks.
Operational Plan: From Preparation to Experimentation
1. Engineering Controls and Ventilation:
-
Always handle this compound in a well-ventilated area.[1]
-
Utilize a chemical fume hood or a local exhaust ventilation system to minimize vapor accumulation.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is a potential hazard.[4]
-
Skin Protection:
-
Respiratory Protection: In situations with high vapor concentrations or inadequate ventilation, use a NIOSH-approved respirator with organic vapor cartridges.[1]
3. Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not breathe in vapors or mists.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4] No smoking in the handling area.[4]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Property | Value | Source(s) |
| Exposure Limits | ||
| ACGIH TLV-TWA | 2 ppm | [2] |
| NIOSH REL (10-hr TWA) | 10 ppm | [6] |
| Flammability | ||
| Flash Point | 39 °C (102.2 °F) - Closed Cup | [2] |
| Flammable Limits in Air | 1.5% to 9.9% by volume | [2] |
| Autoignition Temperature | 284 °C (543.2 °F) | [2] |
| Physical Properties | ||
| Boiling Point | 145 °C (293 °F) | [7] |
| Melting Point | -64 °C (-83.2 °F) | [7] |
| log Pow (Water Partition Coefficient) | 2.38 | [4][7] |
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air.[2][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected skin area thoroughly with soap and water.[2] If irritation or a rash develops, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
In Case of a Spill or Leak:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[4]
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., sparks, open flames, hot surfaces).[4][6]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: For small spills, absorb the material with a non-combustible absorbent such as sand, earth, or vermiculite.[2][6] For large spills, dike the area to prevent spreading.[2]
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[2][4]
Disposal Plan
-
Waste Characterization: this compound waste is considered hazardous waste.
-
Disposal Method: The recommended method of disposal is incineration in a licensed hazardous waste facility.[2][4]
-
Container Management: Do not reuse empty containers as they may retain product residue.[2] Handle uncleaned containers in the same manner as the product itself.[2]
-
Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local regulations.[2][4] Do not allow this compound to enter sewers or waterways.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
